Ethylenethiourea
Description
Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992)
Ethylenethiourea is a member of imidazolidines.
Ethylene thiourea is used in the rubber industry and in the production of some fungicides. No information is available on the acute (short-term) or chronic (long-term) effects of ethylene thiourea in humans. In rodents chronically exposed to ethylene thiourea in their diet, effects on the thyroid have been observed. Ethylene thiourea has been shown to be a potent teratogen (causes birth defects) in rats orally or dermally exposed. A study of female workers occupationally exposed to ethylene thiourea did not report an increased incidence of thyroid cancer. In a study by the National Toxicology Program (NTP), an increased incidence of thyroid tumors in rats, and thyroid, liver, and pituitary gland tumors in mice exposed to ethylene thiourea were noted. EPA has classified ethylene thiourea as a Group B2, probable human carcinogen.
Ethylene Thiourea is a greenish, crystalline compound with a faint amine smell and emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition. Ethylene thiourea is mainly used as an accelerator in the production of rubber, and in the manufacture of ethylene bisdithiocarbamate pesticides. This substance is teratogenic in animals and is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)
This compound is an organosulfur compound. It is an example of an N-substituted thiourea. This compound is be synthesized by treating ethylenediamine with carbon disulfide.
A degradation product of ethylenebis(dithiocarbamate) fungicides. It has been found to be carcinogenic and to cause THYROID hyperplasia.
See also: Thiourea (broader).
Structure
3D Structure
Properties
IUPAC Name |
imidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAZBWRQCGBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020601 | |
| Record name | 4,5-Dihydro-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.] | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Imidazolidinethione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene thiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
486 °F (NTP, 1992), 486 °F, 252 °C | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene thiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2% | |
| Record name | SID8139920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene thiourea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
Density (at 20 °C): 1,26-1,28 g/cm³ | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene thiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals | |
CAS No. |
96-45-7 | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylenethiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinethione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5-Dihydro-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FOJ4N18S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethylene thiourea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F | |
| Record name | ETHYLENE THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene thiourea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOIMIDAZOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE THIOUREA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/768 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene thiourea | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Synthesis of Ethylenethiourea from Ethylenediamine: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the synthesis of ethylenethiourea from ethylenediamine (B42938), a critical process for producing this widely used industrial chemical. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis pathway and workflow.
Introduction
This compound (ETU), chemically known as 2-imidazolidinethione, is a heterocyclic organic compound with the formula C₃H₆N₂S.[1] It serves as a vital accelerator in the vulcanization of neoprene and polyacrylate rubbers.[2] Additionally, ETU is a known metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, such as Maneb and Zineb.[3] The primary and most established method for synthesizing this compound involves the reaction of ethylenediamine with carbon disulfide.[1] This process is valued for its simplicity and relatively high yields.[4]
Reaction Mechanism
The synthesis of this compound from ethylenediamine and carbon disulfide proceeds through a two-step mechanism. Initially, the nucleophilic amine groups of ethylenediamine attack the electrophilic carbon of carbon disulfide. This addition reaction forms N-(β-aminoethyl)dithiocarbamic acid as an intermediate.[5] Subsequently, upon heating, this intermediate undergoes intramolecular cyclization, eliminating a molecule of hydrogen sulfide (B99878) to yield the stable five-membered ring structure of this compound.[4][5] The addition of an acid, such as hydrochloric acid, can facilitate the final cyclization step.[6]
Experimental Protocol
The following experimental protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[6]
3.1. Materials and Equipment
-
Ethylenediamine (92%)
-
Carbon disulfide
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
2-liter round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Water bath
-
Ice bath
-
Büchner funnel and suction flask
-
Stirring apparatus (optional but recommended)[4]
3.2. Procedure
-
In a 2-liter round-bottomed flask, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.[6]
-
Attach a reflux condenser to the flask. Place 121 ml of carbon disulfide in a separatory funnel and attach it to the top of the condenser.[6]
-
Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. A vigorous exothermic reaction should commence, and cooling may be necessary.[6]
-
Once the reaction has started, place the flask in a water bath maintained at 60°C.[6]
-
Add the remaining carbon disulfide dropwise over approximately 2 hours, maintaining a gentle reflux.[6]
-
After the addition is complete, raise the water bath temperature to 100°C and reflux the mixture for 1 hour.[6]
-
Add 15 ml of concentrated hydrochloric acid to the mixture and continue to reflux for 9-10 hours. This extended heating is crucial for the cyclization of the intermediate and to minimize impurities.[4][6] Hydrogen sulfide gas is evolved during this step, so the reaction should be conducted in a well-ventilated fume hood.[4]
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.[6]
-
Collect the white crystals of this compound by suction filtration using a Büchner funnel.[6]
-
Wash the crystals with 200-300 ml of cold acetone to remove any soluble impurities.[6]
-
Dry the product. The resulting this compound is of sufficient purity for most applications.[6]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from ethylenediamine.
| Parameter | Value | Reference |
| Molar Mass | 102.16 g/mol | [1] |
| Melting Point | 197–198 °C | [6] |
| Yield | 83–89% | [6] |
| Purity (HPLC) | >98.0% | [7] |
| Solubility in Water | 2% (30 °C) | [1] |
Visualizations
5.1. Synthesis Pathway
The following diagram illustrates the chemical reaction pathway for the synthesis of this compound from ethylenediamine and carbon disulfide.
References
- 1. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 2. Ethylene thiourea | 96-45-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Ethylene thiourea - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to Ethylenethiourea: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenethiourea (ETU), systematically known as Imidazolidine-2-thione, is an organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the production of polychloroprene (neoprene) and other rubbers.[1] It is also a known degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1] This guide provides a comprehensive overview of the chemical properties of this compound and the key experimental methodologies for its structure elucidation.
Chemical Properties of this compound
This compound is a white to pale-green crystalline solid with a faint amine-like odor.[2] Its core structure consists of a five-membered ring containing two nitrogen atoms and a sulfur atom. The quantitative chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | Imidazolidine-2-thione | [1] |
| Synonyms | 1,3-Ethylene-2-thiourea, N,N'-Ethylenethiourea, 2-Mercaptoimidazoline | [1] |
| Molecular Formula | C₃H₆N₂S | [1] |
| Molecular Weight | 102.16 g/mol | [1] |
| Appearance | White to pale-green crystalline solid | [2] |
| Odor | Faint, amine-like | [2] |
| Melting Point | 203 °C | [1] |
| Boiling Point | Decomposes before boiling | [1] |
| Solubility | Soluble in hot water; slightly soluble in cold water, methanol, ethanol (B145695). | [2] |
Structure Elucidation of this compound
The definitive determination of the chemical structure of this compound relies on a combination of spectroscopic and crystallographic techniques. The logical workflow for its structure elucidation is outlined below.
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and structural characterization of this compound are provided below.
Synthesis of this compound
This compound is synthesized by the reaction of ethylenediamine with carbon disulfide.[1]
Materials:
-
Ethylenediamine
-
Carbon disulfide
-
Dichloromethane (B109758) (or other suitable solvent)
Procedure:
-
A solution of ethylisothiocyanate (derived from ethylenediamine and carbon disulfide) in dichloromethane is prepared.[3]
-
This solution is added dropwise to a suspension of the appropriate amine in dichloromethane.[3]
-
The reaction mixture is stirred at room temperature for a specified period.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a DMSO/water mixture, to yield crystalline this compound.[3]
Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[4] Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.[4]
-
Expected Absorptions:
¹H and ¹³C NMR spectroscopy are employed to determine the connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
¹H NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz).
-
Expected Signals: Protons of the ethylene (B1197577) bridge will appear as a singlet or a multiplet, and the N-H protons will also give a characteristic signal.[4]
-
-
¹³C NMR Data Acquisition:
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.
Methodology:
-
Ionization Method: Electrospray ionization (ESI) is a common method for analyzing thiourea (B124793) derivatives.[4]
-
Data Acquisition: The mass spectrum is recorded, and the molecular ion peak ([M+H]⁺) is identified.
-
Expected Result: The mass spectrum will show a prominent peak corresponding to the molecular weight of this compound (102.16 g/mol ).[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.
Methodology:
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent.[3]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using least-squares procedures.[3] The positions of all non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.[3]
-
Structural Information: This technique provides precise bond lengths, bond angles, and the overall molecular conformation, confirming the cyclic structure of this compound. For a derivative, 1-ethyl-3-(3-methoxyphenyl) thiourea, X-ray crystallography revealed a monoclinic crystal system with the space group P2₁/n.[4]
Conclusion
The structural elucidation of this compound is a systematic process that combines synthesis, purification, and a suite of powerful analytical techniques. FT-IR, NMR, and mass spectrometry provide crucial information about the functional groups, atomic connectivity, and molecular weight, respectively. Ultimately, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the study and application of this important industrial chemical.
References
- 1. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 2. Ethylene thiourea | 96-45-7 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
Ethylenethiourea (CAS No. 96-45-7): A Comprehensive Physicochemical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of Ethylenethiourea (ETU), a compound of significant interest in industrial and toxicological research. This document adheres to stringent data presentation and visualization requirements, offering a comprehensive resource for professionals in research, drug development, and materials science. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key mechanistic pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear and concise understanding of complex processes.
Physicochemical Data of this compound
This compound (ETU), with the CAS number 96-45-7, is a white to pale-green crystalline solid with a faint amine-like odor.[1] Its core physicochemical properties have been determined through various standardized experimental protocols and are summarized below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆N₂S | [2] |
| Molecular Weight | 102.16 g/mol | [2] |
| Appearance | White to pale-green crystalline solid | [1] |
| Odor | Faint, amine-like | [1] |
| Density | 1.41-1.45 g/cm³ | [3] |
Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 196-204 °C | [2][4] |
| Boiling Point | ~240 °C at 1010 hPa | [4] |
| Flash Point | 252 °C | [4] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 19 g/L at 20 °C | [4] |
| Solubility in Other Solvents | Very soluble in hot water; slightly soluble in cold water, methanol, ethanol, ethylene (B1197577) glycol, pyridine, acetic acid, and naphtha; insoluble in acetone, ether, chloroform, and benzene. | [4] |
| LogP (Octanol-Water Partition Coefficient) | -0.67 at 20 °C | [5] |
| pKa | 15.01 ± 0.20 (Predicted) | [3] |
Vapor Properties
| Property | Value | Source(s) |
| Vapor Pressure | <1 hPa at 25 °C | [4] |
Experimental Protocols
The determination of the physicochemical properties of this compound is conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data accuracy, reproducibility, and international acceptance.
Melting Point/Melting Range (OECD 102)
The melting point of this compound is determined using the capillary method as outlined in OECD Guideline 102.
Methodology:
-
A small, powdered sample of this compound is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a heated block or liquid bath apparatus alongside a calibrated thermometer.
-
The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely molten is recorded as the melting range.[6][7] Differential Scanning Calorimetry (DSC) can also be employed for a more precise determination.[2]
Boiling Point (OECD 103)
The boiling point is determined following OECD Guideline 103, which is suitable for liquids and low-melting solids.
Methodology:
-
Methods such as ebulliometry, the dynamic method, or distillation are used.[8]
-
For substances like this compound that are solid at room temperature, photocell detection or thermal analysis methods (Differential Thermal Analysis or Differential Scanning Calorimetry) are appropriate for determining both melting and boiling points.[8]
-
The temperature at which the vapor pressure of the substance equals the atmospheric pressure is recorded as the boiling point.
Water Solubility (OECD 105)
The water solubility of this compound is determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[9]
Methodology:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.[10]
-
The solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Vapor Pressure (OECD 104)
The vapor pressure of this compound is determined according to OECD Guideline 104. Given its low volatility, methods like the effusion method (Knudsen cell) or the gas saturation method are appropriate.[11][12]
Methodology (Knudsen Effusion Method):
-
A sample of this compound is placed in a Knudsen cell, which has a small orifice.
-
The cell is heated to a specific temperature under vacuum.
-
The rate of mass loss of the substance effusing through the orifice is measured.
-
The vapor pressure is calculated from the rate of mass loss and the dimensions of the orifice.[13]
Partition Coefficient (n-octanol/water), HPLC Method (OECD 117)
The LogP value of this compound is determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.
Methodology:
-
A reverse-phase HPLC system with a C18 column is used.[14]
-
A series of reference compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.
-
This compound is then injected under the same isocratic conditions.[14]
-
The retention time of this compound is measured, and its LogP value is determined by interpolation from the calibration curve.[14]
Dissociation Constant in Water (OECD 112)
The pKa of this compound can be determined using methods described in OECD Guideline 112, such as the titration method.
Methodology (Titration Method):
-
A known concentration of this compound is dissolved in water.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[15][16]
Signaling Pathways and Experimental Workflows
Mechanism of Thyroid Peroxidase Inhibition by this compound
This compound is a known endocrine disruptor that exerts its toxic effects primarily by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[17][18] This inhibition leads to a disruption of thyroid hormone homeostasis. The simplified signaling pathway of TPO inhibition by ETU is depicted below.
Caption: Mechanism of Thyroid Peroxidase Inhibition by this compound.
The inhibition of TPO by ETU occurs in the presence of iodide and involves the oxidative metabolism of ETU.[18] This prevents the oxidation of iodide to iodine, a critical step for the subsequent iodination of tyrosine residues on thyroglobulin, ultimately leading to a decrease in the production of thyroid hormones T3 and T4.[19]
Experimental Workflow for Evaluating Vulcanization Acceleration
This compound is widely used as a vulcanization accelerator for halogenated polymers such as polychloroprene (neoprene) rubber.[1][20] A typical experimental workflow to evaluate its efficacy is outlined below.
Caption: Experimental Workflow for Evaluating this compound in Rubber Vulcanization.
This workflow begins with the compounding of polychloroprene rubber with ETU and other essential ingredients like zinc oxide and magnesium oxide.[20] The curing characteristics are then determined using a rheometer, which provides data on scorch time, cure time, and the extent of cross-linking. Finally, the vulcanized rubber is tested for its key physical properties to assess the effectiveness of the vulcanization process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 3. researchgate.net [researchgate.net]
- 4. search.library.doc.gov [search.library.doc.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 8. laboratuar.com [laboratuar.com]
- 9. filab.fr [filab.fr]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Kitaplar [books.google.com.tr]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. pragolab.cz [pragolab.cz]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. polytechguru.com [polytechguru.com]
An In-depth Technical Guide on the Mechanism of Action of Ethylenethiourea in Rubber Vulcanization
Audience: Researchers, Scientists, and Chemical Professionals
Abstract: Ethylenethiourea (ETU), also known as 2-imidazolidinethione, is a highly effective and widely utilized ultra-accelerator in the vulcanization of specific synthetic rubbers, most notably polychloroprene (CR, Neoprene) and other halogenated polymers.[1][2] Its mechanism of action is distinct from conventional sulfur vulcanization systems used for diene rubbers. ETU facilitates the formation of robust, heat-resistant cross-links, leading to vulcanizates with superior mechanical properties, including high tensile strength, excellent heat resistance, and low compression set.[3][4] However, its use is under scrutiny due to significant health and environmental concerns, classifying it as a Substance of Very High Concern (SVHC).[5][6] This guide provides a detailed technical overview of ETU's core mechanism of action, the role of associated additives, methods for characterizing its performance, and the experimental protocols used in its evaluation.
Core Mechanism of Action in Polychloroprene (CR)
Unlike natural rubber, which is typically vulcanized with sulfur, the vulcanization of polychloroprene is primarily based on the reactivity of its chlorine atoms, which are present in small quantities due to 1,2-addition during polymerization. The process is driven by metal oxides and accelerated by compounds like ETU.[7]
The primary role of ETU is to act as a potent nucleophile that facilitates the cross-linking reaction between polymer chains. The mechanism relies on the presence of halogen atoms in the polymer backbone.[6]
Key Steps:
-
Activation: The process is initiated by heat. The ETU molecule, in conjunction with a metal oxide activator like zinc oxide (ZnO), becomes reactive.[8]
-
Nucleophilic Substitution: The highly reactive thiourea (B124793) groups of ETU perform a nucleophilic attack on the allylic chlorine atoms present on the polychloroprene backbone.[6]
-
Cross-link Formation: This substitution reaction results in the formation of strong, covalent diurathane cross-links between adjacent polymer chains, creating a stable, three-dimensional network.[6] This is described as a bis-alkylation mechanism.[8]
This mechanism is highly efficient, leading to a rapid and complete cure, which is critical for industrial manufacturing processes.[1][3]
Role of Key Additives
The vulcanization system for polychloroprene using ETU is incomplete without specific inorganic compounds that serve critical functions:
-
Zinc Oxide (ZnO): Acts as the primary activator for ETU, enhancing its efficiency and speeding up the vulcanization process.[6][8] It works synergistically with ETU to facilitate the cross-linking mechanism.[8]
-
Magnesium Oxide (MgO): Functions as an acid acceptor. During the vulcanization process and the service life of the rubber, acidic byproducts (like hydrogen chloride) can be generated. MgO neutralizes these byproducts, preventing them from interfering with the cure reaction and degrading the final properties of the rubber.[6][7]
Certain materials are incompatible with this system. Sulfur, for instance, interferes with the thiourea cross-linking mechanism and can lead to incomplete curing.[6] Similarly, acidic fillers like untreated silica (B1680970) can neutralize ETU and must be avoided or surface-treated.[6]
Data Presentation: Impact on Cure Characteristics
The effectiveness of an accelerator is quantified by its impact on the vulcanization kinetics. These are typically measured using a rheometer, which tracks the change in torque (stiffness) of the rubber compound over time at a constant temperature.
The following table presents illustrative data comparing a hypothetical polychloroprene compound accelerated with ETU to one with a slower, conventional accelerator system. This data exemplifies the typical performance enhancements provided by ETU.
| Parameter | Symbol | Conventional System | ETU-Accelerated System | Unit | Significance |
| Minimum Torque | ML | 1.2 | 1.1 | dN·m | Indicates the viscosity of the uncured compound. |
| Maximum Torque | MH | 12.5 | 15.0 | dN·m | Correlates with cross-link density and stiffness of the cured rubber. |
| Scorch Time | ts2 | 4.5 | 2.0 | min | Time to the onset of vulcanization; a measure of processing safety. |
| Optimum Cure Time | tc90 | 15.0 | 5.5 | min | Time to reach 90% of maximum torque; indicates the speed of vulcanization. |
| Cure Rate Index | CRI | 9.5 | 28.6 | min-1 | Represents the rate of the vulcanization reaction (100 / (tc90 - ts2)). |
Experimental Protocols
Detailed characterization of the vulcanization process and the final material properties is essential. The following sections describe the standard methodologies used in the industry.
Protocol: Determination of Cure Characteristics via Rheometry
This protocol outlines the use of an Oscillating Die Rheometer (ODR) or Moving Die Rheometer (MDR) to analyze the vulcanization kinetics of an ETU-accelerated rubber compound.
Objective: To determine key vulcanization parameters, including scorch time (ts2), optimum cure time (tc90), and torque values (ML, MH).
Apparatus:
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)
-
Two-roll mill for compounding
-
Analytical balance
-
Sample cutter
Procedure:
-
Compounding: Prepare the rubber compound by mixing polychloroprene with the cure package (ETU, ZnO, MgO) and other ingredients (fillers, plasticizers) on a two-roll mill according to a specified formulation.
-
Sample Preparation: Take a sample of the uncured compound (typically 5-6 grams) and shape it into a pre-form.
-
Rheometer Setup: Set the rheometer to the desired vulcanization temperature (e.g., 160°C). Calibrate the instrument as per manufacturer guidelines.
-
Test Execution: Place the sample in the rheometer's sealed, heated die cavity. Start the test. The instrument's oscillating rotor or die measures the torque required to oscillate, which increases as cross-linking proceeds.
-
Data Acquisition: The test runs for a predetermined time, sufficient to observe the full curing curve (initial viscosity, curing, and plateau or reversion). Torque values are plotted against time.
-
Analysis: From the resulting rheometric curve, determine ML (minimum torque), MH (maximum torque), ts2 (time for torque to rise 2 units above ML), and tc90 (time to reach 90% of the difference between MH and ML).[9]
Protocol: Measurement of Cross-link Density via Swelling Test
This method provides a quantitative measure of the cross-link density of the vulcanized rubber, which is directly related to its mechanical performance.[10]
Objective: To estimate the cross-link density of an ETU-vulcanized sample using the equilibrium swelling method and the Flory-Rehner equation.[11]
Apparatus:
-
Vulcanized rubber sample
-
Analytical balance (accurate to 0.1 mg)
-
Vials with airtight lids
-
Suitable solvent (e.g., Toluene for non-polar rubbers)
-
Drying oven
Procedure:
-
Sample Preparation: Cut a small piece of the vulcanized rubber (approx. 0.2-0.3 g). Record its initial dry weight (Wi).
-
Immersion: Place the sample in a vial and completely immerse it in a suitable solvent (e.g., toluene). Seal the vial to prevent solvent evaporation.[12]
-
Equilibrium Swelling: Allow the sample to swell at room temperature for an extended period (typically 24-72 hours) until it reaches equilibrium (its weight no longer increases).[12]
-
Weighing the Swollen Sample: Quickly remove the swollen sample from the vial, blot the surface gently to remove excess solvent, and immediately weigh it (Ws).
-
Drying: Place the swollen sample in a vacuum oven at a moderate temperature (e.g., 60-70°C) until all the solvent has evaporated and the weight is constant.
-
Weighing the Dried Sample: Record the final dry weight of the sample (Wd). This weight may differ slightly from the initial weight if any soluble components were extracted.
-
Calculation: Use the weights to calculate the volume fraction of rubber in the swollen gel (Vr). Vr is then used in the Flory-Rehner equation to calculate the cross-link density (ν). The equation requires knowledge of the solvent's molar volume and the Flory-Huggins polymer-solvent interaction parameter.[13]
Conclusion
This compound is a highly effective accelerator for the vulcanization of polychloroprene and other halogenated elastomers. Its mechanism, centered on a nucleophilic substitution reaction with chlorine sites on the polymer backbone, is facilitated by activators like zinc oxide. This process creates a dense network of thermally stable cross-links, imparting superior heat resistance, low compression set, and robust mechanical properties to the final product.[3][4] The characterization of its performance relies on established experimental protocols such as rheometry and swelling tests to quantify its effect on cure kinetics and cross-link density. Despite its performance advantages, the significant toxicity of ETU necessitates stringent handling protocols and drives ongoing research into safer, alternative accelerator systems.[5][14]
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. WESTCO™ ETU Accelerator for Rubber [wrchem.com]
- 3. ETU (NA-22) Accelerator for Wholesale Technical Rubber Production [sftrubber.com]
- 4. nbinno.com [nbinno.com]
- 5. clwydcompounders.com [clwydcompounders.com]
- 6. youtube.com [youtube.com]
- 7. polytechguru.com [polytechguru.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. youtube.com [youtube.com]
- 10. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 11. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates - Elastomers and composites - 한국고무학회 - KISS [kiss.kstudy.com]
- 12. youtube.com [youtube.com]
- 13. scielo.br [scielo.br]
- 14. Benchmark For New Elastomer Compounds [fst.com]
Toxicological profile of ethylenethiourea in rodent models
An In-depth Technical Guide to the Toxicological Profile of Ethylenethiourea in Rodent Models
Introduction
This compound (ETU), or 2-imidazolidinethione, is a heterocyclic organic compound primarily used as a vulcanization accelerator in the production of polychloroprene (neoprene) and other elastomers.[1][2] It is also a significant contaminant, metabolite, and environmental degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb (B1675947) and maneb.[1][3][4] Due to its presence as a residue in agricultural products and its formation during cooking, there is potential for human exposure.[1]
In rodent models, ETU has demonstrated a range of toxicological effects, most notably on the thyroid gland. It is a known goitrogen, carcinogen, and a potent teratogen, particularly in rats.[1][5] The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animal studies.[1] This technical guide provides a comprehensive overview of the toxicological profile of ETU in rodent models, detailing its mechanism of action, and summarizing key findings from acute, chronic, carcinogenicity, reproductive, and genotoxicity studies.
Mechanism of Action: Thyroid Toxicity
The primary mechanism of ETU's toxicity is the inhibition of thyroid peroxidase (TPX), a key enzyme in the synthesis of thyroid hormones.[6][7] TPX catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). ETU's inhibition of TPX occurs in the presence of iodide ions and involves its own oxidative metabolism.[6] This disruption leads to a decrease in circulating T3 and T4 levels.
The reduction in thyroid hormones triggers a compensatory feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis. The pituitary gland increases its secretion of thyroid-stimulating hormone (TSH), which leads to chronic stimulation of the thyroid gland. This sustained stimulation can result in thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of adenomas and carcinomas.[4][8]
Acute Toxicity
ETU exhibits moderate acute toxicity following oral administration in rodent models.
| Species | Strain | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |
| Rat | Not specified | M/F | Oral | 545 | [9] |
| Rat | Not specified | M/F | Oral | 900 | [9] |
| Mouse | Not specified | M/F | Oral | 200 (enzyme increase) | [9] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
-
Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used. Animals are acclimated for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally in a single dose by gavage. A default dose progression factor of 3.2 is typically used.
-
Procedure: Dosing is performed sequentially in single animals. The first animal receives a dose one step below the best preliminary estimate of the LD50. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.
-
Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for up to 14 days post-dosing.
-
Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.
Subchronic and Chronic Toxicity
Repeated exposure to ETU in the diet primarily targets the thyroid gland, with effects observed at concentrations as low as 17 mg/kg of diet in long-term studies.
| Species | Strain | Duration | Route | NOAEL (ppm) | LOAEL (ppm) | Effects Observed at LOAEL | Reference |
| Rat | Not specified | 90 days | Diet | 25 | 125 | Altered thyroid function (increased TSH), thyroid hyperplasia. | [10] |
| Rat | Osborne-Mendel | 120 days | Diet | 50 | 100 | Increased thyroid:body weight ratio, decreased iodine uptake. | [11] |
| Rat | Charles River | 12 months | Diet | - | 125 (females) | Decreased body weight, altered iodine uptake. | [11] |
| Rat | Not specified | 24 months | Diet | 5 (males) | 17 (males) | Increased incidence of thyroid tumors. | [11] |
| Rat | Sprague-Dawley | 8 months | Water | 50 | 500 | Alterations in hepatic cell morphology (increased SER, decreased RER). | [12] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)
-
Test Animals: At least 20 animals (10 males, 10 females) per group, typically rats.
-
Dose Levels: A control group and at least three dose levels are used. The highest dose should induce toxic effects but not death or severe suffering.
-
Administration: The test substance is administered daily for 90 days, typically via the diet, drinking water, or gavage.
-
Observations:
-
Daily: Clinical signs of toxicity.
-
Weekly: Detailed clinical observations, body weight, food/water consumption.
-
Prior to study and at termination: Ophthalmoscopy, hematology, and clinical biochemistry (including T3, T4, TSH).
-
-
Pathology: At termination, all animals undergo a full gross necropsy. Organ weights (including thyroid, liver, pituitary) are recorded. Histopathological examination is performed on all organs from the control and high-dose groups, with target organs examined in all dose groups.
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Carcinogenicity
Long-term bioassays in both rats and mice have provided sufficient evidence of ETU's carcinogenicity. The primary target organ is the thyroid gland in both species, with the liver and pituitary gland also being targets in mice.[3][13][14]
| Species | Strain | Exposure Duration | Route | Target Organs | Tumor Types | Reference |
| Rat | F344/N | 2 years | Diet | Thyroid Gland | Follicular-cell carcinoma | [3][14] |
| Mouse | B6C3F1 | 2 years | Diet | Thyroid Gland, Liver, Pituitary Gland (females) | Follicular-cell carcinoma (thyroid), Hepatocellular carcinoma (liver), Adenoma of the pars distalis (pituitary) | [3][13][14] |
Experimental Protocol: Carcinogenicity Bioassay (NTP TR-388 Model)
This protocol outlines a study design to assess carcinogenicity, including the effects of exposure during different life stages.[2]
Reproductive and Developmental Toxicity
ETU is a potent teratogen in rats, causing severe developmental abnormalities, but is less potent in other rodent species like mice.[1][5][15] The primary effects are on the central nervous system.
| Species | Strain | Doses (mg/kg/day) | Gestation Days of Exposure | Key Developmental Effects | Reference |
| Rat | Sprague-Dawley | 15, 25, 35 | 6-20 | Cranial meningocele, severe hind limb talipes, short/kinky tails. Reduced fetal body weight at the highest dose. | [11][16] |
| Rat | Not specified | >10 | Not specified | Neuroteratogen inducing communicating hydrocephalus. | [5] |
| Rabbit | Not specified | 80 | 7-20 | Increased resorptions, decreased brain weight. | [11][17] |
| Mouse | CD-1 | 100, 200 | 7-16 | Not clearly teratogenic at doses non-toxic to the dam. | [11][15] |
| Hamster | Golden | 75, 150, 300 | 5-10 | Not teratogenic. | [11] |
Experimental Protocol: Developmental Toxicity Study (OECD TG 414)
Genotoxicity
The genotoxic potential of ETU is a subject of debate. While many authorities have concluded that ETU is not a mammalian genotoxin, some studies show evidence of weak genotoxic activity.[18][19] It is generally considered that the carcinogenic effects of ETU, particularly on the thyroid, are due to a non-genotoxic, threshold-based mechanism related to hormonal disruption.[18]
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium TA1535 | Without S9 | Weakly positive at high concentrations (>1000 µ g/plate ) | [19] |
| Chromosomal Aberrations | Cultured Mammalian Cells | With/Without S9 | Positive | [19] |
| Dominant Lethal Mutation | Mouse | In vivo | Negative / Suggestive Positive (conflicting reports) | [19][20] |
| Micronucleus Test | Mouse | In vivo | Negative | [20] |
| Sister Chromatid Exchange | Mouse | In vivo | Negative | [20] |
| Unscheduled DNA Synthesis (UDS) | Rodent Cells | In vitro | Negative | [20] |
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
-
Test Animals: Groups of mice or rats of a single sex (or both if relevant) are used.
-
Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels plus a vehicle and positive control (e.g., ethylnitrosourea) are used.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final treatment (e.g., 24 and 48 hours).
-
Slide Preparation: Smears are prepared, fixed, and stained (e.g., with Giemsa) to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).
-
Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.
Conclusion
The toxicological profile of this compound in rodent models is well-characterized. Its primary mode of action is the disruption of thyroid hormone synthesis through the inhibition of thyroid peroxidase, which leads to chronic thyroid stimulation and, ultimately, neoplasia in rats and mice. This goitrogenic and carcinogenic activity is considered to operate via a non-genotoxic, threshold-based mechanism. Furthermore, ETU is a potent developmental toxicant in rats, inducing severe central nervous system defects. Its acute toxicity is moderate, and its genotoxic potential is considered weak and not a primary driver of its carcinogenicity. This comprehensive data set from rodent studies is critical for assessing the potential risks of human exposure to ETU.
References
- 1. epa.gov [epa.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of Ethylene Thiourea (CAS: 96-45-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. This compound | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dietary subacute toxicity of ethylene thiourea in the laboratory rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. The effects of ethylene thiourea administration upon rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Difference in teratogenic potency of this compound in rats and mice: relative contribution of embryonic and maternal factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Difference in the developmental toxicity of this compound and three N,N'-substituted thiourea derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: teratogenicity study in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The genetic toxicology of this compound: a case study concerning the evaluation of a chemical's genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ethylenethiourea's Inhibition of Thyroid Peroxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylenethiourea (ETU), a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, is a well-established inhibitor of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis. This disruption of TPO activity can lead to hypothyroidism and, in chronic exposure scenarios, thyroid tumors in rodents. This technical guide provides an in-depth analysis of the mechanism of ETU's inhibitory action, quantitative data on its potency, detailed experimental protocols for assessing TPO inhibition, and a visual representation of the affected signaling pathways. Understanding these core aspects is critical for toxicological assessment, drug development, and regulatory decision-making.
Mechanism of Thyroid Peroxidase Inhibition by this compound
This compound's inhibitory effect on thyroid peroxidase is distinct and reversible. The core mechanism involves the following key points:
-
Iodide-Dependent Inhibition: ETU's inhibition of TPO-catalyzed reactions is contingent upon the presence of iodide ions.[1][2]
-
Oxidative Metabolism: In the presence of iodide, TPO metabolizes ETU into imidazoline (B1206853) and bisulfite ions. This oxidative metabolism is concomitant with the inhibition of the enzyme.[1][2]
-
Reversible Action: The inhibition of TPO by ETU is a reversible process. Once ETU is consumed in the reaction, the enzyme's activity is restored. This is in contrast to some other thiourea (B124793) derivatives that cause irreversible "suicide inactivation" of TPO.[1][2]
-
No Covalent Binding: ETU does not covalently bind to the prosthetic heme group of the TPO enzyme, which further supports the reversible nature of its inhibitory action.[1][2]
This mechanism suggests that low-level or intermittent exposure to ETU might have minimal long-term effects on thyroid hormone production, as the enzyme can recover its function. However, chronic exposure can lead to sustained inhibition and subsequent adverse health effects.
Quantitative Analysis of this compound's Inhibitory Potency
The potency of ETU as a TPO inhibitor has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibition of Thyroid Peroxidase by this compound
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of Oxidative Activity | 50 µmol/L | Chinese hamster ovary cells transfected with human TPO | [3] |
| Blockade of Iodinating Activity | 5 µmol/L | Chinese hamster ovary cells transfected with human TPO | [3] |
Table 2: In Vivo Effects of this compound on Thyroid Function in Rodents
| Species | ETU Dose | Duration | Key Findings | Reference |
| Rat | 5, 17, 60, 200 mg/kg diet | 24 months | Increased incidence of thyroid tumors in males and females. | [3] |
| Rat | 75, 100, 150 ppm diet | 7 weeks | Decreased mean T4 blood levels in the 150 ppm group. | |
| Mouse | Not specified | Not specified | Increased incidence of thyroid, liver, and pituitary gland tumors. | [4] |
Experimental Protocols
Accurate assessment of TPO inhibition by compounds like ETU is crucial. The following are detailed methodologies for two common in vitro TPO activity assays.
Amplex® UltraRed Thyroid Peroxidase Assay
This is a sensitive, fluorescence-based assay suitable for high-throughput screening.
Materials:
-
Thyroid peroxidase (e.g., from rat thyroid microsomes or recombinant human TPO)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (this compound) and controls (e.g., Methimazole)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Amplex® UltraRed in DMSO.
-
Prepare a working solution of H₂O₂ in potassium phosphate buffer.
-
Prepare a working solution of TPO in potassium phosphate buffer.
-
Prepare serial dilutions of ETU and control compounds in DMSO.
-
-
Assay Protocol:
-
Add the test compound dilutions to the wells of the microplate.
-
Add the TPO working solution to each well.
-
Incubate at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂ to each well.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the ETU concentration to determine the IC50 value.
-
Guaiacol (B22219) Oxidation Assay
This is a classic colorimetric assay for peroxidase activity.
Materials:
-
Thyroid peroxidase
-
Guaiacol
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffer (e.g., phosphate buffer)
-
Test compound (this compound)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of guaiacol in the assay buffer.
-
Prepare a working solution of H₂O₂ in the assay buffer.
-
Prepare a working solution of TPO in the assay buffer.
-
Prepare serial dilutions of ETU in the assay buffer.
-
-
Assay Protocol:
-
In a cuvette, combine the assay buffer, guaiacol solution, TPO solution, and the test compound.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of tetraguaiacol formation.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each ETU concentration.
-
Plot the reaction rate against the ETU concentration to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the impact of ETU.
Thyroid Hormone Synthesis Pathway and ETU's Point of Inhibition
The following diagram illustrates the key steps in thyroid hormone synthesis within a thyroid follicular cell and highlights the inhibitory action of this compound on Thyroid Peroxidase.
Caption: Thyroid hormone synthesis pathway and the inhibitory action of ETU.
Experimental Workflow for In Vitro TPO Inhibition Assay
This diagram outlines the logical steps involved in conducting an in vitro experiment to assess the inhibitory potential of a compound on TPO activity.
Caption: General workflow for an in vitro TPO inhibition assay.
Conclusion
This compound poses a significant risk to thyroid health through its potent and specific inhibition of thyroid peroxidase. The reversible, iodide-dependent mechanism of action provides a basis for understanding its toxicokinetics and the potential for recovery after acute exposure. However, the quantitative data from both in vitro and in vivo studies underscore the compound's ability to disrupt thyroid hormone homeostasis, leading to adverse outcomes with chronic exposure. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess the TPO-inhibiting potential of ETU and other suspect compounds, contributing to improved risk assessment and the development of safer alternatives.
References
- 1. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Computational Model for Extrapolating In Vitro Thyroid Peroxidase (TPO) Inhibition Data to Predict Serum Thyroid Hormone Levels in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. epa.gov [epa.gov]
An In-Depth Technical Guide to the Genotoxicity of Ethylenethiourea and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxic potential of ethylenethiourea (ETU), a primary metabolite of the ethylenebisdithiocarbamate (EBDC) fungicides. This document summarizes key quantitative data from pivotal studies, details the experimental protocols for the principal genotoxicity assays, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
This compound (ETU) is recognized as a weak genotoxic agent. While not a potent mutagen, it has demonstrated the ability to induce gene mutations and structural chromosomal alterations in various testing systems. The most consistent evidence of its mutagenic activity comes from the bacterial reverse mutation assay (Ames test), particularly in Salmonella typhimurium strain TA1535, without the need for metabolic activation, especially at high concentrations.[1] In contrast, its genotoxicity in mammalian systems has produced conflicting results.
ETU is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[2] However, its carcinogenic effects, primarily targeting the thyroid, liver, and pituitary gland in rodents, are largely considered to be mediated through a non-genotoxic mechanism involving disruption of thyroid hormone homeostasis.[2][3][4][5][6]
The primary metabolites of ETU include 2-imidazolin-2-yl sulfenate and ethyleneurea. There is a notable lack of comprehensive genotoxicity data available for these metabolites, representing a significant data gap in the overall risk assessment of EBDC fungicides.
This guide will delve into the quantitative findings from key genotoxicity assays, provide detailed methodologies for their execution, and present visual representations of relevant biological pathways and experimental procedures.
Metabolism of this compound
ETU is formed through the degradation and metabolism of EBDC fungicides, such as mancozeb (B1675947) and maneb. In biological systems, ETU is further metabolized. The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of 2-imidazolin-2-yl sulfenate. Another identified metabolite is ethyleneurea.
Genotoxicity Assessment
The genotoxic potential of ETU has been evaluated using a battery of in vitro and in vivo assays. The core assays for assessing genotoxicity include the Ames test, the micronucleus assay, and the comet assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Quantitative Data
ETU has been shown to be a weak mutagen in the Ames test. Positive results are most consistently observed in the Salmonella typhimurium strain TA1535, which is sensitive to base-pair substitution mutagens. This effect is typically seen at high concentrations (generally above 1000 µ g/plate ) and does not require metabolic activation (in the absence of S9 mix).[1]
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Result | Reference |
| S. typhimurium TA1535 | Absent | >1000 | Weakly Positive | [Dearfield, 1994][1] |
| Other strains | With and Without | Various | Generally Negative | [Dearfield, 1994][1] |
Experimental Protocol: Ames Test
-
Bacterial Strains: Histidine-requiring (his⁻) auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is conducted both in the presence and absence of a liver homogenate fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites. The S9 mix is typically derived from rats pre-treated with an enzyme inducer like Aroclor 1254.
-
Exposure: A mixture of the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his⁺), which are able to grow in the histidine-deficient medium, are counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
References
- 1. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. The genetic toxicology of this compound: a case study concerning the evaluation of a chemical's genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abstract for TR-388 [ntp.niehs.nih.gov]
Ethylenethiourea: A Technical Review of its Carcinogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylenethiourea (ETU), a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, has been the subject of extensive toxicological evaluation. This technical guide synthesizes the current understanding of ETU's carcinogenic potential, with a focus on its classification by major regulatory and research agencies, the underlying mechanisms of action, and the quantitative evidence from pivotal animal studies. The data presented herein are intended to inform researchers, scientists, and drug development professionals engaged in risk assessment and the development of safer alternatives.
Carcinogenicity Classification
This compound is classified as a probable or reasonably anticipated human carcinogen by several key international and national agencies based on sufficient evidence from animal studies.
-
International Agency for Research on Cancer (IARC): Initially classified ETU as Group 2B, "possibly carcinogenic to humans," it was later re-evaluated and is now in Group 3, "not classifiable as to its carcinogenicity to humans"[1]. This reclassification reflects the strong evidence for a non-genotoxic mode of action that may not be relevant to humans at low exposure levels[2].
-
U.S. National Toxicology Program (NTP): Lists this compound as "reasonably anticipated to be a human carcinogen" based on sufficient evidence of carcinogenicity from studies in experimental animals[2].
-
U.S. Environmental Protection Agency (EPA): Classifies this compound as a Group B2 "probable human carcinogen"[3][4].
Mechanism of Carcinogenic Action: Disruption of the Hypothalamic-Pituitary-Thyroid Axis
The carcinogenic effects of this compound are not believed to stem from direct interaction with DNA (i.e., it is non-genotoxic)[5]. Instead, the primary mechanism involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis through the inhibition of the enzyme thyroid peroxidase (TPO)[6][7][8]. TPO is a critical enzyme in the synthesis of thyroid hormones[6].
The inhibition of TPO by ETU leads to a cascade of events:
-
Reduced Thyroid Hormone Synthesis: ETU interferes with the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroxine (T4) and triiodothyronine (T3)[7].
-
Decreased Circulating Thyroid Hormones: The reduction in hormone synthesis results in lower levels of T4 and T3 in the bloodstream.
-
Increased TSH Secretion: The pituitary gland, sensing the low levels of thyroid hormones, increases its secretion of thyroid-stimulating hormone (TSH) in a compensatory effort.
-
Thyroid Gland Hyperplasia and Hypertrophy: Chronic overstimulation of the thyroid gland by elevated TSH levels leads to an increase in the number (hyperplasia) and size (hypertrophy) of thyroid follicular cells.
-
Tumor Formation: Prolonged cellular proliferation increases the probability of spontaneous mutations, ultimately leading to the development of thyroid tumors[1].
The following diagram illustrates this signaling pathway:
Quantitative Data from Animal Carcinogenicity Studies
The evidence for ETU's carcinogenicity is primarily derived from long-term oral exposure studies in rats and mice. The following tables summarize the key findings from studies conducted by the National Toxicology Program (NTP).
Carcinogenicity in F344/N Rats
Table 1: Incidence of Thyroid Gland Follicular Cell Tumors in F344/N Rats Exposed to this compound in Feed for 2 Years
| Exposure Group (ppm) | Male Rats (Incidence) | Female Rats (Incidence) |
| Adult Exposure Only | ||
| 0 (Control) | 1/50 (2%) | 1/50 (2%) |
| 25 | 3/50 (6%) | 2/50 (4%) |
| 83 | 20/50 (40%) | 15/50 (30%) |
| 250 | 45/50 (90%) | 38/50 (76%) |
| Perinatal and Adult Exposure | ||
| 0/0 (Control) | 1/50 (2%) | 1/50 (2%) |
| 0/83 | 20/50 (40%) | 15/50 (30%) |
| 0/250 | 45/50 (90%) | 38/50 (76%) |
| 90/250 | 46/49 (94%) | 42/50 (84%) |
Data sourced from NTP Technical Report 388[9].
Carcinogenicity in B6C3F1 Mice
Table 2: Incidence of Thyroid Gland, Pituitary Gland, and Liver Tumors in B6C3F1 Mice Exposed to this compound in Feed for 2 Years (Adult Exposure)
| Exposure Group (ppm) | Tumor Type | Male Mice (Incidence) | Female Mice (Incidence) |
| 0 (Control) | Thyroid Follicular Cell | 0/49 (0%) | 1/50 (2%) |
| Pituitary Pars Distalis | 5/48 (10%) | 12/50 (24%) | |
| Hepatocellular | 15/50 (30%) | 4/50 (8%) | |
| 100 | Thyroid Follicular Cell | 2/50 (4%) | 3/50 (6%) |
| Pituitary Pars Distalis | 8/49 (16%) | 15/50 (30%) | |
| Hepatocellular | 24/50 (48%) | 10/50 (20%) | |
| 330 | Thyroid Follicular Cell | 10/50 (20%) | 18/50 (36%) |
| Pituitary Pars Distalis | 15/49 (31%) | 25/50 (50%) | |
| Hepatocellular | 35/50 (70%) | 22/50 (44%) | |
| 1000 | Thyroid Follicular Cell | 39/50 (78%) | 41/50 (82%) |
| Pituitary Pars Distalis | 19/48 (40%) | 30/50 (60%) | |
| Hepatocellular | 42/50 (84%) | 33/50 (66%) |
Data sourced from NTP Technical Report 388[9].
Experimental Protocols
The quantitative data presented above were generated from well-controlled, long-term animal bioassays. A generalized workflow for these studies is outlined below.
NTP Carcinogenicity Bioassay Workflow
The National Toxicology Program follows a standardized protocol for its two-year carcinogenicity studies. The key elements of the experimental design for the ETU studies are as follows:
-
Animal Model: Fischer 344/N rats and B6C3F1 mice are standard models used for carcinogenicity testing[9][10].
-
Exposure Route: this compound was administered in the feed to mimic a likely route of human exposure[9].
-
Dose Selection: Dose levels were determined from shorter, 13-week toxicity studies to identify the maximum tolerated dose (MTD) and other relevant concentrations[9].
-
Study Duration: The chronic exposure period was two years, which is the standard duration for rodent carcinogenicity bioassays[10].
-
Endpoints: The primary endpoint was the histopathological examination of all major tissues and organs for neoplastic and non-neoplastic lesions.
The following diagram provides a simplified representation of the experimental workflow for the NTP studies.
Conclusion
There is sufficient evidence from animal studies to conclude that this compound is a carcinogen in rodents, primarily targeting the thyroid gland, and also the liver and pituitary gland in mice[10]. The mechanism of action is well-understood to be non-genotoxic, involving the disruption of thyroid hormone homeostasis. While the evidence in humans is inadequate, the robust findings in animal models have led to its classification as a probable or reasonably anticipated human carcinogen by major health agencies. This information is critical for regulatory decision-making, for guiding the development of safer agricultural and industrial chemicals, and for informing risk assessment for exposed populations.
References
- 1. This compound (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]
- 2. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thyroid-Hormone–Disrupting Chemicals: Evidence for Dose-Dependent Additivity or Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract for TR-388 [ntp.niehs.nih.gov]
- 10. Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Early Studies of Ethylenethiourea (ETU) Teratogenicity in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the teratogenic effects of ethylenethiourea (ETU) in rats. ETU, a degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, has been a subject of toxicological concern due to its potent developmental toxicity. This document synthesizes data from key early studies, presenting detailed experimental protocols, quantitative data on teratogenic outcomes, and visual representations of the proposed mechanisms of action.
Introduction to this compound and its Teratogenic Potential
This compound (ETU) is a potent teratogen in rats, capable of inducing severe congenital malformations at doses that do not cause observable maternal toxicity.[1] Early research identified the central nervous system (CNS) as a primary target of ETU's teratogenic action, with hydrocephalus being a hallmark malformation.[1][2] The teratogenic activity of ETU appears to be directly attributable to the parent compound rather than its metabolites.[1] Studies in various animal models, including rats, mice, hamsters, guinea pigs, and rabbits, have been conducted, with rats demonstrating particular sensitivity to the teratogenic effects of ETU.[1][3]
Quantitative Analysis of Teratogenic Effects
The following tables summarize the dose-dependent teratogenic effects of ETU in rats as reported in seminal early studies. These data highlight the relationship between dosage, timing of exposure, and the incidence and nature of the resulting malformations.
Table 1: Teratogenic Effects of ETU in Rats Following Gavage Administration
| Study | Rat Strain | Dosing Period (Gestation Day) | Dose (mg/kg bw/day) | Key Teratogenic Findings |
| Khera (1973)[4] | Not Specified | 6-15 or 7-20 | 10, 20, 40, 80 | Variety of malformations, minimal effects at 10 mg/kg. |
| Ruddick & Khera (1975)[4] | Sprague-Dawley | Single dose on day 12-15 | Not Specified | Peak incidence of defects. Hydranencephaly, hydronephrosis, subcutaneous edema observed with exposure as late as day 21. |
| Saillenfait et al. (1991)[4] | Sprague-Dawley | 6-20 | 15, 25, 35 | Reduced fetal body weight at 35 mg/kg. Cranial meningocele, meningorrhoea, severe hind limb talipes, short/kinky tails. Increased incidence of dilated brain ventricles and hydroureter at 25 and 35 mg/kg. |
| Lu and Khera (1978)[5] | Not Specified | 7-15 | 40 | 84-100% of fetuses malformed, regardless of maternal thyroid status. |
Detailed Experimental Protocols
The methodologies employed in early ETU teratogenicity studies were crucial in establishing the compound's developmental toxicity profile. Below are detailed protocols from key experiments.
In Vivo Teratogenicity Study (Adapted from Khera, 1973 and Saillenfait et al., 1991)[4]
-
Animal Model: Pregnant Sprague-Dawley or Wistar rats.
-
Housing: Animals were housed individually in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water were provided ad libitum.
-
Mating: Females were caged with males overnight, and the presence of a vaginal plug or sperm in a vaginal smear the following morning was designated as gestation day 0.
-
Dose Preparation: this compound was suspended in a suitable vehicle, such as corn oil or distilled water, to achieve the desired concentrations.
-
Administration: The prepared ETU suspension was administered to pregnant rats by oral gavage once daily during the specified gestation period. A control group received the vehicle only.
-
Maternal Monitoring: Dams were observed daily for clinical signs of toxicity, and body weights were recorded throughout the gestation period.
-
Fetal Examination: On gestation day 20 or 21, pregnant females were euthanized by CO2 asphyxiation. The uteri were excised, and the number of implantation sites, resorptions, and live and dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external malformations. A subset of fetuses was typically fixed for visceral and skeletal examinations.
-
Visceral Examination: Fetuses were fixed in Bouin's fluid or a similar fixative and examined for internal abnormalities using Wilson's slicing technique or a similar method.
-
Skeletal Examination: Fetuses were processed with potassium hydroxide (B78521) and stained with Alizarin Red S for visualization and examination of the skeleton.
-
In Vitro Whole Embryo Culture (Adapted from Daston et al., 1987)[2]
-
Embryo Explantation: Sprague-Dawley rat embryos were explanted on gestation day 10.
-
Culture Medium: Embryos were cultured in a suitable medium, often rat serum, supplemented with antibiotics.
-
ETU Exposure: this compound was added to the culture medium at various concentrations (e.g., 40-200 µg/ml).
-
Culture Conditions: Embryos were cultured for 48 hours in a roller bottle incubator at 37°C with a controlled gas atmosphere.
-
Embryo Assessment: After the culture period, embryos were evaluated for various endpoints, including:
-
Growth: Crown-rump length, protein content, and DNA content.
-
Differentiation: Somite number.
-
Morphology: Presence of abnormalities such as hydrocephalus, decreased mandibular and telencephalon size, abnormal dorsiflexion, and subectodermal blisters.
-
Proposed Mechanisms of Teratogenicity and Signaling Pathways
Early studies suggested that the teratogenic effects of ETU are not mediated through maternal thyroid dysfunction, although ETU is known to lower serum thyroxine concentrations.[5] The primary mechanism appears to be a direct effect on the developing embryo.
Direct Neurotoxicity and Altered Osmotic Balance
A key hypothesis emerging from early work is that ETU is a specific neuroteratogen.[1] The initial target is believed to be the primitive neuroblast, which undergoes necrosis.[1][6] This cellular damage is thought to be a critical initiating event leading to the development of hydrocephalus.[1]
In vitro studies provided further evidence for a direct embryotoxic effect, demonstrating that ETU can induce a dose-related inhibition of growth and differentiation in cultured rat embryos.[2] These studies also observed fluid accumulation in the brain (hydrocephalus) and other embryonic tissues, suggesting that ETU alters the osmotic environment of the embryo.[2] A lowered osmolality of the exocoelomic fluid was observed, which would drive water into the embryonic tissues, leading to edema and contributing to the formation of defects.[2]
Caption: Proposed mechanism of ETU-induced teratogenicity in rats.
Experimental and Logical Workflows
The investigation of ETU teratogenicity has followed a logical progression from in vivo observations to in vitro mechanistic studies.
Caption: Experimental workflow for investigating ETU teratogenicity.
Conclusion
Early studies on this compound teratogenicity in rats were instrumental in identifying its potent developmental toxicity, particularly its neuroteratogenic effects. The dose-dependent induction of malformations, with hydrocephalus as a prominent feature, has been well-documented. Methodologies involving both in vivo and in vitro models have elucidated that ETU likely exerts its teratogenic effects through direct action on the embryo, causing neuroblast necrosis and altering osmotic balance. This foundational research continues to be critical for risk assessment and regulatory decisions concerning EBDC fungicides and their metabolites.
References
- 1. This compound: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro teratogenicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difference in teratogenic potency of this compound in rats and mice: relative contribution of embryonic and maternal factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Teratogenicity of this compound and thyroid function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nerve cell degeneration and progeny survival following this compound treatment during pregnancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylenethiourea: A Comprehensive Technical Review of Sources, Exposure, and Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenethiourea (ETU), a compound of significant toxicological concern, is primarily encountered as a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides and as a vulcanization accelerator in the rubber industry. Its classification as a probable human carcinogen and a potent teratogen necessitates a thorough understanding of its sources, the pathways of human exposure, and the analytical methodologies for its detection. This technical guide provides a comprehensive overview of ETU, consolidating quantitative data on its occurrence, detailing experimental protocols for its analysis, and visualizing key pathways to aid researchers, scientists, and drug development professionals in their understanding of this critical compound.
Principal Sources of this compound
This compound is not a naturally occurring substance; its presence in the environment and its potential for human exposure stem from two main anthropogenic activities.[1][2]
Ethylenebisdithiocarbamate (EBDC) Fungicides
The most significant source of widespread environmental contamination and human exposure to ETU is through the use of EBDC fungicides.[3][4][5] This class of fungicides, which includes mancozeb, maneb, and zineb, is extensively used in agriculture to protect a wide variety of crops.[6][7] ETU is formed through several processes:
-
Metabolism in Plants and Animals: EBDC fungicides are metabolized by treated plants and by animals that ingest contaminated feed, leading to the formation of ETU.[4][6][8]
-
Environmental Degradation: In the environment, EBDCs break down under the influence of moisture, oxygen, and microbial activity in soil and water to form ETU.[9][10] The persistence of ETU in the environment, particularly in water, is a significant concern due to its potential to contaminate groundwater.[9][10][11]
-
Food Processing and Storage: Residues of EBDC fungicides on agricultural commodities can be converted to ETU during storage and processing, especially with the application of heat during cooking or industrial processing.[3][4][6]
Industrial Applications
ETU is utilized in the rubber industry as an accelerator in the vulcanization process of polychloroprene (neoprene) and other elastomers.[6][11][12][13] This application can lead to occupational exposure for workers in rubber manufacturing and processing facilities.[3][6] It is also used in electroplating baths and as an intermediate in the production of antioxidants, dyes, pharmaceuticals, and synthetic resins.[3]
Potential Routes of Human Exposure
Human exposure to ETU can occur through various pathways, with the general population and occupationally exposed individuals facing different primary routes of contact.
Dietary Intake
The primary route of exposure for the general population is through the ingestion of food and water contaminated with ETU.[1][3] Residues of ETU have been detected in a variety of food products, particularly fruits and vegetables treated with EBDC fungicides.[3][6] The concentration of ETU in food can increase when EBDC-treated produce is cooked.[3]
Occupational Exposure
Workers in specific industries are at a higher risk of exposure to ETU.[6][14] Key occupational groups include:
-
Agricultural Workers: Farmers and pesticide applicators who handle and spray EBDC fungicides can be exposed through inhalation of spray mists and dermal contact.[6]
-
Rubber Industry Workers: Individuals involved in the manufacturing of rubber products where ETU is used as a vulcanization accelerator are at risk of exposure through inhalation of dust and dermal contact.[3][6]
Environmental Exposure
Contaminated drinking water is another potential route of exposure for the general population, as ETU's solubility in water allows it to leach into groundwater.[3][11]
Quantitative Data on this compound Levels
The following tables summarize the reported concentrations of ETU in various matrices, providing a quantitative overview of potential exposure levels.
Table 1: this compound Residues in Food Commodities
| Food Commodity | Concentration Range (mg/kg) | Country/Region | Reference |
| Apples | 0.018 - 0.044 | Not Specified | [3][7] |
| Baby Foods | Traces - 0.06 | USA | [6] |
| Beer | 0.026 - 0.07 ppm | Not Specified | [3] |
| Collards | Up to 0.276 ppm | USA | [3] |
| Cucumbers (Greenhouse) | At or below detection limit (<0.01) | Not Specified | [6] |
| Grape Juice | Not detected (<0.005) | USA | [6] |
| Kale | Initially 0.6, decreasing to undetectable levels within 7 days | Not Specified | [3] |
| Lamb's Lettuce | 0.367 ppm | Germany | [3][7] |
| Pears | 0.205 ppm | Germany | [3][7] |
| Spinach | Up to 0.276 ppm | USA | [3] |
| Spinach (canned, unwashed) | 71 | Not Specified | [3][7] |
| Tomatoes (Greenhouse) | At or below detection limit (<0.01) | Not Specified | [6] |
| Wine | 0.037 ppm | Not Specified | [3] |
| Wine | 5 - 10 µg/L | Italy | [6] |
| Various Raw & Processed Foods | < 0.1 (in 82% of samples, LOD 0.001) | USA | [4][6] |
| Processed Foods | Rarely exceed 0.1 | Not Specified | [4] |
| Processed Products | Below detection limit (0.05) | Canada (1975-1985) | [4] |
| Fruit Juices and Drinks | Below 1 µg/kg | Canada (1989-1990) | [4] |
Table 2: this compound in Environmental and Biological Samples
| Matrix | Concentration | Location/Population | Reference |
| Environmental | |||
| Groundwater | 0.7 mg/L (in 1 of 183 wells) | USA | [3][7] |
| Human Biological Samples | |||
| Urine (General Population) | Up to 61.4 µg/g of creatinine | Italy | [3] |
| Urine (General Population, 95th percentile) | 0.430 µg/mL | USA (NHANES 2007-2008) | [3] |
| Urine (Potato-field workers, post-exposure) | 1.5 µg/L | Finland | [6] |
| Urine (Pine nursery workers, post-exposure) | 0.9 µg/L | Finland | [6] |
| Occupational Air Samples | |||
| Breathing Zone (Potato-field workers) | 0.14 µg/m³ | Finland | [6] |
| Breathing Zone (Pine nursery workers) | 0.60 µg/m³ | Finland | [6] |
| ETU Manufacturing Facility (Personal air samples) | Up to 330 µg/m³ | Not Specified (1976) | [3] |
| ETU Manufacturing Facility (Background levels) | 10 - 240 µg/m³ | Not Specified (1976) | [3] |
Experimental Protocols for this compound Analysis
Accurate determination of ETU levels is crucial for monitoring exposure and ensuring regulatory compliance. Various analytical methods have been developed, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.
Gas Chromatography (GC) Method for Water Samples (EPA Method 509)
This method is designed for the determination of ETU in water.[15][16]
-
Sample Preparation:
-
Adjust the ionic strength and pH of a 50-mL water sample by adding ammonium (B1175870) chloride and potassium fluoride.[15][16]
-
Pour the sample onto a kieselguhr diatomaceous earth column.[15]
-
Elute the ETU from the column with 400 mL of methylene (B1212753) chloride.[15]
-
Add a free radical scavenger to the eluate.[15]
-
Concentrate the methylene chloride eluate to 5 mL after a solvent exchange with ethyl acetate.[15]
-
-
Instrumentation:
-
Detection:
-
Quality Control:
High-Performance Liquid Chromatography (HPLC) Method for Biological Fluids
This method is suitable for the determination of ETU in biological samples like plasma and urine.[17]
-
Sample Preparation:
-
Extract ETU from the biological fluid (e.g., 500 µL plasma or 10 mL urine) with dichloromethane.[17]
-
-
Instrumentation:
-
Mobile Phase:
-
A mixture of hexane/isopropyl alcohol/ethyl alcohol (93:6:1 v/v) with the addition of 0.6 mL/L butylamine.[17]
-
-
Quantification:
HPLC-MS/MS Method for Food Samples
This method offers high sensitivity and selectivity for determining ETU in various food matrices.[18]
-
Sample Preparation:
-
Extract ETU from food commodities using methanol.[18]
-
Clean up the extract using an alumina (B75360) solid-phase extraction (SPE) column.[18]
-
-
Instrumentation:
-
High-performance liquid chromatography coupled with a tandem mass spectrometer (HPLC-MS/MS).[18]
-
-
Detection:
-
Performance:
-
The method demonstrates good linearity with correlation coefficients >0.9950.[18]
-
Recoveries in various food matrices at spiked levels of 10, 50, and 100 ng/g are in the range of 71-121% with relative standard deviations (RSDs) not exceeding 25%.[18]
-
The limit of quantitation is estimated at 5 ng/g.[18]
-
HPLC Method for Technical and Formulated Products
This method is used for determining ETU in technical and formulated products containing EBDCs.[19]
-
Sample Preparation:
-
Instrumentation:
-
Mobile Phase:
-
Water containing tetrahydrofuran.[19]
-
Visualizing Key Pathways
The following diagrams, generated using the DOT language, illustrate the primary sources and exposure routes of ETU, as well as its metabolic pathway.
Caption: Sources and major routes of human exposure to this compound.
Caption: Simplified metabolic pathway of this compound in mammals.
Toxicological Significance
This compound is of considerable toxicological concern due to its effects on the thyroid gland and its carcinogenic potential.[12][20][21][22] It has been shown to interfere with the function of thyroid peroxidase, leading to reduced production of thyroid hormones and subsequent increases in thyroid-stimulating hormone (TSH).[6] Chronic stimulation by TSH can lead to thyroid hyperplasia and the development of thyroid tumors in laboratory animals.[12][23] The U.S. Environmental Protection Agency (EPA) has classified ETU as a Group B2, probable human carcinogen.[12][13] Furthermore, ETU is a potent teratogen, capable of causing birth defects, particularly in the central nervous system of rats.[12][20]
Conclusion
This compound represents a significant potential health risk to both occupationally exposed populations and the general public. Its formation from widely used EBDC fungicides ensures its continued presence in the environment and the food chain. A thorough understanding of its sources, exposure routes, and toxicological profile is essential for risk assessment and the development of effective mitigation strategies. The analytical methods detailed in this guide provide the necessary tools for monitoring ETU levels in various matrices, which is critical for protecting human health. Continued research into the long-term health effects of low-level ETU exposure and the development of safer alternatives to EBDC fungicides and ETU in industrial applications are warranted.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. Screening assessment - 2-Imidazolidinethione (Ethylene thiourea) - Canada.ca [canada.ca]
- 3. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. researchgate.net [researchgate.net]
- 10. research.wur.nl [research.wur.nl]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. epa.gov [epa.gov]
- 13. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 14. Ethylenebisdithiocarbamates and this compound: possible human health hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nemi.gov [nemi.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. A simple method for the determination of ethylene-thiourea (ETU) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of this compound determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MT 162 - Determination of this compound (ETU) (Imidazoldine-2-thione) [cipac.org]
- 20. Current Intelligence Bulletin 22: Ethylene Thiourea (ETU) (78-144) | NIOSH | CDC [cdc.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. Drinking water guideline for ethylene thiourea, a metabolite of ethylene bisdithiocarbamate fungicides (Journal Article) | OSTI.GOV [osti.gov]
The Role of Ethylenethiourea in Synthetic Rubber Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenethiourea (ETU), an organosulfur compound, has long been a cornerstone in the synthetic rubber industry, particularly as a highly effective vulcanization accelerator for polychloroprene (CR) and other halogenated elastomers. Its application facilitates the formation of a robust, cross-linked polymer network, imparting desirable properties such as high tensile strength, excellent heat resistance, and low compression set to the final rubber products. However, significant health and safety concerns, including its classification as a reproductive toxin and a potential carcinogen, have necessitated a deeper understanding of its function and spurred the development of safer alternatives. This technical guide provides an in-depth analysis of the role of ETU in synthetic rubber production, detailing its mechanism of action, presenting comparative performance data, outlining relevant experimental protocols, and visualizing key pathways and workflows.
Introduction: The Function of this compound in Rubber Vulcanization
Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[1] this compound (C₃H₆N₂S) serves as an ultra-fast accelerator in this process, primarily for polychloroprene (neoprene) and other chlorinated or chlorosulfonated rubbers like epichlorohydrin (B41342) rubber.[2][3] Its primary function is to significantly reduce the time required for vulcanization, enabling faster production cycles and reduced energy consumption.[4]
ETU is not a vulcanizing agent itself but rather an accelerator that enhances the efficiency of the cross-linking process.[5] It is particularly effective in systems cured with metal oxides, such as zinc oxide (ZnO), where it participates in a synergistic mechanism to create a dense and stable cross-linked network.[6][7] This network structure is fundamental to the rubber's ability to resist degradation and maintain its physical properties when exposed to heat and other environmental stressors.[2] The resulting vulcanizates exhibit high tensile strength, good heat aging resistance, and low permanent compression deformation.[8][9]
Mechanism of Action in Polychloroprene Vulcanization
The vulcanization of polychloroprene with a combination of ETU and zinc oxide involves a complex series of chemical reactions. While the precise mechanism has been the subject of extensive research, it is generally understood to involve the following key steps:
-
Activation of Zinc Oxide: Zinc oxide, in the presence of stearic acid (a common processing aid), forms an activator complex.
-
Interaction with the Polymer Chain: The vulcanization of polychloroprene is distinct from other diene rubbers because the electronegative chlorine atom makes the double bond and the α-methylenic group less reactive towards sulfur.[10] Instead, the allylic chlorine atom, which can be formed by the rearrangement of the 1,2-isomer of polychloroprene, becomes the reactive site.[7][10] It is proposed that ZnO activates the polymer chain first.[11]
-
Cross-link Formation: ETU, with its reactive thiourea (B124793) groups, interacts with the activated polymer chain at the site of the chlorine atoms.[5] This results in the formation of strong, stable covalent cross-links between the polymer chains, with the sulfur atom from ETU bridging the chains.[7][11]
The synergistic action of ETU and ZnO is crucial for an efficient cure.[7] While ETU can cross-link polychloroprene on its own to some extent, the presence of ZnO significantly accelerates the process and improves the final properties of the vulcanizate.[7]
Health and Safety Concerns and the Search for Alternatives
Despite its effectiveness, the use of ETU is under increasing scrutiny due to significant health and safety concerns. It is classified as a Carcinogenic, Mutagenic, or toxic to Reproduction (CMR) substance and has been identified as a Substance of Very High Concern (SVHC) under the European Union's REACH regulations.[3][12] The U.S. Environmental Protection Agency (EPA) has classified ethylene (B1197577) thiourea as a Group B2, probable human carcinogen.[13]
The primary toxicological concern associated with ETU is its effect on the thyroid gland.[13] ETU inhibits the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones.[9] This inhibition can lead to a decrease in thyroid hormone levels, which can have a range of adverse health effects.
These concerns have driven the development of safer alternatives to ETU. One such alternative is SRM102, a novel accelerator designed to offer comparable performance to ETU without the associated health risks.[3][14]
Data Presentation: ETU vs. Safer Alternatives
The following tables summarize quantitative data comparing the performance of ETU with a safer alternative, SRM102, in a general-purpose polychloroprene masterbatch.[15]
Table 1: Cure Characteristics (Moving Die Rheometer at 160°C) [15]
| Property | ETU | SRM102 |
| ML (Minimum Torque, lb.in) | 2.77 | 2.81 |
| MH (Maximum Torque, lb.in) | 28.8 | 30.4 |
| ts1 (Scorch Time, min) | 1:05 | 1:08 |
| t90 (Optimum Cure Time, min) | 32:37 | 33:32 |
| Cure Rate (lb.in/min) | 6.0 | 2.8 |
Table 2: Mechanical Properties (Press cure at 170°C for 20 min) [15]
| Property | ETU | SRM102 | Target BS 2752 Specification |
| Hardness (IRHD) | 74 | 76 | - |
| Tensile Strength (MPa) | 15.1 | 15.5 | > 13 |
| Elongation at Break (%) | 233 | 235 | > 200 |
Table 3: Heat Aging Properties (7 days at 70°C) [15]
| Property | ETU | SRM102 | Target BS 2752 Specification |
| Hardness Change (IRHD) | +1 | +1 | +7 max |
| Tensile Strength Change (%) | +13% | -10% | -12% max |
| Elongation at Break Change (%) | -11% | -11% | -20% max |
Table 4: Compression Set (24 hours at 70°C) [15]
| Property | ETU | SRM102 | Target BS 2752 Specification |
| Compression Set (%) | 15 | 18 | < 25 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of vulcanization accelerators.
Cure Characteristics (ASTM D5289)
This method determines the vulcanization characteristics of a rubber compound using a moving die rheometer (MDR).
-
Apparatus: A moving die rheometer equipped with a temperature-controlled, sealed test cavity.
-
Procedure:
-
A sample of the uncured rubber compound is placed in the die cavity, which is heated to a specified vulcanization temperature (e.g., 160°C).
-
The lower die oscillates at a specified frequency and amplitude, imparting a cyclic shear strain to the sample.
-
The torque required to oscillate the die is measured as a function of time.
-
The resulting data is plotted as a cure curve, from which parameters such as minimum torque (ML), maximum torque (MH), scorch time (ts1), and optimum cure time (t90) are determined.[16][17]
-
Tensile Properties (ASTM D412)
This method measures the tensile strength and elongation of vulcanized rubber.
-
Apparatus: A universal testing machine (tensile tester) with appropriate grips and an extensometer.
-
Procedure:
-
Dumbbell-shaped test specimens are cut from a vulcanized rubber sheet.[6][18]
-
The initial cross-sectional area of the specimen is measured.
-
The specimen is mounted in the grips of the tensile tester.
-
The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.[6][18]
-
The force and elongation are recorded throughout the test.
-
Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.[18]
-
Compression Set (ASTM D395 - Method B)
This method measures the ability of a rubber material to retain its elastic properties after prolonged compression.
-
Apparatus: A compression device consisting of two parallel steel plates, spacers, and a clamping mechanism. An oven for elevated temperature testing.
-
Procedure:
-
Cylindrical test specimens are cut from a vulcanized rubber sheet.[19]
-
The initial thickness of the specimen is measured.
-
The specimen is placed between the plates of the compression device and compressed to a specified percentage of its original height (typically 25%) using spacers.[5]
-
The assembled device is placed in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).[5][19]
-
After the specified time, the device is removed from the oven and the specimen is removed from the device.
-
After a 30-minute recovery period at room temperature, the final thickness of the specimen is measured.[5][19]
-
Compression set is calculated as the percentage of the original deflection that is not recovered.[19]
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Thyroid Hormone Synthesis by this compound
Caption: Inhibition of thyroid hormone synthesis by this compound (ETU).
Experimental Workflow: Evaluation of Vulcanization Accelerators
Caption: Experimental workflow for evaluating vulcanization accelerators.
Logical Relationship: Vulcanization Mechanism of Polychloroprene with ETU and ZnO
Caption: Vulcanization mechanism of polychloroprene with ETU and ZnO.
Conclusion
This compound has been a vital component in the production of high-performance synthetic rubbers, particularly polychloroprene, for many decades. Its efficiency as a vulcanization accelerator is well-established, contributing to the desirable physical and mechanical properties of these materials. However, the significant health and safety risks associated with ETU have rightfully led to increased regulatory pressure and a concerted effort within the industry to find safer alternatives.
The development of new accelerators, such as SRM102, demonstrates a promising path forward. The comparative data indicates that it is possible to achieve comparable, and in some aspects superior, performance to ETU without the associated toxicological concerns. For researchers, scientists, and drug development professionals who may encounter these materials, a thorough understanding of the role of ETU, its mechanism of action, and the landscape of emerging alternatives is crucial for informed material selection and risk assessment. The continued innovation in this field is essential for ensuring both the high performance of synthetic rubber products and the safety of those who produce and use them.
References
- 1. Tensile Strength Test for Polychloroprene Rubber : Shimadzu (Ãsterreich) [shimadzu.at]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 6. robinsonbrothers.uk [robinsonbrothers.uk]
- 7. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 8. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. cusabio.com [cusabio.com]
- 14. scispace.com [scispace.com]
- 15. haeberlin-co.ch [haeberlin-co.ch]
- 16. sketchviz.com [sketchviz.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. medium.com [medium.com]
Formation of Ethylenethiourea from Ethylenebisdithiocarbamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of ethylenethiourea (ETU), a toxicologically significant degradation product of ethylenebisdithiocarbamate (EBDC) fungicides. EBDCs, such as mancozeb (B1675947) and maneb, are widely used in agriculture, and the potential for ETU formation during storage, food processing, and metabolism is a key concern for regulatory bodies and researchers. This document details the chemical mechanisms of ETU formation, presents quantitative data on the influence of various factors on this transformation, outlines detailed experimental protocols for its analysis, and provides visual representations of the key pathways and workflows.
Introduction
Ethylenebisdithiocarbamates (EBDCs) are a class of broad-spectrum, non-systemic fungicides used to control a wide variety of fungal diseases on fruits, vegetables, and field crops. While effective, EBDCs are chemically unstable and can degrade to form this compound (ETU). ETU is of significant toxicological concern due to its classification as a probable human carcinogen and its known teratogenic and goitrogenic effects.[1] Understanding the pathways and kinetics of ETU formation is crucial for assessing the risks associated with EBDC use and for developing strategies to minimize ETU levels in the food supply.
The formation of ETU from EBDCs can occur through various mechanisms, including hydrolysis, thermolysis, and photolysis. The rate and extent of this conversion are influenced by several factors, including the specific EBDC compound, temperature, pH, and the presence of light and oxygen.[2][3][4] This guide will delve into the core scientific principles governing this transformation, providing the necessary technical details for researchers and professionals in related fields.
Chemical Formation of ETU from EBDCs
The degradation of EBDCs to ETU is a complex process involving several intermediate steps. The primary mechanism involves the intramolecular cyclization of the EBDC molecule.
Proposed Mechanism of ETU Formation
The conversion of an EBDC, such as the manganese-zinc complex in mancozeb, to ETU is believed to proceed through the formation of an isothiocyanate intermediate. The following diagram illustrates a plausible reaction pathway.
Caption: Proposed degradation pathway of EBDCs to ETU.
This pathway highlights the central role of ethylenebisisothiocyanate (EBIS) as a key intermediate. The formation of ETU can then proceed through an intramolecular cyclization of EBIS or via the hydrolysis of EBIS to ethylenediamine, which can subsequently react with carbon disulfide (a common EBDC degradation product) to form ETU. ETU itself can be further oxidized to ethyleneurea (EU).
Quantitative Data on ETU Formation
The rate of ETU formation is significantly influenced by various environmental and processing conditions. The following tables summarize key quantitative data from the literature.
Table 1: Influence of pH on ETU Formation from Mancozeb
| pH | Temperature (°C) | Time (hours) | ETU Yield (%) | Reference |
| 2.0 | 100 | 2 | 5.4 | [4] |
| 8.0 | 25 | 72 | 17.5 | [4] |
Table 2: Half-life of Mancozeb and ETU under Different Conditions
| Compound | Conditions | Half-life | Reference |
| Mancozeb | Aqueous solution, pH 5-9, 25°C | < 1 day | [5] |
| Mancozeb | Soil, aerobic | 1-7 days | [1] |
| ETU | Aqueous solution, photolysis | < 3 days | [5] |
Table 3: Comparative ETU Formation from Different EBDCs
| EBDC | Conditions | Relative ETU Formation Rate | Reference |
| Nabam | Aqueous solution | High | [6] |
| Mancozeb | Aqueous solution | Moderate | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ETU formation.
Protocol for Kinetic Analysis of Mancozeb Degradation to ETU
This protocol is synthesized from methodologies described in the literature for studying the hydrolysis and photolysis of EBDCs.[4][7]
Objective: To determine the degradation kinetics of mancozeb and the formation of ETU under controlled conditions of pH, temperature, and light.
Materials:
-
Mancozeb standard
-
ETU standard
-
Buffer solutions (pH 2, 5, 7, 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Temperature-controlled water bath or incubator
-
UV lamp (for photolysis studies)
-
Amber glass vials
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of mancozeb in an appropriate solvent (e.g., a mixture of water and a small amount of an organic solvent to aid dissolution). Prepare a separate stock solution of ETU in water.
-
Reaction Setup:
-
For hydrolysis studies, add a known concentration of the mancozeb stock solution to buffer solutions of different pH values in amber glass vials to prevent photolysis.
-
For photolysis studies, use clear glass vials and expose them to a UV lamp at a controlled distance and intensity. Include dark controls wrapped in aluminum foil.
-
Incubate the vials at a constant temperature (e.g., 25°C, 50°C).
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction vial.
-
Sample Preparation: Immediately quench the reaction by adding a suitable agent if necessary and dilute the sample with the mobile phase for HPLC analysis.
-
HPLC-MS/MS Analysis: Analyze the samples for the concentrations of both mancozeb and ETU using a validated HPLC-MS/MS method (see Protocol 4.2).
-
Data Analysis: Plot the concentration of mancozeb and ETU as a function of time. Determine the degradation rate constants and half-life of mancozeb and the formation rate of ETU under each condition.
Caption: Experimental workflow for kinetic analysis.
Protocol for HPLC-MS/MS Analysis of ETU in Food Matrices
This protocol is a generalized procedure based on methods described for the analysis of ETU in various food commodities.[8][9][10]
Objective: To quantify the concentration of ETU in a food sample using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Materials:
-
Food sample (e.g., fruit or vegetable homogenate)
-
ETU standard
-
Isotopically labeled ETU internal standard (e.g., ETU-d4)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., alumina (B75360) or graphitized carbon)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Extraction:
-
Weigh a homogenized portion of the food sample (e.g., 5-10 g) into a centrifuge tube.
-
Add the internal standard solution.
-
Add an extraction solvent (e.g., methanol or a mixture of methanol and water) and vortex vigorously for 1-2 minutes.
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition an SPE cartridge with the appropriate solvents.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a solvent to remove interferences.
-
Elute the ETU from the cartridge with a suitable elution solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: A typical flow rate for analytical columns (e.g., 0.2-0.5 mL/min).
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for ETU and its internal standard for confirmation and quantification.
-
-
-
Quantification:
-
Generate a calibration curve using ETU standards of known concentrations.
-
Calculate the concentration of ETU in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Caption: Workflow for ETU analysis in food matrices.
Toxicological Significance and Regulatory Context
The formation of ETU is a critical consideration in the safety assessment of EBDC fungicides. Regulatory agencies worldwide have established maximum residue limits (MRLs) for EBDCs and, in some cases, for ETU in various food commodities. The toxicological profile of ETU, particularly its effects on the thyroid gland, has driven much of the research into its formation and detection.[1] For professionals in drug development, understanding the mechanisms of toxicity of compounds like ETU can provide insights into potential off-target effects and inform the design of safer molecules.
Conclusion
The formation of this compound from ethylenebisdithiocarbamate fungicides is a complex process influenced by a multitude of factors. This technical guide has provided an in-depth overview of the chemical mechanisms, quantitative data on formation kinetics, and detailed experimental protocols for the analysis of this important degradation product. The provided diagrams and tables serve as a quick reference for researchers and professionals working in the fields of agricultural science, food safety, and toxicology. A thorough understanding of ETU formation is essential for ensuring the safety of our food supply and for the development of safer and more effective crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fungiresistance.com [fungiresistance.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of this compound determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Ethylenethiourea in Biological Samples using HPLC-UV
AN-ETU-Bio-001
Introduction
Ethylenethiourea (ETU) is a primary metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are extensively used in agriculture.[1][2] Due to its potential health risks, including carcinogenicity and thyroid toxicity, monitoring ETU levels in biological samples is crucial for assessing human exposure. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of ETU in human urine and plasma.
Principle
The method involves the extraction of ETU from biological matrices followed by chromatographic separation and quantification. For urine samples, a solid-phase extraction (SPE) is employed to remove interfering substances.[2][3][4] Plasma samples are subjected to a liquid-liquid extraction (LLE) with dichloromethane (B109758). The extracted and concentrated ETU is then separated on a reversed-phase C18 or RP8 column and detected by a UV detector at a wavelength where ETU exhibits maximum absorbance.[3][5][6][7] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of ETU standards.
Experimental
Reagents and Materials
-
This compound (ETU) standard
-
Dichloromethane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297)
-
Phosphate buffer
-
Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Ethyl alcohol (HPLC grade)
-
Butylamine
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Extrelut®)
-
HPLC system with UV detector
-
Reversed-phase HPLC column (C18 or RP8, 5 µm particle size)
Protocols
1. Standard Solution Preparation
Prepare a stock solution of ETU (e.g., 1000 mg/L) by dissolving an accurately weighed amount of ETU standard in a suitable solvent such as methanol or water.[8] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase or an appropriate solvent to cover the desired calibration range.
2. Sample Preparation
2.1 Urine Sample Preparation (Solid-Phase Extraction)
-
Allow frozen urine samples to thaw at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Transfer a known volume of urine (e.g., 10 mL) to a clean tube.
-
If an internal standard is used, add it to the sample.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., Extrelut®).[2][3][4]
-
Wash the cartridge to remove interfering compounds.
-
Elute the ETU from the cartridge with an appropriate solvent (e.g., dichloromethane).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
The sample is now ready for HPLC-UV analysis.
2.2 Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Pipette a known volume of plasma (e.g., 500 µL) into a glass tube.[3][6][7]
-
Add a suitable internal standard if required.
-
Vortex the mixture for a few minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (containing ETU) to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
3. HPLC-UV Analysis
The following are example HPLC-UV conditions. These may need to be optimized for specific instruments and columns.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | Lichrosorb RP8, 5 µm |
| Mobile Phase | 0.05M Ammonium acetate in Methanol (95:5)[3] | Hexane:Isopropyl alcohol:Ethyl alcohol (93:6:1 v/v) with 0.6 mL/L butylamine[3][6][7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 10 µL |
| UV Detection | 230 nm[3][5] | 243 nm[3][6][7] |
| Column Temp. | Ambient | Ambient |
4. Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (r²), which should be >0.99.[3][6][7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[3][6][7]
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentration levels. Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage recovery.
-
Recovery: The extraction efficiency of the method is determined by comparing the analytical results for extracted samples with those of non-extracted standards at the same concentration.[1]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Data Presentation
Table 1: HPLC-UV Method Parameters for ETU Analysis in Biological Samples
| Parameter | Urine Analysis | Plasma Analysis |
| Extraction Method | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| HPLC Column | C18 or RP8 | RP8 |
| Mobile Phase | 0.05M Ammonium Acetate:Methanol (95:5) or 0.01M Phosphate Buffer (pH 4.5)[2][3][4] | Hexane:Isopropanol:Ethanol (93:6:1) + 0.6 mL/L Butylamine[3][6][7] |
| Detection Wavelength | 230 - 231 nm[2][3][4][5] | 243 nm[3][6][7] |
Table 2: Summary of Method Validation Data
| Parameter | Urine | Plasma |
| Linearity Range | 1 - 2000 µg/L[3] | 0.025 - 30 µg/mL[3][6][7] |
| Correlation Coefficient (r²) | >0.99[3] | >0.99[3][6][7] |
| Limit of Detection (LOD) | 0.2 µg/L[3] | 20 ng/mL[3][6][7] |
| Limit of Quantitation (LOQ) | 1 µg/L[1][2][4] | 0.025 ng/mL |
| Precision (%CV) | 3.33 - 12.86%[5] | Not specified |
| Accuracy/Recovery (%) | >90%[5] | 50.6 - 74%[1] |
Visualizations
Caption: Experimental workflow for ETU analysis in biological samples.
The described HPLC-UV method provides a reliable and sensitive approach for the determination of this compound in biological samples. The choice of sample preparation technique and chromatographic conditions can be adapted based on the specific matrix and laboratory instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results, making this method suitable for routine monitoring and research applications in toxicology and occupational health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. osha.gov [osha.gov]
Application Note: Quantification of Ethylenethiourea (ETU) in Various Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantification of ethylenethiourea (ETU) in diverse matrices, including food, urine, and pharmaceutical formulations, using gas chromatography-mass spectrometry (GC-MS). ETU, a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, is of significant toxicological concern, necessitating sensitive and reliable analytical methods for its monitoring. Due to its low volatility, a derivatization step is essential for successful GC-MS analysis. This document outlines a comprehensive workflow, including sample preparation, a robust silylation derivatization method using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and optimized GC-MS parameters for the sensitive and selective determination of ETU.
Introduction
This compound (ETU) is a primary metabolite and decomposition product of EBDC fungicides, a widely used class of agricultural pesticides.[1][2] Classified as a probable human carcinogen, ETU poses potential health risks, making its quantification in food, environmental, and biological samples a critical aspect of food safety and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of trace contaminants. However, the inherent low volatility of ETU necessitates a chemical derivatization step to render it amenable to GC analysis.[1] This application note details a validated methodology for ETU quantification, focusing on a silylation derivatization technique that enhances volatility and improves chromatographic performance.
Experimental Protocols
Materials and Reagents
-
This compound (ETU) standard (≥98% purity)
-
This compound-d4 (ETU-d4) internal standard
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
C18 solid-phase extraction (SPE) cartridges
-
Deionized water
Sample Preparation
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extracting pesticide residues from food matrices.
-
Homogenization: Homogenize 10-15 g of the food sample (e.g., fruits, vegetables).
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate, 0.5 g disodium (B8443419) hydrogen citrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, GCB, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Solvent Exchange:
-
Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization (e.g., dichloromethane or ethyl acetate).
-
-
Extraction:
-
To 5 mL of urine, add the internal standard (ETU-d4).
-
Load the sample onto a C18 SPE cartridge preconditioned with methanol and water.
-
Wash the cartridge with water to remove interferences.
-
Elute ETU with dichloromethane.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization.
-
-
Extraction:
-
For solid dosage forms, grind the tablets or empty the capsules and weigh a portion equivalent to a specific dose.
-
Disperse the powder in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Sonicate for 15-20 minutes to ensure complete dissolution of ETU.
-
Centrifuge to pelletize excipients.
-
-
Cleanup:
-
Pass the supernatant through a 0.45 µm filter.
-
If necessary, perform a liquid-liquid extraction with dichloromethane or use an appropriate SPE cartridge for further cleanup.
-
-
Concentration:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization.
-
Derivatization Protocol
Silylation with MTBSTFA is a common and effective method for derivatizing ETU.
-
To the dried and reconstituted sample extract, add 50 µL of MTBSTFA (with 1% TBDMSCl).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of the tert-butyldimethylsilyl (TBDMS) derivative of ETU.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes
-
Ramp 1: 10-25°C/min to 200°C
-
Ramp 2: 20-30°C/min to 280-300°C, hold for 5-10 minutes
-
-
MS Transfer Line Temperature: 280-300°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring (TBDMS-ETU):
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| TBDMS-ETU | 215 ([M-57]⁺) | 115, 272 ([M]⁺) |
| TBDMS-ETU-d4 | 219 ([M-57]⁺) | 119, 276 ([M]⁺) |
Data Presentation
The following tables summarize typical quantitative data for the GC-MS analysis of ETU from various studies.
Table 1: Method Performance for ETU Quantification
| Matrix | Derivatization Reagent | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Human Urine | MTBSTFA | 0.5 µg/L | 2 µg/L | 0-200 µg/L | >90 | [1][3] |
| Fruits and Vegetables | - | - | 7-11 µg/kg | - | 71-94 | [4] |
| Water | - | 0.027-0.058 µg/L | - | - | 73-104 | [2] |
| Dry Herbs | - | 0.01 mg/kg | 0.03 mg/kg | - | 81-109 | [5] |
Table 2: GC-MS Parameters from Representative Studies
| Parameter | Study 1 (Urine) | Study 2 (General Silylated Compounds) |
| Column | Capillary column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 270°C | 250°C |
| Oven Program | 100°C (1 min), 25°C/min to 200°C, 30°C/min to 300°C (10 min hold) | 70°C (2 min), 10°C/min to 280°C (10 min hold) |
| Carrier Gas | Helium (1 mL/min) | Helium (1.2 mL/min) |
| MS Mode | EI-SIM | EI-Scan |
Visualizations
Caption: Experimental workflow for ETU quantification.
References
- 1. Application of gas chromatography-mass spectrometry for the determination of urinary this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography coupled to tandem mass spectrometry for the residue determination of this compound (ETU) and propylenethiourea (PTU) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry with tert.-butyldimethylsilyl derivation: use of the simplified sample preparations and the automated data system to screen for organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined determination and confirmation of this compound and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ethylene-bis-dithiocarbamates and their degradation product this compound in dry herbs by UHPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Determination of Ethylenethiourea in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenethiourea (ETU) is a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] Human exposure to EBDCs can occur through dietary intake of residues on fruits and vegetables, as well as occupational exposure during the manufacturing and application of these fungicides.[1] ETU is of significant toxicological concern due to its goitrogenic and carcinogenic properties observed in animal studies.[1][3] The International Agency for Research on Cancer (IARC) has classified ETU as a Group 2B carcinogen, possibly carcinogenic to humans. Monitoring of ETU in human urine is a reliable method for assessing exposure to EBDC fungicides.[2][4] This application note describes a sensitive and robust method for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method involves the extraction of ETU from a urine matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. An isotopically labeled internal standard (d4-ETU) is used to ensure accuracy and precision.[1][3][5] The sample preparation utilizes solid-supported liquid extraction (SLE) to effectively remove matrix interferences.[3][5] Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) for high selectivity and sensitivity.[1][6]
Experimental Protocols
Reagents and Materials
-
This compound (ETU) standard
-
d4-Ethylenethiourea (d4-ETU) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Pooled human urine (from non-exposed individuals)
-
Supported Liquid Extraction (SLE) cartridges
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)
Standard Solution Preparation
-
ETU Stock Solution (1 g/L): Accurately weigh approximately 10 mg of ETU into a 10 mL volumetric flask and dissolve in methanol.[3][5]
-
ETU Working Solution (10 mg/L): Pipette 100 µL of the ETU stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3][5]
-
ETU Spiking Solution (100 µg/L): Pipette 100 µL of the ETU working solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3][5]
-
d4-ETU Internal Standard Stock Solution (1 g/L): Accurately weigh approximately 10 mg of d4-ETU into a 10 mL volumetric flask and dissolve in acetonitrile.[3]
-
d4-ETU Internal Standard Working Solution (1 mg/L): Pipette 10 µL of the d4-ETU stock solution into a 100 mL volumetric flask and dilute to the mark with ultrapure water.[3]
Calibration Standards
Prepare calibration standards by spiking pooled human urine with the ETU spiking solution to achieve final concentrations in the desired range (e.g., 0.5 - 50 µg/L).[3][7] Process the calibration standards in the same manner as the urine samples.
Sample Preparation Protocol
-
Pipette 2 mL of urine sample into a sample vial.
-
Add 50 µL of the d4-ETU internal standard working solution (1 mg/L).[3]
-
Add 1 mL of ultrapure water and mix.[3]
-
Transfer the mixture onto an SLE cartridge.[3]
-
Allow the sample to absorb for 10 minutes.[3]
-
Add 6 mL of dichloromethane to the cartridge to elute the analytes.[3]
-
Wait for 10 minutes, then add another 6 mL of dichloromethane.[3]
-
Collect the entire eluate and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol).[3]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 3 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |
| Gradient | Isocratic or Gradient (e.g., start with 20% B, ramp to 95% B) |
| Flow Rate | 0.5 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[10] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Scan Type | Selected Reaction Monitoring (SRM)[1][6] |
| Precursor Ion (m/z) | ETU: 103.0; d4-ETU: 107.0 |
| Product Ions (m/z) | ETU: 44.0, 60.0; d4-ETU: 46.0, 62.0 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | Optimized for the specific instrument |
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated methods for the analysis of ETU in human urine.
| Parameter | Method 1[1][6] | Method 2[3][5] | Method 3[7] | Method 4[9] |
| Linearity Range | 0.1 - 54 ng/mL | 2.5 - 25 µg/L | 0 - 50 µg/L | Up to 100 µg/L |
| Limit of Detection (LOD) | 0.05 ng/mL | - | 0.5 µg/L | 0.033 µg/L |
| Limit of Quantification (LOQ) | - | 0.5 µg/L | 1.5 µg/L | - |
| Within-Run Precision | 3 - 5% | 1.89 - 2.50% | ≤ 8.3% | 6.9% |
| Between-Run Precision | 9% | 4.83 - 6.28% | ≤ 10.1% | 7.9% |
| Accuracy/Recovery | - | - | 97 - 118% | - |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound in human urine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. series.publisso.de [series.publisso.de]
- 4. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Analysis of this compound as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Application Note and Protocol for the Extraction of Ethylenethiourea from Food Matrices
Introduction
Ethylenethiourea (ETU) is a breakdown product and metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] Due to its potential carcinogenic and teratogenic effects, monitoring ETU residues in food is crucial for consumer safety.[3][4] This document provides a detailed protocol for the extraction of ETU from various food matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methods are based on established and validated procedures to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development and food safety.
Principle
The extraction of ETU from complex food matrices involves separating the analyte from interfering components such as fats, pigments, and sugars. The choice of extraction method depends on the food matrix and the desired level of sensitivity. This protocol details two primary methods: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure and a methanol-based extraction with solid-phase extraction (SPE) cleanup. Both methods are designed to provide good recovery and minimize matrix effects for accurate quantification.
I. Modified QuEChERS Protocol for ETU Extraction
The QuEChERS method is a widely adopted technique for pesticide residue analysis in food.[5][6] A modified version is often employed for polar compounds like ETU, which involves an alkaline acetonitrile (B52724) extraction to improve recovery.[7][8]
Experimental Protocol
-
Sample Homogenization:
-
Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total volume of approximately 10 mL.
-
-
Extraction:
-
Add 10 mL of alkaline acetonitrile (containing 1% ammonium (B1175870) hydroxide) to the centrifuge tube.[7]
-
If required for quality control, add an appropriate internal standard.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Salting-Out Liquid-Liquid Partitioning:
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.[8]
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent.[8] For samples with high pigment content, 50 mg of graphitized carbon black (GCB) may also be added, though this can affect the recovery of planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Experimental Workflow
Caption: Workflow for Modified QuEChERS Extraction of ETU.
II. Methanol-Based Extraction with SPE Cleanup Protocol
This method is an alternative to QuEChERS and is particularly useful for certain food matrices. It involves extraction with methanol (B129727) followed by a cleanup step using a solid-phase extraction cartridge.[3][9]
Experimental Protocol
-
Sample Homogenization:
-
Weigh 5-10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of methanol to the tube.
-
Homogenize or vortex for 2-3 minutes.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an alumina (B75360) SPE column with methanol.[3][9]
-
Load the collected supernatant onto the SPE column.
-
Wash the column with a small volume of a suitable solvent (e.g., methanol/water mixture) to remove interferences.
-
Elute the ETU from the column with an appropriate elution solvent (e.g., a mixture of methanol and acetonitrile).[3]
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS) to a final volume of 1 mL.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Experimental Workflow
Caption: Workflow for Methanol-Based SPE Extraction of ETU.
Data Presentation
The performance of ETU extraction methods is evaluated based on recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize quantitative data from various studies.
Table 1: Performance of Modified QuEChERS Method for ETU Extraction
| Food Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Potato | 0.005 - 0.05 | 90.6 - 103.5 | < 7 | 0.005 | [7] |
| Cucumber | 0.005 - 0.05 | 90.6 - 103.5 | < 7 | 0.005 | [7] |
| Various Foods | 0.01, 0.05, 0.1 | 71 - 121 | < 25 | 0.005 | [3][9] |
Table 2: Performance of Methanol-Based Extraction with SPE Cleanup
| Food Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOQ (ng/g) | Reference |
| Various Foods | 10, 50, 100 | 71 - 121 | < 25 | 5 | [3][9] |
| Tomatoes | 0.01 - 0.5 mg/kg | > 70 | < 10 | 0.01 mg/kg | [10] |
| Tomato Juice | 0.01 - 0.1 mg/kg | > 70 | < 10 | 0.01 mg/kg | [10] |
| Tomato Paste | 0.05 - 0.25 mg/kg | > 70 | < 10 | 0.05 mg/kg | [10] |
Table 3: Performance of Other Extraction Methods
| Extraction Method | Food Matrix | Spiking Level (mg/kg) | Recovery (%) | LOQ (mg/kg) | Reference |
| Dichloromethane Extraction | Infant Foods, Potato Chips, Tinned Potatoes | 0.01 | 95 | - | [11] |
| Dichloromethane Extraction | Pizza, Yoghurt | 0.02 - 0.1 | 97 | - | [11] |
| Solid-Liquid Extraction with Acetonitrile | Strawberries | - | 71 - 94 | 0.007 | [12] |
| Solid-Liquid Extraction with Acetonitrile | Apples | - | 71 - 94 | 0.011 | [12] |
Logical Relationship: Formation of ETU from EBDC Fungicides
The presence of ETU in food is primarily due to the degradation of EBDC fungicides during processing, storage, and cooking. Understanding this relationship is important for risk assessment.
Caption: Formation of ETU from EBDC Fungicides.
Conclusion
The selection of an appropriate extraction protocol is critical for the accurate and reliable determination of this compound in food matrices. The modified QuEChERS and methanol-based SPE cleanup methods presented here are robust and have been validated across a range of food types. The choice between these methods will depend on the specific food matrix, available laboratory equipment, and the required sensitivity of the analysis. For subsequent quantification, LC-MS/MS is the preferred analytical technique due to its high selectivity and sensitivity.[4][7][9][13] Researchers should validate the chosen method in their laboratory for the specific food matrices of interest to ensure data quality and regulatory compliance.
References
- 1. Determination of this compound in crops using particle beam liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. ijesd.org [ijesd.org]
- 6. ikm.org.my [ikm.org.my]
- 7. A rapid determination method for this compound in potato and cucumber by modified QuEChERS - high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of this compound determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of this compound (ETU) and propylenethiourea (PTU) in foods by high performance liquid chromatography-atmospheric pressure chemical ionisation-medium-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined determination and confirmation of this compound and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Application of Ethylenethiourea as a Biomarker of EBDC Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene bisdithiocarbamates (EBDCs) are a class of fungicides widely used in agriculture.[1][2] Human exposure to EBDCs can occur through occupational contact in agricultural and industrial settings, as well as through dietary intake of residues on food products.[3][4] The primary and most significant metabolite of EBDCs is ethylenethiourea (ETU).[5] Due to its toxicological profile, including potential carcinogenicity and effects on the thyroid gland, ETU is a critical biomarker for assessing human exposure to EBDC fungicides.[1][6] This document provides detailed application notes and protocols for the use of ETU as a biomarker of EBDC exposure, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of ETU in Human Urine
The following tables summarize quantitative data from various studies on urinary ETU concentrations in different populations. These tables provide a clear comparison of ETU levels associated with occupational exposure versus the general population.
Table 1: Urinary ETU Concentrations in Occupationally Exposed Populations
| Population Studied | EBDC Fungicide | ETU Concentration (µg/L) | ETU Concentration (µg/g creatinine) | Analytical Method | Reference |
| Agricultural Workers (Mexico) | EBDCs | Mean: 58 ppb | - | - | [7] |
| Farm Owners (Mexico) | EBDCs | Mean: 12 ppb | - | - | [7] |
| Banana Plantation Workers (Philippines) - Directly Exposed | EBDCs | Mean: 378.3 ppb | - | - | [7] |
| Agricultural Workers (Italy) - Pre-exposure | EBDCs | 0.5 - 2.1 | - | - | [7] |
| Agricultural Workers (Italy) - Post-exposure | EBDCs | 1.9 - 8.2 | - | LC-MS/MS | [7][8] |
| Agricultural Workers (Italy) - Post-exposure | EBDCs | - | Median: 8.5 (Max: 40.1) | - | [7] |
| Mancozeb Formulation Workers (Italy) - Powder Form | Mancozeb | - | Median: 55.4 | - | [7] |
| Agricultural Workers (Vineyards) | EBDTCs | - | Median: 8.8 (<0.5 - 126.3) | GC-MS | [9] |
| Pregnant Agricultural Workers | EBDCs | Geometric Mean: 5.61 | - | LC-MS/MS | [10] |
| Greenhouse Workers (Bulgaria) | EBDCs | - | Median: 49.6 | - | [11][12] |
| Zineb Producers (Bulgaria) | Zineb | - | Median: 23.0 | - | [12] |
| Vineyard Workers (Italy) | EBDCs | - | Median: 11.8 | - | [12] |
| Potato Farmers (Finland) | EBDCs | - | Median: 7.5 | - | [12] |
Table 2: Urinary ETU Concentrations in General and Control Populations
| Population Studied | ETU Concentration (µg/L) | ETU Concentration (µg/g creatinine) | Analytical Method | Reference |
| Unexposed Control Subjects (Mexico) | Not Detected | - | - | [7] |
| Control Subjects (Philippines) | Mean: 26.3 ppb | - | - | [7] |
| Control Subjects (Vineyard Worker Study) | - | <0.5 | GC-MS | [9] |
| Pregnant Non-Agricultural Workers | Geometric Mean: 3.07 | - | LC-MS/MS | [10] |
| Pregnant Non-Workers | Geometric Mean: 2.57 | - | LC-MS/MS | [10] |
| Floriculture Farmers (Netherlands) | - | Median: 0.9 | - | [12] |
| Control Groups (Multicenter European Study) | - | ~0.5 | - | [12] |
Experimental Protocols
Detailed methodologies for the analysis of ETU in urine are crucial for accurate and reproducible biomonitoring. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Determination of Urinary ETU by LC-MS/MS
This protocol is based on methods described in the literature, offering high sensitivity and specificity.[8][10][13][14]
1. Sample Collection and Storage:
-
Collect first-morning void or 24-hour urine samples in polypropylene (B1209903) containers.
-
Immediately freeze samples at -20°C or lower until analysis to prevent degradation of ETU.
2. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Take a 100 µL aliquot of the urine sample.
-
Add a known amount of a labeled internal standard (e.g., ETU-d4) to correct for matrix effects and variations in recovery.[10]
-
For total ETU determination (including conjugates), perform alkaline hydrolysis by adding 30 µL of 10 M NaOH and incubating.[10]
-
Derivatize the sample with pentafluorobenzyl bromide (PFBBr) for 90 minutes in an ultrasonic bath.[10][13] This step enhances the volatility and chromatographic properties of ETU.
-
Perform a liquid-liquid extraction with 2 mL of hexane.[10]
-
Alternatively, a solid-phase extraction (SPE) using a Fluorosil phase BondElut column can be used for cleanup.[8][14]
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate/acetonitrile (40:60) to 100% acetonitrile.[10]
-
Flow Rate: 0.5 mL/minute.[10]
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry:
4. Quantification and Quality Control:
-
Construct a calibration curve using matrix-matched standards with known concentrations of ETU.
-
The concentration of ETU in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
Method Performance (Example):
Protocol 2: Determination of Urinary ETU by GC-MS
This protocol provides an alternative method for ETU quantification.[9]
1. Sample Collection and Storage:
-
Follow the same procedure as in Protocol 1.
2. Sample Preparation:
-
Take a specified volume of urine.
-
Add a deuterated internal standard (e.g., this compound-d4).[9]
-
Extract ETU from the urine using dichloromethane.[9]
-
Evaporate the organic solvent to dryness.
-
Derivatize the residue to form a bis-(tert-butyldimethylsilyl) derivative.[9] This step is necessary to make ETU sufficiently volatile for GC analysis.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.
-
Mass Spectrometry:
4. Quantification and Quality Control:
-
Follow the same principles for quantification and quality control as described in Protocol 1.
Method Performance (Example):
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to ETU as a biomarker of EBDC exposure.
Caption: Metabolic pathway of EBDCs to ETU and its use as a biomarker.
Caption: Experimental workflow for the analysis of urinary ETU by LC-MS/MS.
Caption: Logical relationship between EBDC exposure, ETU levels, and health risk.
References
- 1. Ethylenebisdithiocarbamates and this compound: possible human health hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ETU) in relation to use of ethylenebisdithiocarbamate (EBDC) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Review of Human Biomonitoring Studies of this compound, a Urinary Biomarker for Exposure to Dithiocarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time for Re-Evaluating the Human Carcinogenicity of Ethylenedithiocarbamate Fungicides? A Systematic Review [mdpi.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary this compound as a Biomarker of Exposure to Ethylenebisdithiocarbamates | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of this compound as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Purity Assessment of Ethylenethiourea (ETU) Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenethiourea (ETU), a key accelerator in the vulcanization of neoprene rubbers and a metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, is classified as a probable human carcinogen by the United States Environmental Protection Agency (EPA).[1][2] Its presence in various materials and environmental samples necessitates accurate analytical monitoring. High-purity ETU reference standards are fundamental for the calibration of analytical instruments and the validation of methods used to quantify ETU residues in food, water, and biological matrices.[1][3] This document outlines detailed protocols for the comprehensive purity assessment of ETU analytical standards, ensuring their suitability for use in research and regulated environments.
The purity of an analytical standard is a critical parameter that directly impacts the accuracy of analytical measurements. This protocol describes a multi-faceted approach employing chromatographic and spectroscopic techniques to identify and quantify impurities, thereby establishing a precise purity value for the ETU standard.
Analytical Approaches for Purity Assessment
A combination of analytical techniques is recommended for a thorough purity assessment of ETU. The primary methods include High-Performance Liquid Chromatography (HPLC) for the quantification of organic impurities, and spectroscopic analysis for structural confirmation and identification of potential contaminants. The use of a certified reference material (CRM) of ETU is highly recommended for comparison.[4]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for separating and quantifying organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the identification of trace-level impurities.
-
Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Mass Spectrometry (MS): An alternative chromatographic technique for volatile and semi-volatile impurities.
-
Spectroscopic Techniques (NMR, IR): Used for structural confirmation of the ETU primary peak and potential identification of major impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling
This protocol is adapted from established methods for ETU analysis and is optimized for the purity assessment of a bulk ETU standard.[5][6]
Objective: To separate and quantify organic impurities in the ETU analytical standard.
Materials and Reagents:
-
This compound (ETU) sample to be tested
-
Certified ETU Reference Standard (≥98% purity)[5]
-
HPLC-grade Methanol[5]
-
HPLC-grade Water[5]
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the certified ETU reference standard and dissolve it in HPLC-grade water in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test ETU sample and dissolve it in HPLC-grade water in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 10:90 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL[5]
-
UV Detection Wavelength: 234 nm[5]
-
Run Time: Sufficiently long to allow for the elution of all potential impurities (e.g., 20 minutes).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution in triplicate.
-
Identify the principal ETU peak based on the retention time of the certified reference standard.
-
Identify and integrate all impurity peaks.
-
-
Purity Calculation:
-
Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
-
The purity of the ETU sample is then calculated as: % Purity = 100 - % Total Impurities
-
Confirmatory Analysis by LC-MS/MS
For a more sensitive and specific analysis, especially for regulatory purposes, LC-MS/MS is recommended.[7][8]
Objective: To confirm the identity of the main peak as ETU and to identify and quantify trace impurities.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare the sample solution as described in the HPLC-UV protocol.
-
LC-MS/MS Conditions:
-
Use similar chromatographic conditions as the HPLC-UV method, but with a mobile phase compatible with MS detection (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as an additive).
-
Optimize MS parameters for ETU detection. Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its mass spectrum and retention time with that of a certified reference standard.
-
Screen for known potential impurities and degradation products of ETU.
-
Data Presentation
Quantitative data from the purity assessment should be summarized in clear and concise tables.
Table 1: HPLC-UV Purity Assessment of ETU Lot [Insert Lot Number]
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.2 | 15,234 | 0.08 | Unknown Impurity |
| 2 | 5.3 | 18,987,456 | 99.81 | This compound |
| 3 | 8.1 | 19,012 | 0.11 | Unknown Impurity |
| Total | 19,021,702 | 100.00 | ||
| Purity | 99.81% |
Table 2: Summary of Analytical Techniques for ETU Purity Assessment
| Analytical Technique | Parameter Measured | Typical Performance |
| HPLC-UV | Organic Impurities, Assay | LOQ: ~1 µg/mL; Precision (RSD): < 2% |
| LC-MS/MS | Trace Impurities, Identity Confirmation | LOQ: < 1 ng/mL; High Specificity |
| GC-NPD/MS | Volatile/Semi-volatile Impurities | High sensitivity for nitrogen-containing compounds |
Visualization of Workflows and Relationships
Experimental Workflow for ETU Purity Assessment
Caption: Workflow for the purity assessment of an this compound (ETU) analytical standard.
Logical Relationship of Analytical Data to Final Purity Statement
Caption: Logical flow from analytical results to the final purity determination of ETU.
Conclusion
The purity assessment of this compound analytical standards is a critical step in ensuring the quality and reliability of analytical data. A combination of chromatographic techniques, particularly HPLC-UV for quantitative impurity profiling and LC-MS/MS for confirmatory analysis, provides a robust approach to establishing the purity of ETU. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers and scientists in performing accurate and reliable purity assessments of ETU.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. epa.gov [epa.gov]
- 3. Ethylene thiourea | CAS 96-45-7 | LGC Standards [lgcstandards.com]
- 4. accustandard.com [accustandard.com]
- 5. osha.gov [osha.gov]
- 6. A simple method for the determination of ethylene-thiourea (ETU) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.fera.co.uk [shop.fera.co.uk]
Solid-Phase Extraction of Ethylenethiourea from Water Samples: A Detailed Guide
Introduction
Ethylenethiourea (ETU) is a primary degradation product and metabolite of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture. Due to its potential carcinogenicity and high mobility in soil and water, monitoring ETU levels in water sources is crucial for ensuring public health and environmental safety. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and pre-concentration of ETU from aqueous matrices prior to chromatographic analysis. This document provides detailed application notes and experimental protocols for the solid-phase extraction of ETU from water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Application Notes
Principle of Solid-Phase Extraction for ETU
Solid-phase extraction is a sample preparation technique that utilizes a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase). For a polar compound like this compound, reversed-phase SPE is a common and effective approach. In this mode, a nonpolar stationary phase, such as a polymeric sorbent or a C18-bonded silica, is used. The aqueous sample is loaded onto the conditioned SPE cartridge. ETU, being moderately polar, is retained on the nonpolar sorbent while more polar impurities pass through. After a washing step to remove any remaining interferences, ETU is eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sorbent Selection
The choice of sorbent is critical for achieving high recovery and a clean extract. For ETU, several types of sorbents can be considered:
-
Polymeric Sorbents (e.g., Oasis HLB): These are often the preferred choice for polar analytes like ETU. Oasis HLB, a hydrophilic-lipophilic balanced copolymer, demonstrates excellent retention for a wide range of compounds, including polar ones, from aqueous solutions. Its water-wettable nature ensures consistent performance.[1]
-
Alumina (B75360): Neutral alumina can be an effective sorbent for the cleanup of pesticide residues.[2][3] It is a polar sorbent and would be used in a normal-phase or adsorption chromatography mode. While less common for primary extraction of ETU from water, it can be valuable for removing specific interferences.
-
C18 (Octadecyl-bonded Silica): While a standard for non-polar compounds, the retention of highly polar compounds like ETU on C18 can be challenging. However, with appropriate sample pre-treatment and method optimization, it can be a viable option.
Key Parameters for Method Optimization
To achieve optimal performance, the following SPE parameters should be carefully optimized:
-
Sample pH: Adjusting the pH of the water sample can influence the retention of ETU on the sorbent.
-
Loading Flow Rate: A slower flow rate generally improves the interaction between the analyte and the sorbent, leading to better retention.
-
Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the target analyte. A mixture of water and a small percentage of organic solvent is often used.
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. Methanol (B129727) and acetonitrile (B52724) are common elution solvents for reversed-phase SPE.
-
Sample Volume: Increasing the sample volume can improve the method's detection limit, provided that breakthrough of the analyte does not occur.
Quantitative Data Summary
The following table summarizes the quantitative data from a study utilizing online solid-phase extraction for the analysis of ETU in water.
| Sorbent | Method | Sample Type | Spiking Level (µg/L) | Recovery (%) | RSD (%) | LOD (µg/L) | Reference |
| Oasis HLB | Online SPE-LC-MS/MS | Drinking Water | 0.1 | 95 | 7 | 0.027 | [4] |
| Oasis HLB | Online SPE-LC-MS/MS | Drinking Water | 1.0 | 98 | 5 | 0.027 | [4] |
| Oasis HLB | Online SPE-LC-MS/MS | Groundwater | 0.1 | 104 | 11 | 0.027 | [4] |
| Oasis HLB | Online SPE-LC-MS/MS | Groundwater | 1.0 | 99 | 9 | 0.027 | [4] |
| Oasis HLB | Online SPE-LC-MS/MS | Surface Water | 0.1 | 73 | 15 | 0.027 | [4] |
| Oasis HLB | Online SPE-LC-MS/MS | Surface Water | 1.0 | 85 | 12 | 0.027 | [4] |
Experimental Protocols
Protocol 1: Offline SPE using a Polymeric Sorbent (Oasis HLB)
This protocol is a general offline procedure adapted from the principles of the online method described by Hernández et al. (2012) and general SPE guidelines.[4]
1. Materials and Reagents
-
Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Water sample
-
SPE Vacuum Manifold
2. SPE Procedure
-
Conditioning: Pass 3 mL of methanol through the Oasis HLB cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the water sample (e.g., 100-500 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove any unretained polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the retained ETU with two aliquots of 2 mL of acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: SPE Cleanup using a Neutral Alumina Sorbent
This protocol is a general procedure for the cleanup of a sample extract that may contain interferences. This would typically be performed after an initial extraction step.
1. Materials and Reagents
-
Neutral Alumina SPE Cartridges (e.g., 500 mg, 6 mL)
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Sample extract containing ETU dissolved in a nonpolar solvent
-
SPE Vacuum Manifold
2. SPE Procedure
-
Conditioning: Pass 5 mL of dichloromethane through the alumina cartridge.
-
Equilibration: Pass 5 mL of hexane through the cartridge.
-
Sample Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a small volume of a nonpolar solvent like hexane to elute less polar interferences.
-
Elution: Elute the ETU with a more polar solvent or solvent mixture, such as dichloromethane or a hexane/acetone mixture. The optimal elution solvent should be determined experimentally.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in a solvent compatible with the analytical instrument.
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Sorbent Selection Guide for this compound SPE.
References
- 1. lcms.cz [lcms.cz]
- 2. Alumina-N Alumina-N Solid Phase Extraction(SPE) Column [en.sheng-han.com]
- 3. Pesticide residue analysis of a dietary ingredient by gas chromatography/selected-ion monitoring mass spectrometry using neutral alumina solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography coupled to tandem mass spectrometry for the residue determination of this compound (ETU) and propylenethiourea (PTU) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethylenethiourea for Enhanced GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenethiourea (ETU) is a primary degradation product and metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture. Due to its potential carcinogenic and teratogenic properties, the monitoring of ETU residues in food products, environmental samples, and biological matrices is of significant importance. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, direct GC analysis of ETU is challenging due to its polar nature, low volatility, and thermal instability, which can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.
To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the ETU molecule to increase its volatility and thermal stability, thereby enhancing its amenability to GC analysis. This application note provides detailed protocols for three common derivatization methods for ETU and presents a comparison of their analytical performance.
Principle of Derivatization for GC Analysis
Derivatization for GC analysis involves the reaction of an analyte with a derivatizing agent to replace active hydrogens in polar functional groups (such as -NH and -SH in ETU) with less polar, more thermally stable moieties. This chemical modification leads to several benefits:
-
Increased Volatility: Reduces the boiling point of the analyte, allowing it to be readily vaporized in the GC inlet.
-
Improved Thermal Stability: Prevents the degradation of the analyte at the high temperatures used in GC.
-
Enhanced Chromatographic Performance: Results in sharper, more symmetrical peaks, leading to better resolution and improved quantification.
-
Increased Sensitivity: The introduction of specific functional groups can enhance the response of certain GC detectors, such as the electron capture detector (ECD).
The primary derivatization approaches for ETU include silylation, alkylation, and acylation.
Data Presentation: Comparison of Derivatization Methods for ETU Analysis
The following table summarizes the quantitative data for the different derivatization methods described in this document. This allows for a direct comparison of their performance characteristics.
| Parameter | Silylation with MTBSTFA + TBDMSCl | Alkylation with 1-Bromobutane (B133212) | Acylation with m-Trifluoromethylbenzyl Chloride |
| Derivatizing Reagent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide + tert-butyldimethylsilyl chloride | 1-Bromobutane | m-Trifluoromethylbenzyl chloride |
| Limit of Detection (LOD) | - | ~0.01 ppm (in food crops)[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 2 µg/L (in urine)[2] | Not explicitly stated | Not explicitly stated |
| Recovery | >90% (in urine)[2] | Not explicitly stated | Not explicitly stated |
| Linearity Range | 0-200 µg/L (in urine)[2] | Not explicitly stated | Not explicitly stated |
| Detector | Mass Spectrometry (MS) | Flame Photometric Detector (FPD)[1] | Electron Capture Detector (ECD) |
| Key Advantages | High specificity and recovery. | Suitable for routine use with FPD. | High sensitivity with ECD. |
| Key Considerations | Requires anhydrous conditions. | Requires use of sodium borohydride. | Potential for matrix interference. |
Experimental Protocols
Silylation of this compound using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
This protocol is based on a validated method for the determination of ETU in human urine and demonstrates high recovery and sensitivity.[2]
Reagents and Materials:
-
This compound (ETU) standard
-
This compound-d4 (ETU-d4) internal standard
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
tert-butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), HPLC grade
-
Diatomaceous earth columns
-
Nitrogen gas, high purity
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Protocol:
-
Sample Preparation:
-
For liquid samples (e.g., urine), acidify to pH 4-5 with acetic acid.
-
Spike the sample with ETU-d4 internal standard.
-
Apply the sample to a diatomaceous earth column.
-
-
Extraction:
-
Elute the ETU from the diatomaceous earth column with dichloromethane.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a mixture of MTBSTFA and TBDMSCl (e.g., 99:1 v/v).
-
Vortex the vial for 1 minute to ensure complete dissolution of the residue.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the ETU derivative from potential interferences.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Alkylation of this compound using 1-Bromobutane
This method is suitable for the analysis of ETU residues in food crops and utilizes a flame photometric detector.[1]
Reagents and Materials:
-
This compound (ETU) standard
-
1-Bromobutane
-
Dimethylformamide (DMF)
-
Sodium borohydride
-
Methanol (B129727), HPLC grade
-
Alumina (B75360) column for cleanup
-
Sodium sulfate, anhydrous
-
Rotary evaporator
-
GC-FPD system
Protocol:
-
Sample Preparation and Extraction:
-
Homogenize the sample (e.g., fruit or vegetable).
-
Extract the homogenized sample with methanol.
-
Filter the extract and concentrate using a rotary evaporator.
-
-
Cleanup:
-
Dissolve the residue in a suitable solvent and apply to an alumina column for cleanup.
-
Elute the ETU with a mixture of methanol and water.
-
Collect the eluate and evaporate to dryness.
-
-
Derivatization:
-
Dissolve the dried residue in dimethylformamide.
-
Add 1-bromobutane and a small amount of sodium borohydride.
-
Heat the reaction mixture (e.g., 70-80°C) for a specified time (e.g., 15-30 minutes) to facilitate the alkylation reaction.
-
After cooling, add water and extract the derivative with a non-polar solvent like hexane (B92381) or toluene.
-
Dry the organic extract with anhydrous sodium sulfate.
-
-
GC-FPD Analysis:
-
Concentrate the final extract to a small volume.
-
Inject an aliquot into the GC-FPD system.
-
The flame photometric detector is operated in sulfur mode for selective detection of the sulfur-containing ETU derivative.
-
Acylation of this compound using m-Trifluoromethylbenzyl Chloride
This method is designed for high sensitivity using an electron capture detector (ECD), which is particularly responsive to the trifluoromethyl group introduced during derivatization.
Reagents and Materials:
-
This compound (ETU) standard
-
m-Trifluoromethylbenzyl chloride
-
A suitable base (e.g., triethylamine (B128534) or potassium carbonate)
-
A suitable solvent (e.g., acetone (B3395972) or acetonitrile)
-
Hexane, pesticide residue grade
-
Sodium sulfate, anhydrous
-
GC-ECD system
Protocol:
-
Sample Preparation and Extraction:
-
Follow a suitable extraction procedure for the sample matrix to isolate the ETU. This may involve liquid-liquid extraction or solid-phase extraction.
-
Ensure the final extract is dry before derivatization.
-
-
Derivatization:
-
Dissolve the dried extract in the chosen solvent (e.g., acetone).
-
Add the base (e.g., triethylamine) to the solution.
-
Add m-trifluoromethylbenzyl chloride.
-
Heat the mixture at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 1 hour).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Cleanup of Derivative:
-
Add water to the reaction mixture and extract the derivatized ETU into hexane.
-
Wash the hexane layer with dilute acid and then with water to remove excess reagents and base.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-ECD Analysis:
-
Concentrate the final hexane solution to the desired volume.
-
Inject an aliquot into the GC-ECD system.
-
The ECD will provide a highly sensitive response to the trifluoromethylbenzyl derivative of ETU.
-
Visualizations
Caption: Experimental workflow for ETU analysis.
Caption: Benefits of ETU derivatization for GC.
References
Application Note: Determination of Ethylenethiourea in Workplace Air Samples
AN-ETU-01
Introduction
Ethylenethiourea (ETU) is a vulcanization accelerator in the rubber industry and a degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides.[1] Classified as a probable human carcinogen and a teratogen, monitoring workplace exposure to ETU is crucial for worker safety.[1][2] This application note details a validated method for the determination of ETU in workplace air samples using High-Performance Liquid Chromatography (HPLC) with UV detection, based on the OSHA 95 method.[2][3] An alternative spectrophotometric method, NIOSH 5011, is also briefly discussed.[4]
Principle
Workplace air is drawn through a glass fiber filter to collect airborne ETU particles. The collected ETU is then extracted from the filter with water. The extract is subsequently analyzed by reversed-phase HPLC with a UV detector for quantification. This method offers high specificity and sensitivity for ETU.[3]
Data Presentation
The following table summarizes the key quantitative data for the recommended HPLC method (OSHA 95) and the alternative spectrophotometric method (NIOSH 5011).
| Parameter | HPLC Method (OSHA 95) | Spectrophotometric Method (NIOSH 5011) |
| Sampling | ||
| Sampler | Four-piece sampling cassette with two glass fiber filters[2][3] | 5-µm PVC or mixed cellulose (B213188) ester membrane filter[4] |
| Recommended Air Volume | 480 L (TWA), 30 L (Short Term)[3] | 200 - 800 L[4] |
| Sampling Flow Rate | 2.0 L/min[2][3] | 1 to 3 L/min[4] |
| Analysis | ||
| Technique | High-Performance Liquid Chromatography with UV Detector[3] | Visible Absorption Spectrophotometry[4] |
| Wavelength | 233 nm (or as optimized)[5] | 590 nm[4] |
| Performance | ||
| Detection Limit (Overall) | 0.666 µ g/sample (1.39 µg/m³)[3] | 0.75 µ g/sample [4][6] |
| Reliable Quantitation Limit | 0.666 µ g/sample (1.39 µg/m³)[3] | Not specified |
| Extraction Efficiency/Recovery | 99.9%[3] | 98.0% (PVC), 99.2% (MCE)[4] |
| Working Range | Target concentration: 60 µg/m³[3] | 0.05 to 0.75 mg/m³ for a 200-L air sample[4] |
Experimental Protocols
Protocol 1: HPLC Method for this compound in Air (Based on OSHA 95)
1. Apparatus and Reagents
-
Apparatus
-
Personal sampling pump, calibrated, capable of 2.0 L/min flow rate.
-
Four-piece, 37-mm polystyrene cassettes with two glass fiber filters.
-
HPLC system equipped with a UV detector.
-
Reversed-phase HPLC column (e.g., C18, 4.6 mm x 250 mm).[3]
-
Autosampler or manual injector.
-
Syringe filters, 0.45 µm.
-
Scintillation vials or other suitable extraction vessels.
-
Pipettes, volumetric flasks, and other standard laboratory glassware.
-
-
Reagents
-
This compound (ETU), analytical standard grade.
-
Deionized water, HPLC grade.
-
Methanol, HPLC grade.
-
2. Sampling Procedure
-
Calibrate each personal sampling pump with a representative sampling cassette in line to a flow rate of 2.0 L/min.[3]
-
Prepare the sampler for open-face sampling by removing the top piece and the end plug from the bottom piece.[3]
-
Attach the sampling cassette to the sampling pump with flexible tubing.
-
Place the sampler in the worker's breathing zone with the open face of the cassette facing downwards.[3]
-
For Time-Weighted Average (TWA) samples, collect a total air volume of 480 L. For short-term samples, a 15-minute sample at 2.0 L/min (30 L) is recommended.[3]
-
After sampling, replace the top piece and the two end plugs.[3]
-
Seal each sample with an official form (e.g., Form OSHA-21) and record all pertinent sampling information.[3]
-
Submit at least one blank sample with each set of samples. The blank should be handled in the same manner as the other samples, but no air is drawn through it.[3]
-
Store samples in a refrigerator when not in transit.[3]
3. Analytical Procedure
-
Sample Preparation:
-
Carefully remove the two glass fiber filters from the cassette and place them into a scintillation vial.
-
Add 5.0 mL of deionized water to the vial.
-
Cap the vial and gently agitate to ensure the filter is fully wetted.
-
Allow the sample to extract for at least 30 minutes with occasional agitation.
-
Filter the extract through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 mm x 250 mm
-
Mobile Phase: Isocratic, e.g., 95:5 (v/v) water:methanol. The mobile phase may need to be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[3]
-
Detector: UV at 233 nm[5]
-
Run Time: Sufficient to allow for the elution of ETU and any potential interferences.
-
-
Calibration:
-
Prepare a stock standard solution of ETU in deionized water.
-
Prepare a series of working standards by serial dilution of the stock standard to cover the expected concentration range of the samples.
-
Analyze the working standards under the same HPLC conditions as the samples.
-
Generate a calibration curve by plotting the peak area of ETU against the concentration of each standard.
-
-
Quantification:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the ETU peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Determine the concentration of ETU in the sample extract from the calibration curve.
-
Calculate the mass of ETU per sample (µg) and then the concentration in the air (µg/m³) using the sampled air volume.
-
Mandatory Visualization
Caption: Workflow for ETU in air analysis.
References
Application Notes and Protocols for Assessing Ethylenethiourea-Induced Thyroid Disruption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenethiourea (ETU) is a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] Due to its presence in food commodities, there is potential for human exposure.[1] ETU is a known thyroid toxicant and has been identified as an animal carcinogen.[3] Its primary mechanism of toxicity involves the disruption of thyroid hormone synthesis.[1][4][5] The adverse effects of ETU are believed to stem from its ability to inhibit thyroid peroxidase (TPO), a key enzyme in the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][4][5] This inhibition leads to a decrease in circulating T4 and T3 levels, which triggers a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland.[3] Chronic stimulation by TSH can lead to thyroid follicular cell hypertrophy, hyperplasia, and eventually, the formation of tumors in rodents.[3][6]
These application notes provide a comprehensive set of protocols for researchers to assess the thyroid-disrupting potential of ETU, incorporating in vivo and in vitro methodologies, in line with established regulatory toxicology frameworks like those from the Organisation for Economic Co-operation and Development (OECD).[7][8]
Signaling Pathway of this compound (ETU) Action
The synthesis of thyroid hormones is a multi-step process occurring in the follicular cells of the thyroid gland.[9] The process is regulated by the hypothalamic-pituitary-thyroid (HPT) axis.[9][10] ETU primarily disrupts this pathway by inhibiting the enzyme thyroid peroxidase (TPO).[1][4][5] TPO is essential for two critical steps: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent iodination of tyrosine residues on the thyroglobulin (Tg) protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[11][12] TPO also catalyzes the coupling of MIT and DIT to form T3 and T4.[9] By inhibiting TPO, ETU effectively blocks the production of thyroid hormones.[1][4]
Caption: Mechanism of ETU-induced thyroid hormone disruption.
Experimental Protocols
A tiered approach involving both in vivo and in vitro assays is recommended for a comprehensive assessment of ETU's effects on the thyroid.
In Vivo Rodent Thyroid Toxicity Study (Modified from OECD TG 407)
This protocol outlines a 28-day repeated-dose oral toxicity study in rats to evaluate the effects of ETU on the thyroid axis.
1.1. Animals and Husbandry
-
Species: Sprague-Dawley rats, young adults (approx. 8-9 weeks old).
-
Sex: 10 males and 10 females per group.
-
Housing: Housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to a standard diet and water.
1.2. Dose Groups and Administration
-
Vehicle Control: Distilled water or 0.5% carboxymethylcellulose.
-
ETU Dose Groups: At least three dose levels (e.g., 75, 100, 150 ppm in the diet or equivalent mg/kg/day via gavage) and a control group. Doses should be selected based on historical data to elicit thyroid effects.[13]
-
Administration: Daily oral gavage for 28 consecutive days.
1.3. Observations and Measurements
-
Clinical Signs: Daily checks for signs of toxicity.
-
Body Weight: Recorded weekly.[13]
-
Food Consumption: Measured weekly.[13]
1.4. Terminal Procedures (Day 29)
-
Blood Collection: Animals are anesthetized, and blood is collected via cardiac puncture. Serum is prepared and stored at -80°C for hormone analysis.
-
Necropsy: A full necropsy is performed.
-
Organ Weights: Thyroid glands are carefully dissected and weighed.[13] The liver is also weighed as it is involved in thyroid hormone metabolism.
-
Tissue Preservation: Thyroid glands are preserved in 10% neutral buffered formalin for histopathological examination.
Serum Hormone Analysis
Serum levels of T3, T4, and TSH are critical biomarkers of thyroid function.
2.1. Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: Commercially available rat-specific ELISA kits for Total T4, Total T3, and TSH are used. These are typically competitive or sandwich immunoassays.
-
Procedure:
-
Prepare serum samples according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the protocol.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-conjugated secondary antibody or hormone-enzyme conjugate.
-
Incubate and wash.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Construct a standard curve and calculate the hormone concentrations in the unknown samples. Results are typically expressed as ng/dL or µg/dL for T3/T4 and ng/mL for TSH.
Thyroid Histopathology
Histopathological evaluation provides a qualitative and semi-quantitative assessment of ETU's effects on thyroid gland morphology.[14]
3.1. Tissue Processing
-
Fixation: Thyroids fixed in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate tissues through a graded series of ethanol, clear with xylene, and infiltrate with paraffin (B1166041) wax.
-
Embedding: Embed tissues in paraffin blocks.
-
Sectioning: Cut 4-5 µm sections using a microtome.
-
Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E).
3.2. Microscopic Examination
-
Parameters to Evaluate:
-
Follicular Size and Colloid Content: Assess for changes in follicle size and the amount and appearance of colloid.
-
Follicular Cell Hypertrophy: Increased height of follicular epithelial cells (from squamous/cuboidal to columnar).
-
Follicular Cell Hyperplasia: Increased number of follicular cells, potentially leading to papillary infoldings into the follicular lumen.[15]
-
Vascularity: Assess for any changes in blood vessel prominence.
-
-
Scoring: A semi-quantitative scoring system (e.g., 0=normal, 1=minimal, 2=mild, 3=moderate, 4=marked) can be used to grade the severity of hypertrophy and hyperplasia.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This assay directly measures the inhibitory effect of ETU on TPO activity.[1][2]
4.1. Materials
-
Enzyme Source: Recombinant human TPO or porcine thyroid microsomal fraction.
-
Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Cofactor: Hydrogen peroxide (H₂O₂).
-
Test Compound: this compound (ETU) dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control: Methimazole (MMI), a known TPO inhibitor.[16]
-
Assay Buffer: Phosphate or Tris buffer, pH 7.4.
-
Equipment: 96-well microplate, microplate reader.
4.2. Procedure
-
Prepare serial dilutions of ETU and the positive control (MMI) in the assay buffer.
-
In a 96-well plate, add the assay buffer, TPO enzyme solution, and the test compound dilutions.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of ABTS and H₂O₂.
-
Immediately measure the change in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (endpoint read).
-
Include controls for background absorbance (no enzyme) and maximal activity (vehicle solvent instead of ETU).
4.3. Data Analysis
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of TPO inhibition relative to the vehicle control: % Inhibition = [1 - (V_ETU / V_control)] * 100
-
Plot the % inhibition against the logarithm of ETU concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of ETU that causes 50% inhibition of TPO activity).
Experimental Workflow Visualization
The overall workflow combines in vivo studies with ex vivo and in vitro analyses to provide a complete picture of ETU's thyroid-disrupting activity.
Caption: Overall experimental workflow for assessing ETU toxicity.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between dose groups.
Table 1: In Vivo Study Endpoints (Mean ± SD)
| Parameter | Control (Vehicle) | ETU (Low Dose) | ETU (Mid Dose) | ETU (High Dose) |
| Final Body Weight (g) | 450 ± 25 | 445 ± 28 | 430 ± 30 | 410 ± 35 |
| Thyroid Weight (mg) | 20 ± 3 | 25 ± 4 | 35 ± 6 | 50 ± 8 |
| Relative Thyroid Weight (mg/100g BW) | 4.4 ± 0.6 | 5.6 ± 0.8 | 8.1 ± 1.1 | 12.2 ± 1.5 |
| Serum T4 (µg/dL) | 4.5 ± 0.8 | 3.5 ± 0.7 | 2.1 ± 0.5 | 1.0 ± 0.4 |
| Serum T3 (ng/dL) | 70 ± 12 | 65 ± 11 | 58 ± 10 | 50 ± 9 |
| Serum TSH (ng/mL) | 2.5 ± 0.5 | 5.0 ± 1.1 | 10.2 ± 2.5 | 20.5 ± 4.0 |
| Indicates statistically significant difference from the control group (p < 0.05). |
Table 2: Histopathological Findings in the Thyroid Gland (Semi-Quantitative Scores)
| Histological Finding | Control (Vehicle) | ETU (Low Dose) | ETU (Mid Dose) | ETU (High Dose) |
| Follicular Cell Hypertrophy | 0.1 ± 0.2 | 1.5 ± 0.5 | 2.8 ± 0.6 | 3.9 ± 0.3 |
| Follicular Cell Hyperplasia | 0.0 ± 0.0 | 1.1 ± 0.4 | 2.5 ± 0.7 | 3.5 ± 0.5 |
| Colloid Depletion | 0.1 ± 0.2 | 1.3 ± 0.6 | 2.6 ± 0.5 | 3.8 ± 0.4 |
| Scores are mean ± SD. 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Marked. |
Table 3: In Vitro TPO Inhibition Assay Results
| ETU Concentration (µM) | % TPO Inhibition (Mean ± SD) |
| 0.1 | 5 ± 2 |
| 1 | 20 ± 4 |
| 5 | 48 ± 6 |
| 10 | 75 ± 5 |
| 50 | 95 ± 3 |
| Calculated IC₅₀ (µM) | 5.2 |
References
- 1. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osha.gov [osha.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thyroid-disrupting chemicals and brain development: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of mechanistic data and histopathology in the evaluation of selected toxic endpoints of the endocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A critical evaluation of thyroid hormone measurements in OECD test guideline studies: Is there any added value? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating Chemicals for Thyroid Disruption: Opportunities and Challenges with in Vitro Testing and Adverse Outcome Pathway Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. youtube.com [youtube.com]
- 11. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 13. Reversibility of this compound-induced thyroid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hesiglobal.org [hesiglobal.org]
- 15. Thyrotoxicosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of Ethylenethiourea (ETU) Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assays for screening the toxicity of Ethylenethiourea (ETU), a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides. The following sections detail experimental protocols for key assays, summarize quantitative toxicity data, and illustrate the known signaling pathways affected by ETU.
Introduction to this compound (ETU) Toxicity
This compound is a known toxicant with primary effects on the thyroid gland, embryonic development, and genetic material. In vitro assays are crucial for screening ETU's toxic potential, providing a more rapid and cost-effective alternative to traditional in vivo studies. These assays allow for the elucidation of specific mechanisms of toxicity and the determination of dose-response relationships in a controlled environment. The primary toxicological endpoints of ETU that can be assessed using in vitro methods include thyroid peroxidase inhibition, teratogenicity, and genotoxicity.
Data Presentation: Quantitative Toxicity of this compound
The following tables summarize the quantitative data on ETU toxicity from various in vitro studies. These values provide a comparative look at the concentrations at which ETU elicits toxic effects in different experimental systems.
| Assay Type | Cell/System Type | Endpoint | Concentration/IC50 | Reference |
| Teratogenicity | Rat Whole Embryo Culture | Malformations (head, tail, limb, face) | 30 µg/mL | [1] |
| Rat Whole Embryo Culture | Malformations (head, tail, limb, face) | 150 µg/mL | [1] | |
| Rat Whole Embryo Culture | Malformations (head, tail, limb, face) | 300 µg/mL | [1] | |
| Rat Whole Embryo Culture | Dose-dependent inhibition of growth | 40-200 µg/mL | [2] | |
| Rat Embryonic Limb Bud Cells (Day 11) | Inhibition of chondrocyte differentiation | IC50: 170 µg/mL | [1] | |
| Rat Embryonic Limb Bud Cells (Day 12) | Inhibition of chondrocyte differentiation | IC50: >600 µg/mL | [1] | |
| Rat Embryonic Midbrain Cells | Inhibition of neuron differentiation | More sensitive than limb bud cells | [1] | |
| Neurotoxicity | Rat Fetal Brain Monocell Layers | Necrosis of neuronal cells | ≥0.5 mM | [3] |
| Genotoxicity | Salmonella typhimurium (Ames Test) | Weak bacterial mutagen | >1000 µ g/plate |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to screen for ETU toxicity.
Thyroid Peroxidase (TPO) Inhibition Assay
This assay assesses the ability of ETU to inhibit thyroid peroxidase, a key enzyme in thyroid hormone synthesis.
Materials:
-
Porcine or rat thyroid microsomes (as a source of TPO)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex UltraRed)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound (ETU) stock solution
-
384-well microplates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a premix containing thyroid microsomes (final protein concentration: 20 µg/mL) and Amplex UltraRed substrate (final concentration: 25 µM) in phosphate buffer.
-
Prepare serial dilutions of ETU in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
Add 4 µL of the diluted ETU test compounds or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the premix to each well.
-
Initiate the enzymatic reaction by adding 10 µL of H₂O₂ (final concentration: 20 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at appropriate intervals using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of TPO activity for each ETU concentration compared to the vehicle control.
-
Determine the IC50 value of ETU by plotting the percent inhibition against the log of the ETU concentration and fitting the data to a suitable dose-response curve.
-
Rat Whole Embryo Culture for Teratogenicity Assessment
This assay evaluates the developmental toxicity of ETU on whole rat embryos cultured in vitro.
Materials:
-
Pregnant Sprague-Dawley rats (gestation day 10)
-
Waymouth's medium
-
Rat serum
-
Penicillin-streptomycin solution
-
This compound (ETU) stock solution
-
Roller culture apparatus
-
Dissecting microscope and instruments
Protocol:
-
Embryo Explantation:
-
Euthanize pregnant rats on gestation day 10.
-
Aseptically dissect the uterus and isolate the decidual swellings.
-
Under a dissecting microscope, open the decidua and remove Reichert's membrane to explant the conceptus (embryo with intact visceral yolk sac and amnion).
-
-
Culture Preparation:
-
Prepare culture medium consisting of rat serum supplemented with Waymouth's medium and penicillin-streptomycin.
-
Add ETU to the culture medium at desired final concentrations (e.g., 40-200 µg/mL)[2]. Prepare a vehicle control group with the solvent used to dissolve ETU.
-
-
Embryo Culture:
-
Place the explanted embryos into culture bottles containing the prepared medium.
-
Gas the bottles with a mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Place the bottles in a roller culture apparatus at 37°C and rotate at approximately 30 rpm for 48 hours.
-
Regas the cultures with 20% O₂, 5% CO₂, and 75% N₂ after 24 hours.
-
-
Assessment of Developmental Toxicity:
-
After 48 hours, remove the embryos from the culture.
-
Evaluate the embryos for viability (presence of a heartbeat) and morphology under a dissecting microscope.
-
Score for developmental abnormalities, including defects in the neural tube, somites, heart, and other developing structures.
-
Measure quantitative endpoints such as crown-rump length, somite number, and protein/DNA content.
-
-
Data Analysis:
-
Compare the incidence and severity of malformations in ETU-treated embryos to the control group.
-
Analyze the quantitative endpoints for statistically significant differences between the treated and control groups.
-
In Vitro Micronucleus Assay for Genotoxicity Screening
This assay detects the potential of ETU to cause chromosomal damage by measuring the formation of micronuclei in cultured mammalian cells.
Materials:
-
Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., L5178Y, CHO, TK6)
-
Culture medium appropriate for the chosen cell type
-
Phytohemagglutinin (PHA) for lymphocyte cultures
-
Cytochalasin B
-
This compound (ETU) stock solution
-
S9 metabolic activation mix (optional)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA-specific stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells under standard conditions. For lymphocytes, stimulate with PHA to induce cell division.
-
Expose the cells to various concentrations of ETU, with and without S9 mix, for a defined period (e.g., 3-24 hours). Include negative (vehicle) and positive controls.
-
-
Cytokinesis Block:
-
Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. The timing of addition and concentration will depend on the cell cycle length of the chosen cells.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain.
-
Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically identical to the main nucleus but smaller.
-
-
Data Analysis:
-
Calculate the percentage of binucleated cells with micronuclei for each treatment group.
-
Assess for a dose-dependent increase in the frequency of micronucleated cells.
-
Use appropriate statistical tests to determine the significance of the findings.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by ETU and a general workflow for its in vitro toxicity screening.
Inhibition of Thyroid Hormone Synthesis by this compound
Proposed Mechanism of ETU-Induced Teratogenicity
General Workflow for In Vitro ETU Toxicity Screening
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for screening the toxicity of this compound. By assessing key toxicological endpoints such as thyroid peroxidase inhibition, teratogenicity, and genotoxicity, researchers can gain valuable insights into the mechanisms of ETU toxicity and establish dose-response relationships. The provided protocols and data serve as a valuable resource for scientists and drug development professionals involved in the safety assessment of ETU and related compounds. Further research to expand the quantitative database, particularly regarding cytotoxicity in a wider range of cell lines and detailed dose-response data for genotoxicity, will continue to enhance the predictive power of these in vitro models.
References
- 1. Comparative studies of embryotoxic action of this compound in rat whole embryo and embryonic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro teratogenicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal degeneration caused by this compound in neuronal monocell layers in vitro and in fetal rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Radiolabeled Ethylenethiourea in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethylenethiourea (ETU), a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, is a compound of significant toxicological interest due to its effects on the thyroid gland. Understanding its metabolic fate is crucial for risk assessment. Radiolabeling, particularly with Carbon-14 (¹⁴C), is an indispensable tool for these metabolic studies, allowing for the sensitive and quantitative tracking of ETU and its metabolites in biological systems.
This document provides detailed protocols and data derived from studies using radiolabeled ETU to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile, primarily in rat models. The use of ¹⁴C-labeled ETU enables a complete mass balance assessment, ensuring that all metabolic products are accounted for, which is a critical component of preclinical safety evaluations.
The primary mechanism of ETU's toxicity is the inhibition of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis. Metabolic studies with radiolabeled ETU have been instrumental in understanding its accumulation in the thyroid gland and its biotransformation into various metabolites. These studies have revealed that ETU is rapidly absorbed and excreted, primarily in the urine.
The protocols and data presented herein are intended to serve as a comprehensive resource for researchers designing and conducting metabolic studies with radiolabeled ETU.
Data Presentation
Table 1: Pharmacokinetic Parameters of [¹⁴C]this compound in Rodents
| Parameter | Species | Dose | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Rat (pregnant) | 240 mg/kg (oral) | 2 hours | [1] |
| Elimination Half-life (t½) in Blood | Rat (pregnant) | 240 mg/kg (oral) | 9.4 hours | [2] |
| Elimination Half-life (t½) in Blood | Mouse (pregnant) | 240 mg/kg (oral) | 5.5 hours | [2] |
Table 2: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]this compound in Rats
| Excretion Route | Time Post-Dose | % of Administered Dose | Reference |
| Urine | 24 hours | 72.8% | [1] |
| Urine | 24 hours | 80.2% (4,5-¹⁴C-ETU) | [3] |
| Feces | 48 hours | Not specified | |
| Expired Air (as ¹⁴CO₂) | 24 hours | Significant with 4,5-¹⁴C-ETU | [3] |
| Expired Air (as ¹⁴CO₂) | 24 hours | Not detected with 2-¹⁴C-ETU | [3] |
Table 3: Tissue Distribution of Radioactivity 2 Hours After a Single Oral Dose of [¹⁴C]this compound in Pregnant Rats
Experimental Protocols
Protocol 1: In Vivo ADME Study of [¹⁴C]this compound in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and/or female, as required by the study design
-
Weight: 200-250 g
-
Acclimatization: At least 7 days prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
2. Radiolabeled Compound Preparation:
-
Compound: [¹⁴C]this compound (specific activity and radiochemical purity should be determined and documented).
-
Formulation: Dissolve [¹⁴C]ETU in a suitable vehicle (e.g., water, 0.5% methylcellulose) to the desired concentration for oral gavage.
3. Dosing:
-
Route of Administration: Oral gavage.
-
Dose: A single dose of [¹⁴C]ETU (e.g., 100 mg/kg) is administered. The volume should be based on the animal's body weight (typically 5-10 mL/kg).
4. Sample Collection:
-
Urine and Feces: House animals in metabolic cages that allow for the separate collection of urine and feces. Collect samples at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours post-dose).
-
Blood: Collect blood samples (approximately 0.2-0.3 mL) via a cannulated vessel (e.g., jugular vein) or from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize the animals and collect various tissues (e.g., liver, kidneys, thyroid, brain, fat, muscle, etc.).
5. Sample Processing and Analysis:
-
Urine: Measure the total volume of urine collected at each interval. Take an aliquot for liquid scintillation counting (LSC) to determine total radioactivity. Pool the remaining urine for metabolite profiling.
-
Feces: Weigh the total amount of feces collected at each interval. Homogenize the feces in water and take an aliquot for LSC analysis after combustion or solubilization.
-
Blood/Plasma: Centrifuge the blood samples to separate plasma. Take aliquots of whole blood and plasma for LSC analysis.
-
Tissues: Weigh each tissue and homogenize it in an appropriate buffer. Analyze an aliquot of the homogenate for total radioactivity by LSC.
-
Metabolite Profiling: Analyze urine, plasma, and tissue homogenates using techniques such as High-Performance Liquid Chromatography (HPLC) with a radiodetector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify ETU and its metabolites.
6. Data Analysis:
-
Calculate the percentage of the administered radioactive dose excreted in urine and feces over time.
-
Determine the concentration of radioactivity in blood, plasma, and tissues at each time point.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
Protocol 2: Thyroid Peroxidase Inhibition Assay
1. Reagents and Materials:
-
Rat thyroid microsomes (prepared from thyroid glands)
-
This compound (ETU)
-
Guaiacol
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
2. Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, guaiacol, and rat thyroid microsomes.
-
Add varying concentrations of ETU to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Monitor the change in absorbance at 470 nm over time, which corresponds to the oxidation of guaiacol.
-
A control reaction without ETU should be run in parallel.
3. Data Analysis:
-
Calculate the rate of reaction for each ETU concentration.
-
Determine the concentration of ETU that causes 50% inhibition of the thyroid peroxidase activity (IC₅₀).
Visualizations
Caption: Metabolic Pathway of this compound.
Caption: Experimental Workflow for a Radiolabeled ETU ADME Study.
Caption: Mechanism of Thyroid Peroxidase Inhibition by this compound.
References
Application Notes and Protocols for the Electrochemical Detection of Ethylenethiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the electrochemical detection of ethylenethiourea (ETU), a metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides. The following sections outline various electrochemical techniques, including Liquid Chromatography with Electrochemical Detection (LC-EC), Differential Pulse Voltammetry (DPV), and the use of Molecularly Imprinted Polymer (MIP) sensors.
I. Overview of Electrochemical Detection Methods
Electrochemical methods offer high sensitivity, selectivity, and relatively low instrumentation cost for the detection of electroactive compounds like ETU. These techniques are based on the measurement of an electrical signal (current or potential) that arises from a chemical reaction at an electrode surface. The primary methods covered in these notes are:
-
Liquid Chromatography with Electrochemical Detection (LC-EC): This method combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity of electrochemical detection. It is a well-established and robust method for analyzing ETU in complex matrices such as food.
-
Differential Pulse Voltammetry (DPV): A highly sensitive voltammetric technique that involves applying a series of potential pulses to a working electrode. The resulting current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method is often used with chemically modified electrodes to enhance selectivity and sensitivity.
-
Molecularly Imprinted Polymer (MIP) Based Sensors: These are synthetic receptors with tailor-made recognition sites for a specific target molecule. When integrated with an electrochemical transducer, MIPs can provide highly selective and sensitive sensors for ETU.
II. Quantitative Data Summary
The following table summarizes the key quantitative performance parameters for the different electrochemical methods used for ETU detection.
| Method | Electrode/Column | Matrix | Linear Range | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery | Reference |
| Liquid Chromatography-Electrochemical Detection (LC-EC) | Graphitized Carbon Column with Au/Hg Working Electrode | Food Products | 2 - 400 ng | LOQ: 0.01 - 0.02 ppm | 90 - 92% | [1][2] |
| Differential Pulse Voltammetry (DPV) | Gold Nanoparticle Modified Glassy Carbon Electrode | Water | 0.05 - 10 µM | LOD: 15 nM | Not Reported | |
| Molecularly Imprinted Polymer (MIP) Sensor | Electropolymerized MIP on Glassy Carbon Electrode | Standard Solution | 1.0 x 10⁻⁹ - 1.0 x 10⁻⁴ M | LOD: 5.0 x 10⁻¹⁰ M | Not Reported |
III. Experimental Protocols
A. Protocol 1: Liquid Chromatography with Electrochemical Detection (LC-EC) of ETU in Food
This protocol is based on the revised AOAC official method for the determination of ETU in various food products.[1]
1. Materials and Reagents:
-
This compound (ETU) standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methylene (B1212753) chloride
-
Sodium acetate (B1210297)
-
Phosphoric acid
-
Diatomaceous earth
-
Deionized water
-
Food sample for analysis
2. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Amperometric electrochemical detector with a gold/mercury (Au/Hg) working electrode, Ag/AgCl reference electrode, and a platinum counter electrode.
-
Graphitized carbon LC column
-
Rotary evaporator
-
Homogenizer/blender
-
Chromatography columns
3. Sample Preparation:
-
Extraction: Homogenize a representative portion of the food sample. Extract ETU by blending with a methanol-aqueous sodium acetate solution.
-
Filtration and Concentration: Filter the extract and concentrate a portion of the filtrate.
-
Column Cleanup: Add the concentrated extract to a column packed with diatomaceous earth. Elute the ETU with 2% methanol in methylene chloride. This step helps in separating ETU from co-extractives.
-
Final Preparation: Collect the eluate in a siliconized flask and evaporate it to dryness. Re-dissolve the residue in a known volume of deionized water.
4. LC-EC Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile, 0.1M phosphoric acid, and water in a ratio of 5:25:70 (v/v/v).
-
Instrument Setup:
-
Install the graphitized carbon column in the HPLC system.
-
Set up the amperometric electrochemical detector with the Au/Hg working electrode. Apply a potential of +0.36 V versus the Ag/AgCl reference electrode.[2]
-
Set the mobile phase flow rate to the column manufacturer's recommendation.
-
-
Injection and Detection: Inject a 20 µL aliquot of the prepared sample solution onto the LC column. Monitor the detector response for the ETU peak at its characteristic retention time.
-
Quantification: Prepare a calibration curve using standard solutions of ETU. Quantify the amount of ETU in the sample by comparing the peak area with the calibration curve.
B. Protocol 2: Differential Pulse Voltammetry (DPV) for ETU Detection
This protocol describes a general procedure for the detection of ETU using a gold nanoparticle-modified glassy carbon electrode (AuNP/GCE).
1. Materials and Reagents:
-
This compound (ETU) standard
-
Phosphate buffer solution (PBS), pH 7.0
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Sulphuric acid (H₂SO₄)
-
Alumina (B75360) slurry (0.05 µm)
-
Deionized water
2. Equipment:
-
Potentiostat/Galvanostat with DPV capabilities
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
-
Polishing materials
3. Electrode Preparation (AuNP/GCE):
-
Polishing: Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes. Rinse thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) for 2 minutes each to remove any adsorbed particles.
-
Electrochemical Cleaning: Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V until a stable voltammogram is obtained.
-
Gold Nanoparticle Electrodeposition: Immerse the cleaned GCE in a solution containing HAuCl₄ in 0.5 M H₂SO₄. Electrodeposit the gold nanoparticles by applying a constant potential (e.g., -0.2 V) for a specific duration (e.g., 60-120 seconds).
-
Final Rinse: Gently rinse the modified electrode with deionized water and allow it to dry at room temperature.
4. DPV Measurement:
-
Cell Assembly: Assemble the three-electrode cell with the AuNP/GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode in a cell containing a known volume of PBS (pH 7.0).
-
Blank Measurement: Record a DPV scan of the blank PBS solution.
-
Sample/Standard Addition: Add a known concentration of ETU standard or the prepared sample solution to the electrochemical cell.
-
DPV Analysis: Perform the DPV scan over a potential range that covers the oxidation potential of ETU (e.g., +0.2 V to +0.8 V). Typical DPV parameters include:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Quantification: The peak current of the DPV signal is proportional to the concentration of ETU. Generate a calibration curve by measuring the DPV response for a series of ETU standard solutions.
C. Protocol 3: Molecularly Imprinted Polymer (MIP) Sensor for ETU Detection
This protocol outlines the fabrication of an ETU-selective MIP sensor on a glassy carbon electrode via electropolymerization.
1. Materials and Reagents:
-
This compound (ETU) - template molecule
-
A suitable functional monomer (e.g., o-phenylenediamine)
-
A cross-linking agent (if required by the polymerization method)
-
Supporting electrolyte (e.g., PBS, pH 7.0)
-
Solvent for template removal (e.g., methanol/acetic acid mixture)
-
Ferri/ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻) for electrochemical characterization
2. Equipment:
-
Potentiostat/Galvanostat with cyclic voltammetry (CV) and DPV capabilities
-
Three-electrode cell (as described in Protocol 2)
3. MIP Sensor Fabrication:
-
Pre-polymerization Solution: Prepare a solution containing the ETU template molecule and the functional monomer in the supporting electrolyte. Allow the solution to pre-assemble for a period to form a complex between the template and the monomer.
-
Electropolymerization:
-
Immerse a cleaned GCE into the pre-polymerization solution.
-
Perform electropolymerization using cyclic voltammetry. Cycle the potential over a range that induces the polymerization of the monomer (e.g., 0 to +1.0 V) for a number of cycles (e.g., 15-20 cycles). A polymer film containing the entrapped ETU template will form on the electrode surface.
-
-
Template Removal:
-
After polymerization, immerse the MIP-modified electrode in a solvent mixture (e.g., 10:90 acetic acid:methanol) and cycle the potential or let it soak to extract the ETU template molecules. This leaves behind recognition cavities that are complementary in size and shape to ETU.
-
Wash the electrode thoroughly with deionized water.
-
4. Electrochemical Measurement and ETU Detection:
-
Characterization (Optional but Recommended): Characterize the successful fabrication and template removal using CV or Electrochemical Impedance Spectroscopy (EIS) in a ferri/ferrocyanide solution. The response should differ between the non-imprinted polymer (NIP), the MIP with the template, and the MIP after template removal.
-
ETU Rebinding and Detection:
-
Immerse the MIP sensor in the sample solution containing ETU for a specific incubation time to allow for the rebinding of ETU into the recognition cavities.
-
After incubation, rinse the electrode and place it in a clean electrochemical cell with the supporting electrolyte.
-
Perform DPV analysis. The binding of ETU to the MIP will cause a change in the electrochemical signal (e.g., a decrease in the peak current of a redox probe or the appearance of an ETU oxidation peak).
-
-
Quantification: The change in the DPV signal is proportional to the concentration of ETU. A calibration curve can be constructed by measuring the response to different concentrations of ETU.
References
Application Notes and Protocols: Ethylenethiourea (ETU) as a Positive Control in Genotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenethiourea (ETU) is a metabolite of the ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides and is also used as a vulcanization accelerator in the rubber industry. Classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, ETU has demonstrated weak genotoxic activity in various testing systems.[1] Its mode of action is complex, but it is understood to induce both gene mutations and chromosomal aberrations.[1][2] This makes ETU a suitable, albeit weak, positive control for a battery of in vitro genotoxicity assays, particularly for validating assay performance and ensuring the detection of weak mutagens.
These application notes provide detailed protocols for the use of this compound as a positive control in the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.
Data Presentation: Quantitative Genotoxicity Data for this compound
The following tables summarize representative quantitative data for ETU in standard genotoxicity assays. It is important to note that the genotoxic effects of ETU can be weak and may vary depending on the test system, metabolic activation, and concentration used.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Representative Data
While extensive dose-response data for ETU in the Ames test is not consistently reported across a wide range of strains, it is recognized as a weak mutagen, particularly in strain TA1535 without metabolic activation at higher concentrations.[1] The following data is illustrative of expected results.
| Salmonella typhimurium Strain | Metabolic Activation (S9) | ETU Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (Illustrative) | Fold Increase over Vehicle Control (Illustrative) |
| TA1535 | - | 0 (Vehicle) | 15 ± 4 | 1.0 |
| 1000 | 35 ± 6 | 2.3 | ||
| 2500 | 50 ± 8 | 3.3 | ||
| 5000 | 65 ± 10 | 4.3 | ||
| TA100 | - | 0 (Vehicle) | 120 ± 15 | 1.0 |
| 5000 | 180 ± 20 | 1.5 | ||
| TA100 | + | 0 (Vehicle) | 130 ± 18 | 1.0 |
| 5000 | 200 ± 25 | 1.5 |
Note: These are representative values. Actual results may vary based on experimental conditions.
Table 2: In Vitro Micronucleus Assay - Representative Data (Chinese Hamster Ovary - CHO-K1 Cells)
| Treatment | Concentration (µg/mL) | % Micronucleated Binucleated Cells ± SD (Illustrative) |
| Vehicle Control (DMSO) | 0 | 1.5 ± 0.5 |
| This compound | 500 | 3.0 ± 0.8 |
| 1000 | 4.5 ± 1.2 | |
| 2000 | 6.0 ± 1.5 | |
| Mitomycin C (Positive Control) | 0.5 | 15.0 ± 2.5 |
Table 3: In Vitro Comet Assay - Representative Data (HepG2 Cells)
Publicly available quantitative data for ETU in the in vitro comet assay is limited. The following table provides an illustrative example of expected results for a compound inducing DNA strand breaks in HepG2 cells.
| Treatment | Concentration (µg/mL) | % Tail DNA ± SD (Illustrative) |
| Vehicle Control (DMSO) | 0 | 3.0 ± 1.0 |
| This compound | 500 | 8.0 ± 2.5 |
| 1000 | 15.0 ± 4.0 | |
| 2000 | 25.0 ± 6.0 | |
| Hydrogen Peroxide (Positive Control) | 100 µM | 40.0 ± 8.0 |
Experimental Protocols
The following protocols are based on established OECD guidelines and are adapted for the use of this compound as a positive control.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on OECD Test Guideline 471.
a. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Growth medium (e.g., Oxoid Nutrient Broth No. 2)
-
Top agar (B569324) (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
This compound (ETU)
-
Vehicle control (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Positive controls for each strain (e.g., Sodium Azide for TA1535, 2-Nitrofluorene for TA98)
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver) and co-factor solution (NADP, G6P) for metabolic activation.
b. Experimental Workflow:
Ames Test Experimental Workflow
c. Procedure:
-
Preparation: Prepare fresh overnight cultures of the Salmonella typhimurium strains. Prepare serial dilutions of ETU in a suitable solvent (e.g., DMSO). For metabolic activation, prepare the S9 mix.
-
Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the ETU solution (or control), and 0.5 mL of S9 mix (for +S9 conditions) or phosphate (B84403) buffer (for -S9 conditions). Add 2 mL of molten top agar (kept at 45°C).
-
Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate.
-
Incubation: Allow the top agar to solidify and incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies to a level at least twice the vehicle control value.
In Vitro Micronucleus Assay
This protocol is based on OECD Test Guideline 487 and is suitable for cell lines such as CHO-K1 or HepG2.
a. Materials:
-
Mammalian cell line (e.g., CHO-K1, HepG2)
-
Cell culture medium and supplements
-
This compound (ETU)
-
Vehicle control (e.g., DMSO)
-
Positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity)
-
Cytochalasin B (for cytokinesis block)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa, or a fluorescent DNA stain like DAPI)
-
S9 fraction and co-factors for metabolic activation (optional).
b. Experimental Workflow:
In Vitro Micronucleus Assay Workflow
c. Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in exponential growth phase at the time of treatment.
-
Treatment: Treat the cells with at least three concentrations of ETU and controls for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.
-
Harvesting: Harvest the cells at a time equivalent to 1.5-2 normal cell cycles after the addition of cytochalasin B.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
This protocol is based on the principles of the alkaline comet assay.
a. Materials:
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound (ETU)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Hydrogen Peroxide)
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Microscope slides.
b. Experimental Workflow:
In Vitro Comet Assay Workflow
c. Procedure:
-
Cell Treatment: Treat cells in suspension or monolayer with at least three concentrations of ETU and controls for a short duration (e.g., 2-4 hours).
-
Slide Preparation: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA).
-
Data Analysis: A positive result is a concentration-dependent increase in % Tail DNA.
Mechanism of Genotoxicity
The precise mechanism of this compound's genotoxicity is not fully elucidated but is thought to involve the induction of oxidative stress.[3] ETU can interfere with cellular antioxidant defense mechanisms, leading to an increase in reactive oxygen species (ROS). These ROS can then cause damage to DNA, leading to the formation of lesions such as 8-oxoguanine, which can result in mutations if not properly repaired.
Proposed Mechanism of ETU Genotoxicity
Conclusion
This compound serves as a useful, though weak, positive control in a battery of genotoxicity assays. Its ability to induce both point mutations and chromosomal damage allows for the validation of multiple endpoints. Researchers should carefully consider the concentration range and the inclusion of metabolic activation to ensure a detectable response. The protocols and data presented here provide a comprehensive guide for the effective use of ETU in genotoxicity testing, contributing to the robustness and reliability of safety assessments for novel chemical entities.
References
- 1. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genetic toxicology of this compound: a case study concerning the evaluation of a chemical's genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Ethylenethiourea (ETU) Extraction from Fatty Matrices
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the extraction efficiency of ethylenethiourea (ETU) from complex, high-fat matrices.
Frequently Asked Questions (FAQs)
Q1: Why is ETU extraction from fatty matrices so challenging? A1: Fatty matrices, such as oils, nuts, and avocados, present significant analytical challenges due to the co-extraction of high concentrations of lipids (e.g., triglycerides, fatty acids).[1][2] These lipids can interfere with the analytical process in several ways:
-
Matrix Effects: Co-eluting fats can cause ion suppression or enhancement in mass spectrometry (MS) based detection, leading to inaccurate quantification.[3][4][5]
-
Instrument Contamination: The accumulation of non-volatile fatty material can contaminate the gas or liquid chromatography system, leading to poor peak shapes, reduced column lifetime, and instrument downtime.[1]
-
Low Recovery: ETU can become trapped within the lipid fraction during extraction and cleanup, leading to lower recovery rates.
Q2: What is the most common initial extraction solvent for ETU in fatty samples? A2: Acetonitrile (B52724) (MeCN) is a widely used extraction solvent. It is effective for a broad range of pesticides, including the polar ETU, while having limited solubility for nonpolar fats.[6][7] This property allows for a degree of initial cleanup, as a significant portion of the fat remains undissolved. Some methods modify the acetonitrile with 1% acetic acid or make it alkaline (e.g., with 1% NH₃·H₂O) to improve extraction efficiency and stability.[8][9]
Q3: My ETU recovery is consistently low. What are the likely causes and how can I troubleshoot this? A3: Low recovery of ETU can stem from several factors. Key troubleshooting steps include:
-
Inadequate Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for solvent contact.
-
Inefficient Extraction: The extraction time or vigor may be insufficient. Ensure thorough vortexing or shaking as specified in the protocol. For ETU, adding a chelating agent like L-cysteine hydrochloride monohydrate can help prevent its degradation during extraction.[10]
-
Analyte Loss During Cleanup: Aggressive cleanup steps can lead to ETU loss. The type and amount of sorbent used in dispersive solid-phase extraction (dSPE) are critical. For instance, while Primary Secondary Amine (PSA) is good for removing fatty acids, excessive amounts can sometimes adsorb the target analyte.[7]
-
Phase Separation Issues: Emulsions can form during liquid-liquid partitioning, trapping the analyte. The addition of salts like MgSO₄ and NaCl is crucial to force a clean phase separation.[7][8]
Q4: How can I effectively remove co-extracted lipids during the cleanup step? A4: Several dSPE and solid-phase extraction (SPE) sorbents are designed to remove lipids. The choice depends on the fat content and complexity of the matrix:
-
C18 (Octadecylsilane): Commonly used in QuEChERS methods to retain nonpolar interferences like fats.[6][11]
-
PSA (Primary Secondary Amine): Effective at removing fatty acids, sugars, and other polar interferences.
-
Z-Sep Sorbents: Zirconia-based sorbents are highly effective at removing both fats and pigments like chlorophyll.[1][11]
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): A novel sorbent material that selectively removes major lipid classes with minimal loss of the target analyte, showing excellent performance in high-fat matrices like avocado.[11][12]
Q5: What are matrix effects, and how can I mitigate them in my LC-MS/MS analysis? A5: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[13][14] This directly impacts the accuracy of quantification. To mitigate these effects:
-
Improve Cleanup: The most direct approach is to remove the interfering compounds using the cleanup techniques mentioned in Q4.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps compensate for signal suppression or enhancement.[15]
-
Use of Isotopic Internal Standards: Employing a stable isotope-labeled internal standard (e.g., ²H₄-ETU) is a highly effective way to correct for both matrix effects and variations in extraction recovery, as the internal standard behaves almost identically to the native analyte.[15]
-
Dilute the Extract: A simple "dilute-and-shoot" approach can reduce the concentration of interfering compounds, but this may compromise the method's sensitivity and raise the limit of quantification (LOQ).[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low ETU Recovery | Inefficient initial extraction. | Ensure thorough sample homogenization. Increase shaking/vortexing time. Consider using alkaline acetonitrile for extraction.[9] |
| Analyte loss during cleanup. | Optimize the amount of dSPE sorbent (e.g., PSA, C18).[7] For very fatty matrices, consider more selective sorbents like Z-Sep or EMR-Lipid.[11][12] | |
| Emulsion formation during partitioning. | Ensure adequate salting-out by using anhydrous MgSO₄ and NaCl. Centrifuge at a higher speed or for a longer duration. | |
| Degradation of ETU. | Add a stabilizer like L-cysteine hydrochloride monohydrate to the sample before extraction.[10] | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient cleanup of co-extractives. | Implement a more rigorous dSPE cleanup step. Use a combination of sorbents (e.g., PSA + C18) or advanced sorbents (Z-Sep, EMR-Lipid).[1][12] |
| High concentration of lipids in the final extract. | Consider a freeze-out step: after acetonitrile extraction, place the extract in a freezer (-20°C) to precipitate lipids, then centrifuge at low temperature. | |
| No compensation for signal alteration. | Prepare matrix-matched calibration standards.[15] Use a stable isotope-labeled internal standard for the most accurate quantification.[15] | |
| Poor Chromatography (Peak Tailing, Shifting Retention Times) | Instrument contamination from lipids. | Use an effective cleanup procedure to protect the analytical column. Employ a guard column. For GC-MS, use a deactivated inlet liner and replace it frequently.[7] |
| Matrix components affecting LC mobile phase. | Co-eluting matrix components can alter the mobile phase pH, affecting retention.[3] An improved cleanup is the best solution. | |
| High Variability in Results (High %RSD) | Inconsistent sample preparation. | Standardize all steps of the protocol, including homogenization, vortexing times, and volumes. |
| Non-homogenous sample matrix. | Ensure the initial sample is finely ground and thoroughly mixed before taking an analytical portion. |
Quantitative Data on ETU Extraction Efficiency
The following table summarizes recovery data from various studies on ETU extraction.
| Matrix | Extraction Method | Cleanup Sorbent(s) | Analytical Technique | Average Recovery (%) | RSD (%) | Reference |
| Potato, Cucumber | Modified QuEChERS (Alkaline MeCN) | - | HPLC-MS/MS | 90.6 - 103.5 | < 7 | [9] |
| Fruits, Vegetables | Solid-Liquid Extraction (MeCN) | Envicarb II / PSA | HPLC/DAD | 71 - 94 | 8 - 9.5 | [16] |
| Celery | Simple Extraction | - | UHPLC-MS/MS | 65 - 90 | < 10 | [17] |
| Various Foods | Methanol (B129727) Extraction | Alumina SPE | HPLC-MS/MS | 71 - 121 | < 25 | [18] |
| Dry Herbs | Acetonitrile Extraction + L-cysteine | PSA | UHPLC-MS/MS | 81 - 109 | < 20 | [10] |
| 5 Commodities | Liquid Chromatography Method | Minimal Cleanup | LC-UV | 93.9 (mean) | 6 (mean) | [19] |
Note: Recovery and RSD values can vary based on spiking level and specific matrix characteristics.
Experimental Protocols & Workflows
Protocol 1: Modified QuEChERS for Fatty Matrices
This protocol is a general guideline based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for high-fat samples.
1. Sample Preparation & Homogenization:
-
Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate.
-
Add internal standards if required.
2. Extraction:
-
Add 10 mL of acetonitrile (MeCN) to the tube.
-
Optional: For improved ETU stability, add a stabilizing agent like L-cysteine hydrochloride monohydrate.[10]
-
Add the salting-out mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1-2 minutes.
3. Centrifugation:
-
Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the phases.
4. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.
-
The dSPE tube should contain anhydrous MgSO₄ (to remove residual water) and cleanup sorbents. For fatty matrices, common combinations include:
-
Vortex the dSPE tube for 1 minute.
5. Final Centrifugation & Analysis:
-
Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
Caption: Modified QuEChERS workflow for ETU extraction from fatty matrices.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is an alternative cleanup method for extracts that require more rigorous purification than dSPE can provide.
1. Initial Extraction:
-
Perform an initial solvent extraction as described in steps 1-3 of the QuEChERS protocol (or using another suitable method like methanol extraction).[18]
2. SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., Alumina, Florisil, or a specialized lipid removal cartridge).
-
Condition the cartridge by passing a non-polar solvent (e.g., hexane) followed by the elution solvent (e.g., acetonitrile or ethyl acetate) as per the manufacturer's recommendation.
3. Sample Loading:
-
Take a known volume of the crude extract and load it onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed slowly and completely.
4. Washing (Interference Elution):
-
Wash the cartridge with a weak, non-polar solvent (e.g., hexane (B92381) or a hexane/dichloromethane mixture) to elute the co-extracted fats and lipids while retaining the more polar ETU on the sorbent.
5. Analyte Elution:
-
Elute the target analyte (ETU) from the cartridge using a stronger, more polar solvent (e.g., acetonitrile, methanol, or ethyl acetate). Collect this fraction.
6. Final Preparation:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase for LC analysis) and transfer to an autosampler vial for analysis.
Caption: General workflow for Solid-Phase Extraction (SPE) cleanup of ETU.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. From Lab Challenges to Reliable Results: Optimizing Fat and Oil Extractions [velp.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gtfch.org [gtfch.org]
- 6. labsertchemical.com [labsertchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid determination method for this compound in potato and cucumber by modified QuEChERS - high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ethylene-bis-dithiocarbamates and their degradation product this compound in dry herbs by UHPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combined determination and confirmation of this compound and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and environmental friendly determination of the dithiocarbamate metabolites this compound and propylenethiourea in fruit and vegetables by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of this compound determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ethylenethiourea (ETU)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of ethylenethiourea (ETU).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of ETU, leading to inaccurate quantification due to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Sample Solvent Mismatch: The sample solvent is significantly stronger or weaker than the mobile phase, causing peak distortion upon injection.[1] | Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[1] |
| Column Contamination: Buildup of matrix components on the analytical column.[1] | Implement a robust column cleaning protocol or use a guard column to protect the analytical column.[1] | |
| Particulates in Sample: Undissolved particles in the sample can block the column frit.[1] | Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection. | |
| Signal Suppression or Enhancement | Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as ETU and interfering with its ionization.[2][3] | 1. Optimize Chromatography: Modify the gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC for polar compounds) to improve separation between ETU and interfering components.[2][3] 2. Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove a wider range of matrix components.[4][5][6] 3. Use a Stable Isotope Labeled Internal Standard (SIL-IS): Incorporate an SIL-IS, such as d4-ETU, which will co-elute with ETU and experience similar matrix effects, allowing for accurate correction during data processing.[4][7][8] |
| High Salt Concentration: Salts from the sample matrix can suppress the ESI signal. | 1. Desalting: Use an appropriate SPE sorbent to remove salts prior to injection. 2. Dilution: Dilute the sample to reduce the salt concentration, if sensitivity allows. | |
| Inconsistent Results Between Samples | Variable Matrix Composition: The composition of the matrix differs significantly from one sample to another, leading to inconsistent matrix effects.[9] | 1. Matrix-Matched Calibrants: Prepare calibration standards in a pooled matrix that is representative of the study samples to compensate for consistent matrix effects.[4] 2. Standard Addition: For highly variable matrices, the method of standard addition can be used to accurately quantify ETU in each individual sample.[3] |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method is not effectively extracting ETU from the sample matrix. | 1. Optimize Extraction Solvent: Test different extraction solvents or solvent combinations to improve the recovery of the polar ETU molecule. Methanol (B129727) and dichloromethane (B109758) are commonly used.[5][10] 2. Adjust pH: The pH of the sample can influence the extraction efficiency of ETU. Experiment with pH adjustments prior to extraction. 3. Evaluate Different Extraction Techniques: Compare different extraction methods such as LLE, SPE, and QuEChERS to determine the most efficient one for your specific matrix. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact ETU analysis?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of ETU.[11][12] Due to its polar nature, ETU can be particularly susceptible to matrix effects in complex biological and food samples.[7][10]
2. What is the most effective way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS), such as d4-ETU, is considered the gold standard for compensating for matrix effects.[7][8] The SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the target analyte.[8] This allows for reliable correction and accurate quantification.
3. What are the recommended sample preparation techniques to minimize matrix effects for ETU?
The choice of sample preparation technique depends on the complexity of the matrix. Here are some common approaches:
-
Solid Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing matrix effects.[5][6] Various sorbents can be used depending on the matrix and the properties of the interfering compounds.
-
Supported Liquid Extraction (SLE): SLE is a high-throughput alternative to traditional liquid-liquid extraction and has been successfully used for the analysis of ETU in urine.[4]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective cleanup step, particularly when combined with other techniques.[13]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is commonly used for the analysis of pesticides in food matrices and can be adapted for ETU analysis.
4. Can I just dilute my sample to reduce matrix effects?
Dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of ETU in the sample is high enough to remain above the limit of quantification (LOQ) after dilution.[14]
5. How do I choose the right ionization technique for ETU analysis?
Electrospray ionization (ESI) in positive ion mode is the most commonly used ionization technique for ETU analysis.[4] However, ESI can be more susceptible to matrix effects than other techniques.[9] Atmospheric pressure chemical ionization (APCI) can be a viable alternative and may be less prone to matrix effects for certain sample types.[10] In some cases, alternative ionization methods could be explored to potentially reduce matrix interference.[15][16][17]
Experimental Protocols
Example Protocol: ETU Analysis in Urine using Supported Liquid Extraction (SLE) and LC-MS/MS
This protocol is a summary of a method described for the determination of ETU in urine.[4]
1. Sample Preparation (SLE)
-
Pipette 2 mL of urine into a sample vial.
-
Add 50 µL of the internal standard working solution (d4-ETU).
-
Add 1 mL of ultra-pure water and mix.
-
Load the sample solution onto an SLE cartridge.
-
After 10 minutes, add 6 mL of dichloromethane for extraction.
-
After another 10 minutes, add another 6 mL of dichloromethane.
-
Collect the entire eluate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol).
2. LC-MS/MS Parameters
-
HPLC System: Coupled to a tandem mass spectrometer.[4]
-
Column: A C18 column is commonly used (e.g., Gemini 5 µ, C18, 150 × 2 mm).[4]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is typical.[4]
-
Ionization: Positive ion electrospray (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for ETU and d4-ETU.
Table of MRM Transitions for ETU and d4-ETU
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| ETU | 103.0 | 44.0 |
| ETU | 103.0 | 57.0 |
| d4-ETU | 107.0 | 46.0 |
| d4-ETU | 107.0 | 60.0 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
Visualizations
Caption: Workflow for ETU analysis in urine using SLE and LC-MS/MS.
Caption: Troubleshooting logic for matrix effects in ETU analysis.
References
- 1. agilent.com [agilent.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. series.publisso.de [series.publisso.de]
- 5. Development and validation of this compound determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. Liquid chromatography coupled to tandem mass spectrometry for the residue determination of this compound (ETU) and propylenethiourea (PTU) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Stabilizing ethylenethiourea in analytical samples and standards
Welcome to the technical support center for the analysis of ethylenethiourea (ETU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing ETU in analytical samples and standards and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (ETU) difficult to analyze accurately?
A1: this compound is a small, polar, and relatively unstable molecule. Its instability can lead to degradation during sample collection, storage, and analysis, resulting in inaccurate quantification. ETU is a degradation product of ethylenebisdithiocarbamate (EBDC) fungicides and can also form during the thermal processing of foods containing these fungicides.[1][2][3] Key challenges include its susceptibility to oxidation and biological degradation.[2][4]
Q2: What are the primary degradation products of ETU?
A2: The primary degradation product of ETU is ethyleneurea (EU).[1] Oxidation of ETU can also lead to the formation of other byproducts.[1][5] Understanding the degradation pathway is crucial for accurate analysis and for identifying potential interferences.
Q3: What are the recommended general storage conditions for samples containing ETU?
A3: To minimize degradation, samples should be stored under specific conditions immediately after collection. It is recommended to refrigerate samples at 4°C and protect them from light.[4] For long-term storage, freezing at -20°C is advisable for biological samples like urine.[6] Analysis should be performed as soon as possible after collection.[4]
Q4: Are there any chemical stabilizers that can be added to ETU samples and standards?
A4: Yes, several chemical stabilizers are used depending on the sample matrix and analytical method.
-
Dithiothreitol (B142953) (DTT): A free radical scavenger added to standard solutions and extracts to prevent oxidative degradation.[7][8]
-
L-cysteine hydrochloride monohydrate: Used to stabilize ETU in dry herb samples before extraction.[9]
-
Ammonium hydroxide: Can be added to the final extract to improve stability in some methods for water analysis.[8]
-
Mercuric chloride: Previously used to prevent biological degradation in water samples, but its use is now discouraged due to its toxicity.[4]
Troubleshooting Guide
Issue 1: Low or no recovery of ETU from spiked samples.
| Possible Cause | Troubleshooting Step |
| ETU Degradation | Ensure samples are collected and stored correctly (refrigerated at 4°C, protected from light).[4] Analyze samples as quickly as possible. Consider adding a chemical stabilizer like DTT to extracts if compatible with your analytical method.[7] |
| Inefficient Extraction | The choice of extraction solvent and method is critical due to ETU's polarity. A simple extraction with formic acid in water followed by C18 sorbent cleanup has shown acceptable recoveries for the polar ETU.[10] For food matrices, extraction with methanol/water followed by cleanup on an Extrelut column has been effective.[11] |
| Matrix Effects | Complex sample matrices can suppress or enhance the analytical signal, especially in LC-MS/MS analysis.[12][13][14] Prepare matrix-matched calibration standards to compensate for these effects. The use of a stable isotope-labeled internal standard, such as deuterated ETU (d4-ETU), is highly recommended to correct for matrix effects and variations in extraction efficiency.[12][15] |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the entire analytical workflow, from sample collection and storage to extraction and analysis. Ensure uniform treatment of all samples, standards, and quality controls. |
| Instrument Variability | Regularly perform instrument performance checks and calibration. Monitor the response of the internal standard; significant deviation (e.g., >30%) may indicate an instrument problem.[4] |
| Cross-Contamination | Thoroughly rinse the injection syringe and other equipment between samples, especially when analyzing a low-concentration sample after a high-concentration one.[7] |
Issue 3: Peak tailing or poor chromatography.
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | For GC analysis, the active hydrogens in ETU can interact with the column, leading to poor peak shape. Derivatization of ETU can block these active sites, improving volatility and peak symmetry.[16][17] |
| Inappropriate HPLC Column | For HPLC analysis of the polar ETU molecule, a pentafluorophenylpropyl (PFPP) column has been shown to provide good retention and peak shape.[10] |
| Mobile Phase Issues | Ensure the mobile phase is correctly prepared and degassed. The pH of the mobile phase can significantly impact the retention and peak shape of polar compounds like ETU. |
Data Presentation
Table 1: Storage Stability of this compound in Spiked Samples
| Storage Duration (days) | Ambient Temperature (~22°C) Recovery (%) | Refrigerated Temperature (5°C) Recovery (%) |
| 0 | 100.4 - 104.0 | 94.3 - 104.5 |
| 2 | 92.0 - 101.2 | 95.4 - 104.1 |
| 5 | 97.7 - 99.6 | 96.6 - 106.5 |
| 8 | 93.1 - 96.2 | 97.5 - 103.2 |
| 12 | 87.6 - 100.7 | 97.3 - 105.9 |
| 15 | 77.9 - 89.7 | 99.0 - 100.2 |
| Data synthesized from OSHA Method 109.[18] |
Experimental Protocols
Protocol 1: Sample Preservation and Storage for Water Samples (Based on EPA Method 509)
-
Sample Collection: Collect grab samples in 60-mL glass containers with Teflon-lined screw caps. Do not pre-rinse the bottle with the sample. After collection, seal the bottle and shake it vigorously for 1 minute.[4]
-
Preservation: Due to the toxicity of previously used chemical preservatives like mercuric chloride, the primary preservation method is cooling.[4]
-
Storage: Samples must be iced or refrigerated at 4°C and protected from light from the time of collection until extraction.[4]
-
Holding Time: Extract samples as soon as possible after collection to minimize the potential for degradation.[4]
Protocol 2: Preparation of Stabilized ETU Standard Solutions (Based on EPA Method 509)
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of pure ETU. Dissolve the ETU in ethyl acetate (B1210297) containing 1000 µg/mL of dithiothreitol (DTT) and dilute to the final volume in a volumetric flask.[7]
-
Working Standard Solutions: Prepare calibration standards at a minimum of five concentration levels by diluting the stock standard solution. Each working standard should be prepared in ethyl acetate containing 1000 ng/mL of DTT.[4] A known constant amount of a suitable internal standard (e.g., 3,4,5,6-tetrahydro-2-pyrimidinethiol (B165661) - THP) should be added to each standard.[4]
-
Storage: Store standard solutions at room temperature, protected from light. Stock standard solutions should be replaced after two weeks or sooner if quality control checks indicate degradation.[7]
Visualizations
Caption: Oxidative degradation pathway of this compound (ETU).
Caption: General workflow for the analysis of this compound (ETU).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation of this compound (ETU) in oxic and anoxic sandy aquifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. series.publisso.de [series.publisso.de]
- 7. nemi.gov [nemi.gov]
- 8. epa.gov [epa.gov]
- 9. Determination of ethylene-bis-dithiocarbamates and their degradation product this compound in dry herbs by UHPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Modifying methods for metabolite analysis: Method development for the determination of this compound residues [morressier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. osha.gov [osha.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Ethylenethiourea (ETU)
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for ethylenethiourea (ETU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to ETU peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound (ETU)?
Poor peak shape for ETU in reversed-phase HPLC is a common challenge, often stemming from several factors:
-
Secondary Silanol (B1196071) Interactions: ETU, a polar compound, can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18.[1][2] These interactions, particularly with basic compounds, can lead to significant peak tailing.[3]
-
Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase's silanol groups.[4][5] An unsuitable pH can exacerbate unwanted interactions, leading to poor peak symmetry.[6]
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting or broadening.[1]
-
Mismatched Sample Solvent: If the solvent used to dissolve the sample is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause band broadening and distorted peaks.[1]
-
Column Degradation: An old or contaminated column can lose its efficiency, resulting in broader peaks and increased tailing.[1]
Q2: How does the mobile phase pH affect the ETU peak shape?
The pH of the mobile phase is a critical parameter for controlling peak shape, especially for ionizable compounds.[7] For ETU analysis on silica-based columns, pH management is key to minimizing peak tailing:
-
Suppressing Silanol Activity: At a low mobile phase pH (e.g., ≤ 3), the residual silanol groups on the column packing are protonated (Si-OH).[2][7] This neutral state reduces their capacity to interact with polar analytes like ETU, resulting in more symmetrical peaks.[2]
-
Controlling Analyte Ionization: The pH should ideally be set at least 1.5 to 2 units away from the analyte's pKa value to ensure it exists in a single, stable ionic form.[4][5] Operating near the pKa can lead to the presence of both ionized and non-ionized forms, resulting in broad or split peaks.[4]
Q3: What are some recommended starting mobile phase compositions for ETU analysis on a C18 column?
Several mobile phase compositions have been successfully used for the analysis of ETU on standard C18 columns. These typically involve a buffered aqueous phase mixed with an organic modifier.
-
Phosphate (B84403) Buffer: A common choice is a simple phosphate buffer. One validated method uses a 0.01 M phosphate buffer adjusted to pH 4.5.[8][9][10]
-
Ammonium (B1175870) Acetate (B1210297) Buffer: Another option is an ammonium acetate buffer. For example, a mobile phase of 0.05 M ammonium acetate in a methanol/water mixture (e.g., 95:5 methanol:buffer) has been reported.[11]
-
Highly Aqueous Mobile Phases: For columns specifically designed to handle polar compounds, such as the Atlantis dC18, highly aqueous mobile phases (even 100% aqueous) can be used effectively.[12] This can improve the retention of polar analytes like ETU.[13]
Q4: When should I consider using a different type of column, like HILIC, for ETU analysis?
If you continue to face challenges with retaining ETU or achieving good peak shape on conventional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[13]
-
Enhanced Retention for Polar Compounds: HILIC columns use a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile).[14] This mechanism is specifically designed to retain and separate very polar compounds that show little to no retention in reversed-phase chromatography.[15]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be advantageous for complex matrices where co-elution is an issue.[15]
Q5: Can additives in the mobile phase improve my ETU peak shape?
Yes, mobile phase additives, often called "tail-suppressing" agents, can be used to improve the peak shape of basic or polar compounds.
-
Triethylamine (B128534) (TEA): Historically, a small concentration of an amine modifier like triethylamine (TEA) has been added to the mobile phase.[2][3] TEA acts as a competitor for the active silanol sites on the stationary phase, effectively masking them from interacting with the analyte and thereby reducing peak tailing.[2] However, modern, high-purity Type B silica (B1680970) columns with better end-capping have significantly reduced the need for such additives.[2]
Troubleshooting Guide: Improving ETU Peak Shape
This workflow provides a systematic approach to diagnosing and resolving common issues with this compound peak shape in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. veeprho.com [veeprho.com]
- 6. mastelf.com [mastelf.com]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Waters Corp Atlantis dC18 Prep Column, 100Å, 10 µm, 10 mm X 10 mm, 1/pk, | Fisher Scientific [fishersci.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ymcamerica.com [ymcamerica.com]
Ethylenethiourea (ETU) Gas Chromatography Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in ethylenethiourea (ETU) gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in ETU gas chromatography?
High background noise in the gas chromatography of this compound (ETU) can originate from several sources, complicating accurate quantification. Key contributors include:
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, leading to a rising baseline and increased noise. This is particularly relevant for thermally labile compounds like ETU. Factors that accelerate column bleed include exceeding the column's maximum temperature limit, oxygen in the carrier gas, and the age of the column.[1]
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, causing signal enhancement or suppression.[2][3] In complex matrices like food or soil, these effects can be significant.[2][3][4][5]
-
Contamination: Contamination can be introduced at various stages, including sample preparation, from the injector, septum, or carrier gas.[6] For instance, septum bleed can introduce siloxane-related peaks into the chromatogram.
-
Thermal Degradation of ETU: this compound is known to be thermally unstable. High temperatures in the GC inlet or column can cause ETU to degrade, leading to a noisy baseline and poor peak shape.
-
Improper Derivatization: Incomplete or inconsistent derivatization of ETU can result in multiple peaks for a single analyte or a noisy baseline due to unreacted derivatizing agents or byproducts.[7][8]
Q2: How can I minimize background noise originating from the GC system itself?
To reduce noise from the gas chromatograph, consider the following troubleshooting steps:
-
Column Conditioning: Properly condition a new GC column according to the manufacturer's instructions to remove any residual manufacturing materials and stabilize the stationary phase.[9]
-
Use Low-Bleed Columns: Select a GC column specifically designed for low bleed, especially when working with sensitive detectors like a mass spectrometer (MS).
-
Check for Leaks: Ensure the gas delivery system is free of leaks. Oxygen entering the system can degrade the column's stationary phase, increasing bleed.[1] Regularly check fittings and septa for leaks.
-
Injector Maintenance: Regularly clean the injector port and replace the liner and septum to prevent the accumulation of non-volatile residues and septum bleed.[6]
-
Optimize Temperatures: Use the lowest possible injector and column temperatures that still allow for good peak shape and resolution to minimize thermal degradation of ETU and column bleed.
Troubleshooting Guides
Issue 1: High Baseline Noise and Poor Peak Shape
Symptoms:
-
The baseline in your chromatogram is elevated and noisy, making it difficult to integrate peaks.
-
The ETU peak is broad, tailing, or shows fronting.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Bleed | Condition the column at a temperature slightly above your method's maximum temperature, but below the column's upper limit. Use a low-bleed column. Check for and eliminate any oxygen leaks in the carrier gas line. |
| Contaminated Injector | Clean the injector and replace the inlet liner and septum.[6] |
| Matrix Interference | Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol can be effective.[10][11] |
| Thermal Degradation of ETU | Lower the injector temperature. Optimize the oven temperature program to use the lowest effective temperatures. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the stationary phase of the column. |
Experimental Protocol: Injector and Column Maintenance Workflow
Caption: Troubleshooting workflow for high baseline noise.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Peak areas and retention times for ETU vary significantly between injections.
-
Recoveries are low and inconsistent.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding the derivatizing agent, as moisture can interfere with the reaction.[7] |
| Matrix Effects | Use matrix-matched standards for calibration to compensate for signal suppression or enhancement.[3] Alternatively, use a stable isotope-labeled internal standard for ETU. |
| Sample Preparation Variability | Standardize the sample preparation procedure. Ensure consistent extraction times, solvent volumes, and cleanup steps. The QuEChERS method is known for its ruggedness.[12][13][14][15][16] |
| Injector Discrimination | Use a deactivated inlet liner and optimize the injection speed and volume. |
Experimental Protocol: QuEChERS Sample Preparation for ETU in Vegetables
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[12][13][14][15][16]
Materials:
-
Homogenized vegetable sample
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ per mL of extract.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for derivatization and GC analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 3. web.vscht.cz [web.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shopshimadzu.com [shopshimadzu.com]
- 10. Combined determination and confirmation of this compound and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 15. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 16. ijesd.org [ijesd.org]
Technical Support Center: Ethylenethiourea (ETU) Analysis
Welcome to the technical support center for the analysis of ethylenethiourea (ETU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solid-phase extraction (SPE) of ETU.
Frequently Asked Questions (FAQs) - Troubleshooting Poor ETU Recovery in SPE
Q1: My ETU recovery is low and inconsistent. What are the most common causes?
Low and erratic recovery of ETU during solid-phase extraction (SPE) is a frequent challenge, primarily due to its polar nature. The most common reasons for poor recovery include:
-
Inappropriate Sorbent Selection: this compound is a polar compound. Using a highly non-polar sorbent like C18 may result in poor retention, leading to analyte loss during the sample loading and washing steps.
-
Suboptimal Elution Solvent: Due to its polarity, ETU can be strongly retained on polar sorbents like alumina (B75360) or silica. The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
-
Incorrect Sample pH: The pH of the sample can influence the interaction of ETU with the sorbent material.
-
Sample Matrix Interferences: Complex sample matrices can compete with ETU for binding sites on the sorbent or interfere with the elution process.
-
Improper Flow Rate: A flow rate that is too fast during sample loading can prevent efficient retention of ETU on the sorbent. Conversely, an overly rapid elution flow rate may not allow sufficient time for the analyte to desorb.
Q2: Which SPE sorbent is best for ETU extraction?
The choice of sorbent is critical for successful ETU extraction. Here's a comparison of commonly used sorbents:
-
Alumina (Neutral): This is a polar sorbent that has been shown to be effective for the cleanup of ETU from food matrices, with reported recoveries in the range of 71-121%.[1] It is a good starting point for complex samples.
-
Reversed-Phase (C18): While widely used, C18 is a non-polar sorbent and may not be optimal for retaining the polar ETU molecule, potentially leading to breakthrough during sample loading. However, with careful method optimization, particularly of the loading and wash solvents, it can be used. Recovery can be improved by using a more water-soluble solvent in the elution step to ensure proper wetting of the sorbent and displacement of the analyte.[2]
-
Graphitized Carbon/Primary Secondary Amine (PSA): A combination of graphitized carbon (like Envicarb) and PSA has been successfully used for the cleanup of ETU in fruit and vegetable samples, yielding recoveries between 71% and 94%.[3] This combination is effective at removing pigments and other interferences.
Q3: How can I optimize my elution solvent to improve ETU recovery?
If you suspect that ETU is being irreversibly bound to the sorbent, consider the following strategies to optimize your elution solvent:
-
Increase Solvent Strength: For reversed-phase sorbents like C18, increase the proportion of a strong organic solvent such as methanol (B129727) or acetonitrile (B52724) in your elution mix. For polar sorbents like alumina, a more polar elution solvent may be necessary.
-
Incorporate a Water-Soluble Solvent: When using C18, including a water-soluble solvent like ethyl acetate (B1210297) in the elution step can improve the displacement of water from the sorbent surface and enhance the elution of polar analytes like ETU.[2]
-
Adjust pH: Modifying the pH of the elution solvent can sometimes help to disrupt interactions between the analyte and the sorbent.
-
Solvent Soak: Allowing the elution solvent to soak the sorbent bed for a few minutes before final elution can improve recovery by providing more time for the analyte to desorb.
Q4: What is the impact of sample pH on ETU recovery?
The pH of the sample can affect the retention of ETU on the SPE sorbent. While specific studies on the optimal pH for ETU are limited, general principles of SPE suggest that adjusting the pH can influence the ionization state of the analyte and its interaction with the sorbent. For polar compounds like ETU on reversed-phase media, maintaining a neutral pH is often a good starting point. It is recommended to empirically test a range of pH values (e.g., acidic, neutral, and basic) for your specific sample matrix and sorbent to determine the optimal condition for retention.
Data Presentation: ETU Recovery Rates
The following table summarizes reported recovery rates for this compound under different SPE conditions.
| Sorbent Type | Sample Matrix | Extraction/Elution Details | Recovery Rate (%) | Reference |
| Alumina | Food Matrices | Methanol-based extraction | 71 - 121 | [1] |
| Envicarb II / PSA | Fruits and Vegetables | Solid-liquid extraction with acetonitrile | 71 - 94 | [3] |
Experimental Protocol: SPE of ETU from a Vegetable Matrix
This protocol is a general guideline for the solid-phase extraction of this compound from a vegetable matrix using an alumina cartridge.
1. Sample Preparation: a. Homogenize 10 g of the vegetable sample. b. Extract the homogenized sample with 20 mL of methanol by shaking vigorously for 5 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Collect the supernatant for SPE cleanup.
2. SPE Cartridge Conditioning: a. Condition an alumina SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol through it. b. Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading: a. Load 5 mL of the sample extract (supernatant from step 1d) onto the conditioned SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
4. Washing: a. Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interfering compounds. b. Dry the cartridge under vacuum for 5 minutes.
5. Elution: a. Elute the retained ETU from the cartridge with 10 mL of methanol. b. Collect the eluate in a clean collection tube.
6. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for instrumental analysis (e.g., LC-MS/MS).
Visualization: Troubleshooting Workflow for Poor ETU Recovery
The following diagram illustrates a logical workflow to troubleshoot poor recovery of this compound during solid-phase extraction.
Caption: Troubleshooting workflow for poor this compound (ETU) recovery in SPE.
References
- 1. Development and validation of this compound determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Combined determination and confirmation of this compound and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ethylenethiourea (ETU) Detection in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of ethylenethiourea (ETU) detection in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting ETU in urine?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the determination of ETU in urine.[1][2] Methods using LC-MS/MS have achieved limits of detection (LOD) as low as 0.05 ng/mL.[2][3]
Q2: Why is derivatization sometimes used for ETU analysis?
A2: Derivatization with an agent like pentafluorobenzyl bromide (PFB-Br) can improve the chromatographic properties and enhance the sensitivity of ETU detection, particularly in gas chromatography (GC) and also in LC-MS/MS.[2][3] This process can lead to the formation of a derivative that is more volatile, thermally stable, and easily ionized.[4]
Q3: What are the critical storage conditions for urine samples intended for ETU analysis?
A3: Urine samples should be stored at low temperatures, typically -20°C or colder, to minimize the degradation of ETU.[5] It is also recommended to protect samples from light.[6] Some studies suggest that ETU is relatively stable in aqueous solutions but can be subject to biological degradation, which can be minimized by freezing.[6][7]
Q4: What is the purpose of using an isotopically labeled internal standard like d4-ETU?
A4: An isotopically labeled internal standard, such as deuterated ETU (d4-ETU), is crucial for accurate quantification in LC-MS/MS analysis. It helps to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more precise and accurate results.[3][5]
Q5: Can I use a "dilute-and-shoot" approach for ETU analysis in urine?
A5: While a "dilute-and-shoot" approach is the simplest sample preparation technique, it may not be suitable for achieving high sensitivity and can introduce a significant amount of matrix components into the analytical system.[8] This can lead to ion suppression and reduced sensitivity. For highly sensitive analysis, a sample clean-up step like solid-phase extraction (SPE) or solid-supported liquid extraction (SLE) is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of ETU in urine.
Sample Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Improper SPE/SLE sorbent choice: The sorbent may not have the appropriate retention mechanism for the polar ETU molecule. | - For reversed-phase SPE, ensure the sorbent is suitable for polar compounds. Consider using a sorbent with a different chemistry.[9] - For SLE, ensure the diatomaceous earth is properly activated and the elution solvent is appropriate.[5] |
| Incorrect pH of the sample: The pH may not be optimal for the retention of ETU on the SPE sorbent. | - Adjust the sample pH to ensure ETU is in a neutral form for reversed-phase SPE. | |
| Analyte breakthrough during sample loading: The flow rate may be too high, or the sample volume may exceed the sorbent capacity. | - Decrease the sample loading flow rate.[10] - Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[11] | |
| Incomplete elution of the analyte: The elution solvent may be too weak to desorb ETU from the sorbent. | - Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier).[9] - Increase the volume of the elution solvent.[9] | |
| High Background/Interference | Insufficient sample clean-up: The sample preparation method is not effectively removing matrix components. | - Optimize the wash steps in your SPE protocol by using a stronger wash solvent that does not elute the analyte.[12] - Consider a more selective sample preparation technique, such as immunoaffinity chromatography, if available. |
| Contamination from labware or reagents: Plasticizers or other contaminants can leach from tubes and pipette tips. | - Use high-quality, low-bleed labware. - Run procedural blanks to identify sources of contamination. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Inappropriate mobile phase: The mobile phase composition may not be suitable for the chromatography of the polar ETU molecule. | - Optimize the mobile phase composition, including the organic modifier and any additives (e.g., formic acid, ammonium (B1175870) acetate). - Ensure the pH of the mobile phase is compatible with the analyte and the column. |
| Column degradation: The analytical column may be nearing the end of its lifespan or has been fouled by matrix components. | - Use a guard column to protect the analytical column. - If performance degrades, try flushing the column or replace it if necessary. | |
| Ion Suppression/Enhancement | Co-eluting matrix components: Endogenous compounds from the urine matrix are interfering with the ionization of ETU in the mass spectrometer source.[13][14] | - Improve the sample clean-up procedure to remove more matrix components.[13] - Optimize the chromatographic separation to separate ETU from interfering compounds.[8] - Use an isotopically labeled internal standard to compensate for matrix effects.[13] |
| High salt concentration in the final extract: Non-volatile salts can suppress the ESI signal.[15] | - Ensure the final extract is free of non-volatile buffers or salts. If necessary, perform a desalting step. | |
| Low Sensitivity | Suboptimal MS/MS parameters: The collision energy and other MS parameters may not be optimized for ETU. | - Perform a compound optimization by infusing a standard solution of ETU to determine the optimal precursor and product ions, and collision energy. |
| Inefficient ionization: The electrospray ionization (ESI) source conditions are not optimal. | - Optimize ESI source parameters such as spray voltage, gas flows, and temperature. |
Quantitative Data Summary
The following tables summarize the performance of various methods for the determination of ETU in urine.
Table 1: Performance of LC-MS/MS Methods for ETU Detection in Urine
| Method | Sample Preparation | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| LC-MS/MS with Derivatization | Single-step extractive derivatization with PFB-Br | 0.05 | - | 0.1 - 54 | [2][3] |
| LC-MS/MS | Solid-phase extraction (Fluorosil) and liquid-liquid extraction | 0.5 | 1.5 | 0 - 50 µg/L | [1] |
| LC-MS/MS | Solid-supported liquid extraction (SLE) | - | 0.5 µg/L | - | [5] |
| HPLC-DAD | Solid-phase extraction (Extrelut®) | - | 1 µg/L | 1 - 100 µg/L | [16][17][18] |
LOD: Limit of Detection, LOQ: Limit of Quantification, PFB-Br: Pentafluorobenzyl Bromide, HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.
Experimental Protocols
Protocol 1: Sensitive ETU Analysis by LC-MS/MS with Derivatization
This protocol is based on a highly sensitive method involving derivatization.[2][3]
1. Sample Preparation (Extractive Derivatization)
-
To 1 mL of urine, add an appropriate amount of d4-ETU internal standard.
-
Perform a single-step extractive derivatization using pentafluorobenzyl bromide (PFB-Br).
-
The derivatized ETU is then extracted into an organic solvent.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol (B129727) and water containing a suitable modifier (e.g., ammonium acetate).
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for both ETU-PFB derivative and d4-ETU-PFB derivative.
Protocol 2: ETU Analysis by LC-MS/MS with Solid-Supported Liquid Extraction (SLE)
This protocol is a robust method that does not require derivatization.[5]
1. Sample Preparation (SLE)
-
To 2 mL of urine, add 50 µL of the d4-ETU internal standard working solution.
-
Add 1 mL of ultra-pure water and mix.
-
Load the sample onto an SLE cartridge.
-
Allow the sample to absorb for 10 minutes.
-
Elute the analytes with two 6 mL aliquots of dichloromethane.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for ETU and d4-ETU.
Visualizations
Caption: Experimental workflow for ETU analysis in urine.
Caption: Troubleshooting decision tree for ETU analysis.
References
- 1. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. welch-us.com [welch-us.com]
- 10. silicycle.com [silicycle.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Preventing ethylenethiourea degradation during sample preparation
Welcome to the technical support center for the analysis of ethylenethiourea (ETU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing ETU degradation during sample preparation and to troubleshoot common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETU) and why is its analysis important?
A1: this compound is a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb, maneb, and zineb. It is also used as an accelerator in the vulcanization of rubber. ETU is a suspected carcinogen and teratogen, making its detection and quantification in food, environmental, and biological samples crucial for assessing exposure and ensuring safety.
Q2: What are the main challenges in analyzing ETU?
A2: The primary challenge in ETU analysis is its instability during sample preparation. ETU is susceptible to degradation under various conditions, including exposure to certain pH levels, temperatures, light, oxidizing agents, and microbial activity. This degradation can lead to inaccurate and unreliable results, often manifesting as low and variable recoveries.
Q3: What are the common degradation pathways of ETU?
A3: ETU can degrade through several pathways, primarily hydrolysis and oxidation. Hydrolysis can lead to the opening of the imidazolidine (B613845) ring. Oxidative degradation, often mediated by free radicals, can convert ETU to ethyleneurea (EU) and other byproducts. The presence of photosensitizers and oxygen can accelerate photo-oxidation.
Q4: How can I prevent ETU degradation during sample storage?
A4: Proper storage is critical for maintaining the integrity of ETU in samples. For long-term storage, it is recommended to freeze samples at -20°C. For short-term storage, refrigeration at 4°C is advisable. It is also important to protect samples from light. Studies have shown that ETU is stable for at least one year in urine samples when stored at -20°C.
Q5: Are there any chemical stabilizers I can add to my samples?
A5: Yes, the addition of antioxidants or free radical scavengers can significantly improve ETU stability. Cysteine hydrochloride (Cys-HCl) has been shown to be highly effective in preserving ETU in various food matrices.[1] Sodium sulfite (B76179) is another effective antioxidant. For methods involving gas chromatography, dithiothreitol (B142953) (DTT) has been used as a free radical scavenger in the final extract.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of ETU.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of ETU | Degradation during extraction: ETU is unstable in certain matrices, especially in the presence of oxidizing agents or at unfavorable pH. | - Add a stabilizing agent like cysteine hydrochloride (Cys-HCl) to the sample homogenate before extraction.[1]- Control the pH of the extraction solvent. ETU is generally more stable under neutral to slightly acidic conditions.- Minimize extraction time and avoid excessive heat. |
| Inefficient extraction: The chosen solvent may not be optimal for the sample matrix. | - Optimize the extraction solvent system. Methanol (B129727) or a mixture of methanol and water is commonly used for food matrices.- For solid-phase extraction (SPE), ensure the sorbent is appropriate for the polarity of ETU and the sample matrix. | |
| High Variability in Results (Poor Precision) | Inconsistent degradation: The extent of ETU degradation may vary between samples due to differences in matrix composition or processing time. | - Standardize the sample preparation workflow to ensure consistent timing for each step.- Add a stabilizing agent to all samples, standards, and quality controls to minimize variable degradation.- Use a labeled internal standard (e.g., d4-ETU) to compensate for analyte loss and matrix effects. |
| Matrix effects in LC-MS/MS: Co-eluting matrix components can cause ion suppression or enhancement, leading to inconsistent quantification. | - Improve sample cleanup to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize the chromatographic separation to resolve ETU from interfering compounds.- Prepare matrix-matched calibration standards to compensate for consistent matrix effects. | |
| Presence of Interfering Peaks | Matrix interferences: Components of the sample matrix may have similar retention times and detector responses to ETU. | - Enhance the selectivity of the analytical method. For LC-MS/MS, use multiple reaction monitoring (MRM) with at least two transitions for confirmation.- For GC methods, use a nitrogen-phosphorus detector (NPD) or a mass spectrometer for selective detection.- Improve the sample cleanup procedure to remove the interfering compounds. |
| Contamination: Glassware, solvents, or reagents may be contaminated. | - Ensure all glassware is scrupulously clean.- Run laboratory reagent blanks to check for contamination from solvents and reagents. |
Quantitative Data Summary
The following table summarizes data on the stability and recovery of ETU under various conditions, highlighting the effectiveness of stabilizing agents.
| Matrix | Storage/Analysis Conditions | Stabilizer | Recovery (%) | Reference |
| Various Foods | Analyzed after 30 minutes of fortification | None | 0 - 92 | [1] |
| Various Foods | Analyzed after 24 hours of fortification | None | 0 - 51 | [1] |
| Various Foods | Frozen storage for 2-4 weeks | Cysteine-HCl | 71 - 95 | [1] |
| 53 Untreated Food Items | During analysis | None | 20 - 98 (erratic) | [1] |
| 53 Untreated Food Items | During analysis | Cysteine-HCl | 68 - 113 | [1] |
| Lettuce | During analysis | None | 1 | [1] |
| Lettuce | During analysis | Sodium Sulfite | 86 | [1] |
| Pears and Pineapple (Baby Food) | During analysis | None | 82 | [1] |
| Pears and Pineapple (Baby Food) | During analysis with oxidizers | None | 0 - 8 | [1] |
| Tap Water | 150 days at 20°C | NaN3 (sterilized) | Stable | [2] |
| Active Soil | Incubation | None | Half-life: 1.5 hours | [3] |
| Sterilized Soil | Incubation | Tyndallization | Half-life: 28 hours | [3] |
| Water (Natural) | Incubation | None | Half-life: 115 hours | [3] |
| Water (Sterile) | Incubation | Tyndallization | Half-life: 99 hours | [3] |
| Air Samples on Glass Fiber Filters | 15 days at ambient temperature (~22°C) | None | > 88.3 | [4] |
| Air Samples on Glass Fiber Filters | 15 days refrigerated (5°C) | None | > 94.3 | [4] |
Experimental Protocols
Protocol 1: Extraction of ETU from Food Samples with Cysteine-HCl Stabilization for LC-MS/MS Analysis
This protocol is adapted from methodologies that emphasize the importance of stabilization to prevent analyte loss.
1. Sample Homogenization and Fortification:
-
Homogenize the food sample (e.g., fruit, vegetable) to a uniform paste.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of a 10% (w/v) solution of L-cysteine hydrochloride in water.
-
For recovery experiments, spike the sample with the appropriate concentration of ETU standard solution.
2. Extraction:
-
Add 20 mL of methanol to the centrifuge tube.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (the methanol extract).
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., a graphitized carbon black/primary secondary amine dual-layer cartridge) according to the manufacturer's instructions.
-
Load the methanol extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent (e.g., a mixture of toluene (B28343) and acetonitrile) to remove interferences.
-
Elute the ETU from the cartridge with a mixture of methanol and dichloromethane.
4. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
5. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and methanol or acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) formate.
-
Monitor at least two MRM transitions for ETU for quantification and confirmation.
Visualizations
Caption: Simplified degradation pathway of this compound (ETU).
Caption: Experimental workflow for ETU analysis with stabilization.
Caption: Troubleshooting logic for low ETU recovery.
References
Ethylenethiourea (ETU) Quantitative Analysis: Technical Support Center
Welcome to the technical support center for the quantitative analysis of Ethylenethiourea (ETU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on calibration curve issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the quantitative analysis of ETU. The questions are organized to guide you from general issues to more specific troubleshooting advice.
1. My calibration curve for ETU has a poor correlation coefficient (R² < 0.99). What are the common causes?
A low R² value indicates that the data points of your standards do not closely fit the linear regression model. Several factors can contribute to this issue:
-
Pipetting or Dilution Errors: Inaccurate preparation of standard solutions is a primary cause of non-linearity.
-
Instrument Instability: Fluctuations in the detector response, often due to issues with the mass spectrometer or HPLC system, can lead to inconsistent results.[1]
-
Inappropriate Calibration Range: The selected concentration range for your standards may not be within the linear dynamic range of the analytical method.[2]
-
Matrix Effects: If using matrix-matched calibrants, endogenous components in the matrix can interfere with the ionization of ETU, causing ion suppression or enhancement.[3][4][5]
-
Contamination: Contamination in the analytical system, from solvents or previous samples, can introduce background noise and interfere with the signal of your standards, particularly at lower concentrations.[6][7]
2. What is an acceptable R² value for an ETU calibration curve?
For most bioanalytical methods, a correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.[8][9] However, some guidelines may permit an R² of ≥ 0.99.[10] It is crucial to consult the specific validation requirements of the regulatory body or scientific journal you are working with. A high R² value alone does not guarantee linearity; visual inspection of the curve and analysis of residuals are also important.[11]
3. I'm observing higher than expected variability at the lower concentration levels of my calibration curve. What could be the cause?
Increased variability at the low end of the curve is a common issue and can be attributed to:
-
Proximity to the Limit of Quantification (LOQ): The lowest standards are closest to the LOQ, where the signal-to-noise ratio is lower, leading to greater measurement uncertainty.[6]
-
Contamination and Carryover: Even minor carryover from higher concentration samples or system contamination can significantly impact the accuracy of low-level standards.[1]
-
Adsorption: ETU can be prone to adsorption onto glassware and plasticware, especially at low concentrations. Ensure proper material selection and pre-treatment if necessary.
4. My calibration curve appears to be flattening at higher concentrations. Why is this happening?
This phenomenon, often referred to as saturation, can occur due to:
-
Detector Saturation: The mass spectrometer detector has an upper limit of detection. At very high concentrations, the detector can become saturated, leading to a non-linear response.[2]
-
Ionization Suppression: At high concentrations, the efficiency of the electrospray ionization (ESI) process can decrease, leading to a less than proportional increase in signal.[2]
-
Column Overload: Injecting a high concentration of the analyte can overload the HPLC column, leading to poor peak shape and a non-linear response.
5. How can I mitigate matrix effects in my ETU analysis?
Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a significant challenge in complex matrices like plasma, urine, and food extracts.[3][4][5] Here are some strategies to minimize their impact:
-
Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove many interfering matrix components.[9]
-
Use of an Internal Standard (IS): An isotopically labeled internal standard (e.g., ETU-d4) is highly recommended. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[5]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the sensitivity of the assay.
Quantitative Data Summary
The following tables summarize typical validation parameters for ETU quantitative analysis from various published methods. These values can serve as a benchmark for your own method development and validation.
Table 1: Linearity and Performance of ETU Calibration Curves in Various Methods
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | LOQ | Reference |
| HPLC-MS/MS | Food | 10 - 100 ng/g | > 0.9950 | 5 ng/g | [9] |
| HPLC-MS/MS | Human Urine | 0 - 50 µg/L | Linear (R² not specified) | 1.5 µg/L | |
| HPLC-MS/MS | Human Urine | 0.25 - 200 ng/mL | Linear (R² not specified) | 0.5 ng/mL | |
| HPLC-UV | Plasma | 0.025 - 30 µg/mL | > 0.99 | 20 ng/mL | [10] |
| HPLC-UV | Urine | 1 - 100 ng/mL | > 0.99 | 0.5 ng/mL | [10] |
| HPLC-DAD | Human Urine | 1 - 100 µg/L | Linear (R² not specified) | 1 µg/L |
Experimental Protocols
Below are generalized protocols for sample preparation and LC-MS/MS analysis of ETU. These should be optimized for your specific application and matrix.
Protocol 1: ETU Extraction from Biological Fluids (e.g., Urine)
-
Sample Aliquoting: Take a 1 mL aliquot of the urine sample.
-
Internal Standard Spiking: Add the internal standard (e.g., ETU-d4) solution to all samples, calibration standards, and quality control samples.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., alumina (B75360) or other suitable phase) with an appropriate solvent (e.g., methanol (B129727) followed by water).
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the ETU and internal standard with a suitable elution solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of ETU
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions are typically monitored for confirmation.
-
Example ETU MRM Transitions: (Precursor Ion > Product Ion)
-
Quantitative: m/z 103 > 60
-
Qualitative: m/z 103 > 44
-
-
Visualizations
Experimental Workflow for ETU Analysis
Caption: A generalized workflow for the quantitative analysis of this compound (ETU).
Troubleshooting Logic for Poor Calibration Curve Linearity (R² < 0.99)
Caption: A decision-making flowchart for troubleshooting poor ETU calibration curves.
Signaling Pathway of ETU-Induced Thyroid Disruption
Caption: Mechanism of ETU's disruption of thyroid hormone synthesis.
References
- 1. Thyroid Disruptors: Extrathyroidal Sites of Chemical Action and Neurodevelopmental Outcome - An Examination Using Triclosan and Perfluorohexane Sulfonate (PFHxS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thyroid-Hormone–Disrupting Chemicals: Evidence for Dose-Dependent Additivity or Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 6. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic Insights in Ethylene Perception and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for ethylenethiourea analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of ethylenethiourea (ETU).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for this compound (ETU) analysis?
A1: The most appropriate internal standard for ETU analysis, particularly when using mass spectrometry-based methods like LC-MS/MS, is an isotopically labeled version of the analyte, such as d4-ethylenethiourea (d4-ETU or ²H₄-ETU) .[1][2][3][4] The use of a stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[2] Propylene (B89431) thiourea (B124793) (PTU) and its deuterated form (PTU-d6) or n-propylenethiourea (n-PTU) are also used as internal standards.[2][5][6]
Q2: Why is a stable isotope-labeled internal standard like d4-ETU preferred?
A2: A stable isotope-labeled internal standard is preferred because it has nearly identical chemical and physical properties to the analyte of interest (ETU). This means it will behave similarly during sample preparation, extraction, and chromatographic separation. Crucially, it will also experience similar ionization effects in the mass spectrometer source. By comparing the signal of the analyte to the known concentration of the internal standard, variations introduced during the analytical process can be effectively normalized, leading to more accurate and precise quantification.[2]
Q3: Can I use a structural analog like propylene thiourea (PTU) as an internal standard?
A3: Yes, structural analogs like propylene thiourea (PTU) can be used as internal standards.[5][6] However, they may not compensate for matrix effects as effectively as a stable isotope-labeled internal standard. This is because their slightly different chemical structure can lead to differences in extraction efficiency, chromatographic retention time, and ionization efficiency compared to ETU.[7] In some cases, notable differences in chemical behavior between the analyte and its deuterated analog have been observed, which can lead to unsatisfactory correction of matrix effects.[7]
Q4: What are common issues encountered during ETU analysis?
A4: Common issues include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of ETU in the mass spectrometer, leading to inaccurate quantification.[2][7]
-
Poor Peak Shape: This can be caused by column contamination, improper mobile phase composition, or issues with the injection solvent.
-
Low Recovery: Inefficient extraction of ETU from the sample matrix can lead to underestimation of its concentration.
-
Contamination: Contamination from glassware, reagents, or carryover from previous samples can lead to inaccurate results.
Troubleshooting Guides
Issue 1: Inaccurate quantification due to suspected matrix effects.
-
Symptom: Inconsistent results, poor reproducibility, or significant signal suppression or enhancement when analyzing samples compared to standards in a clean solvent.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use d4-ETU.[2][7]
-
Optimize Sample Preparation: Improve the clean-up procedure to remove interfering matrix components. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Modify Chromatographic Conditions: Adjust the HPLC/UPLC gradient to better separate ETU from co-eluting matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the ETU concentration remains above the limit of quantitation.
-
Issue 2: Poor or inconsistent peak shape (tailing, fronting, or splitting).
-
Symptom: Chromatographic peaks for ETU are not symmetrical or are split into multiple peaks.
-
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent or replace it if necessary. A guard column can help protect the analytical column.
-
Verify Mobile Phase Composition: Ensure the mobile phase is correctly prepared and that the pH is appropriate for the column and analyte.
-
Injection Solvent Mismatch: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Check for System Leaks or Blockages: Inspect fittings and tubing for any leaks or blockages that could affect flow and pressure.
-
Issue 3: Low or variable recovery of ETU.
-
Symptom: The amount of ETU measured is consistently lower than the expected concentration, or the recovery varies significantly between samples.
-
Troubleshooting Steps:
-
Optimize Extraction Procedure: Evaluate different extraction solvents and techniques to ensure efficient extraction of ETU from the specific sample matrix.
-
Add Internal Standard Early: Add the internal standard at the beginning of the sample preparation process to account for losses during extraction and handling.
-
Check for Degradation: ETU can be unstable under certain conditions. Ensure that the sample processing and storage conditions minimize degradation.
-
Data Presentation: Comparison of Internal Standards
| Internal Standard | Type | Advantages | Disadvantages | Typical Recovery of ETU | Reference |
| d4-Ethylenethiourea (d4-ETU) | Stable Isotope-Labeled | Best for correcting matrix effects; co-elutes with ETU.[2][7] | Can be more expensive than structural analogs. | 73-104% | [7] |
| Propylene thiourea (PTU) | Structural Analog | More affordable than stable isotope-labeled standards. | May not fully compensate for matrix effects due to differences in chemical properties.[7] | 71-94% | [8] |
| n-Propylenethiourea (n-PTU) | Structural Analog | Used in some methods as an alternative to PTU. | Similar disadvantages to PTU regarding matrix effect correction. | 95-97% (for ETU and i-PTU) | [2][6] |
Experimental Protocols
Protocol 1: Analysis of ETU in Urine using d4-ETU Internal Standard by LC-MS/MS
This protocol is adapted from a method for the determination of ETU in human urine.[3][4]
1. Preparation of Standard and Internal Standard Solutions:
-
ETU Stock Solution (1 mg/mL): Accurately weigh 10 mg of ETU and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
ETU Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to create a calibration curve.
-
d4-ETU Stock Solution (10 mg/mL): Accurately weigh 100 mg of d4-ETU and dissolve in 10 mL of acetonitrile.[3]
-
d4-ETU Working Solution (1 µg/mL): Dilute the d4-ETU stock solution with ultrapure water.[3]
2. Sample Preparation:
-
To 1 mL of urine sample, add a known amount of the d4-ETU working solution.
-
Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid, is used for separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) for ETU and d4-ETU.
Protocol 2: Synthesis of this compound
This procedure is a general method for the synthesis of this compound.[9][10][11] For the synthesis of d4-ethylenethiourea, deuterated ethylenediamine (B42938) would be used as the starting material.
Materials:
-
Ethylenediamine (or d4-ethylenediamine for d4-ETU)
-
Carbon disulfide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine ethylenediamine, ethanol, and water.
-
Slowly add carbon disulfide to the mixture while stirring. An exothermic reaction will occur.
-
After the addition is complete, reflux the mixture.
-
Add concentrated hydrochloric acid and continue to reflux.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the crystals, wash with cold acetone, and dry to obtain this compound.
Mandatory Visualization
Caption: Workflow for selecting an appropriate internal standard for ETU analysis.
References
- 1. Analysis of this compound as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound (ETU) and propylenethiourea (PTU) in foods by high performance liquid chromatography-atmospheric pressure chemical ionisation-medium-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. series.publisso.de [series.publisso.de]
- 5. nemi.gov [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography coupled to tandem mass spectrometry for the residue determination of this compound (ETU) and propylenethiourea (PTU) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined determination and confirmation of this compound and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 10. DE2703312A1 - METHOD FOR THE PRODUCTION OF AETHYLENTHIO-UREA - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Refinement of Animal Models for Ethylenethiourea (ETU) Carcinogenicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in ethylenethiourea (ETU) carcinogenicity studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in serum thyroid hormone levels (T4, TSH) between animals in the same group. | 1. Stress-induced hormonal fluctuations: Handling, noise, and other environmental stressors can significantly impact thyroid hormone levels. 2. Circadian rhythm: Thyroid hormones are secreted in a pulsatile manner and exhibit diurnal variations. 3. Improper sample handling: Hemolysis or repeated freeze-thaw cycles of serum/plasma samples can degrade hormones. 4. Dietary inconsistencies: Phytoestrogen content in standard laboratory diets can vary and may influence the endocrine system.[1] | 1. Acclimatize animals properly before the start of the study and maintain a consistent, low-stress environment. 2. Collect blood samples at the same time of day for all animals to minimize the effects of circadian rhythms. 3. Follow strict sample collection and processing protocols. Separate serum/plasma promptly and avoid repeated freeze-thaw cycles by aliquoting samples.[2] 4. Use a standardized, controlled diet with known and consistent phytoestrogen levels.[1] |
| Inconsistent or unexpected tumor incidence in control groups. | 1. Strain-specific spontaneous tumor rates: Different rat and mouse strains have varying background rates of thyroid, liver, and pituitary tumors. 2. Dietary or environmental contaminants: Accidental exposure to other endocrine-disrupting chemicals can influence tumor development. 3. Genetic drift: Over time, genetic changes within a rodent colony can alter susceptibility to tumors. | 1. Consult historical control data for the specific rodent strain being used to understand expected spontaneous tumor rates. 2. Ensure strict control over diet and environmental conditions. Regularly test feed and water for potential contaminants. 3. Obtain animals from a reputable vendor with a well-characterized and stable genetic background. |
| Difficulty in differentiating between hyperplasia, adenoma, and carcinoma in thyroid histopathology. | 1. Subtle morphological changes: The progression from hyperplasia to neoplasia can be a continuum with overlapping features. 2. Improper tissue fixation or processing: Artifacts introduced during tissue handling can obscure cellular details.[3] 3. Lack of standardized diagnostic criteria: Consistent application of histopathological criteria is essential for accurate diagnosis. | 1. Employ a board-certified veterinary pathologist with expertise in rodent endocrine pathology. 2. Follow standardized protocols for tissue fixation, trimming, and processing to minimize artifacts. Ensure the thyroid gland is handled gently to avoid mechanical damage.[3] 3. Utilize established histopathological classification schemes for rodent thyroid tumors, such as those from the National Toxicology Program (NTP). |
| Reduced body weight gain and food consumption in high-dose ETU groups. | 1. Systemic toxicity: At high concentrations, ETU can cause systemic effects that impact overall health and appetite.[4] 2. Palatability of the diet: High concentrations of ETU in the feed may make it less palatable to the animals. | 1. Conduct dose-range-finding studies to establish a maximum tolerated dose (MTD) that does not cause excessive systemic toxicity. 2. Monitor food consumption and body weights closely. If palatability is an issue, consider alternative dosing methods such as gavage, although this may introduce additional stress. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound (ETU)-induced thyroid carcinogenesis in rodents?
ETU is not considered a genotoxic carcinogen.[5] Its primary mode of action is the inhibition of the thyroid peroxidase (TPO) enzyme. This inhibition disrupts the synthesis of thyroid hormones (T4 and T3), leading to a decrease in their circulating levels. The low thyroid hormone levels trigger a compensatory response from the hypothalamic-pituitary-thyroid (HPT) axis, resulting in increased secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid follicular cells by elevated TSH levels leads to hyperplasia, and eventually to the development of adenomas and carcinomas.
2. Which animal models are most appropriate for studying ETU carcinogenicity?
The most commonly used and well-characterized models are F344/N rats and B6C3F1 mice.[6][7] These models have been extensively used in studies by the National Toxicology Program (NTP) and have demonstrated consistent development of thyroid tumors in response to ETU.[6][7] Hamsters have been shown to be resistant to ETU-induced carcinogenicity.[4][5]
3. Are there refined or alternative models to the 2-year rodent bioassay for ETU testing?
Yes, several alternative models are being explored to reduce, refine, and replace the traditional 2-year bioassay.[8] These include:
-
Transgenic mouse models: The rasH2 transgenic mouse model, which carries a human c-Ha-ras oncogene, is a shorter-term (6-month) alternative that is sensitive to both genotoxic and non-genotoxic carcinogens.[9][10]
-
In vitro assays: Cell-based assays, such as those using primary thyrocytes or thyroid cell lines, can be used to screen for ETU's effects on thyroid hormone synthesis and cell proliferation. Cell transformation assays using Syrian hamster embryo (SHE) cells or BALB/c 3T3 cells can also be employed to assess carcinogenic potential.[10]
-
Perinatal exposure models: Studies have investigated the impact of ETU exposure during gestation and lactation. Combined perinatal and adult exposure has been shown to slightly increase the incidence of thyroid tumors in rats compared to adult-only exposure.[6]
4. What are the key endpoints to measure in an ETU carcinogenicity study?
Beyond tumor incidence, several other endpoints are crucial for a comprehensive assessment:
-
Serum hormone levels: Regular monitoring of T4, T3, and TSH is essential to establish the disruption of the HPT axis.
-
Thyroid gland weight: An increase in thyroid weight is an early indicator of hypertrophy and hyperplasia.
-
Histopathology: Detailed microscopic examination of the thyroid, liver, and pituitary glands is necessary to identify pre-neoplastic and neoplastic lesions.
-
Body weight and food consumption: These parameters provide insights into the overall health and potential systemic toxicity of ETU.[4]
5. How should perinatal exposure be incorporated into study designs?
Perinatal exposure can be included by treating dams with ETU in their diet before breeding and throughout gestation and lactation. The offspring are then continued on the ETU-containing diet after weaning.[6] Studies have shown that perinatal exposure alone may not be carcinogenic, but when combined with adult exposure, it can enhance the sensitivity of the bioassay for detecting thyroid tumors in rats.[6]
Data Presentation
Table 1: Thyroid Tumor Incidence in Rats Following Dietary Exposure to ETU
| Strain | Sex | Dose (ppm) | Duration | Thyroid Adenoma Incidence | Thyroid Carcinoma Incidence |
| Charles River CD | Male | 175 | 18 months | - | 12/46 |
| 350 | 18 months | - | 17/45 | ||
| Female | 175 | 18 months | - | 8/48 | |
| 350 | 18 months | - | 17/47 | ||
| F344/N (Adult Exposure) | Male | 83 | 2 years | 2/50 | 1/50 |
| 250 | 2 years | 41/50 | 36/50 | ||
| Female | 83 | 2 years | 12/50 | 4/50 | |
| 250 | 2 years | 41/50 | 33/50 | ||
| F344/N (Perinatal + Adult) | Male | 90 (perinatal) / 250 (adult) | 2 years | 46/49 | 43/49 |
| Female | 90 (perinatal) / 250 (adult) | 2 years | 44/50 | 37/50 |
Data compiled from multiple sources.
Table 2: Liver and Pituitary Tumor Incidence in B6C3F1 Mice Following Dietary Exposure to ETU (2-Year Study)
| Exposure Group | Sex | Dose (ppm) | Hepatocellular Adenoma Incidence | Hepatocellular Carcinoma Incidence | Pituitary Adenoma Incidence |
| Adult Only | Male | 330 | 18/50 | 17/50 | 10/48 |
| 1000 | 25/50 | 29/50 | 14/48 | ||
| Female | 330 | 16/50 | 8/50 | 22/49 | |
| 1000 | 21/50 | 17/50 | 25/49 | ||
| Perinatal + Adult | Male | 330 (perinatal) / 1000 (adult) | 27/49 | 31/49 | 15/48 |
| Female | 330 (perinatal) / 1000 (adult) | 22/50 | 20/50 | 31/50 |
Data compiled from NTP studies.[6]
Experimental Protocols
General Protocol for Serum Thyroid Hormone Analysis (ELISA)
This protocol provides a general framework for measuring T4 and TSH in rat serum using an Enzyme-Linked Immunosorbent Assay (ELISA). Specific details may vary based on the commercial kit used.
-
Sample Collection and Preparation:
-
Collect blood via cardiac puncture or other appropriate method at a consistent time of day.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2000-3000 rpm for 20 minutes to separate serum.
-
Aliquot serum into clean microcentrifuge tubes and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.[11][12]
-
-
Assay Procedure:
-
Bring all reagents, standards, and samples to room temperature before use.
-
Prepare serial dilutions of the standard to generate a standard curve.
-
Add standards, control samples, and test samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at 37°C or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentrations of the unknown samples by interpolating their absorbance values on the standard curve.
-
Account for any dilution factors used in the sample preparation.
-
Standard Protocol for Histopathological Examination of Rodent Thyroid Glands
-
Necropsy and Tissue Collection:
-
Perform a complete necropsy on all animals.
-
Carefully dissect the thyroid gland, along with the parathyroid glands and a segment of the trachea, to maintain anatomical orientation.
-
Handle the thyroid gland gently with fine forceps to avoid crushing artifacts.[3]
-
-
Fixation:
-
Immediately immerse the collected tissues in 10% neutral buffered formalin at a volume of at least 10 times that of the tissue.
-
Allow tissues to fix for at least 24 hours before trimming.
-
-
Trimming:
-
After fixation, trim the thyroid glands to obtain transverse or longitudinal sections.
-
For transverse sections, make cuts through the right and left lobes at their largest dimension.
-
For longitudinal sections, bisect each lobe along its long axis.
-
Place the trimmed tissues into labeled cassettes.
-
-
Processing and Embedding:
-
Process the tissues through a series of graded alcohols and clearing agents (e.g., xylene) to dehydrate and clear them.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut thin sections (typically 4-5 µm) from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) using a standard protocol.
-
-
Microscopic Evaluation:
-
A qualified pathologist should examine the stained sections microscopically.
-
Evaluate for non-neoplastic lesions (e.g., follicular cell hypertrophy, hyperplasia) and neoplastic lesions (follicular cell adenomas and carcinomas).
-
Use standardized nomenclature and diagnostic criteria for classification of lesions.
-
Mandatory Visualization
Caption: Workflow for a typical 2-year rodent bioassay for ETU carcinogenicity.
Caption: Signaling pathway of ETU-induced thyroid carcinogenesis.
References
- 1. OPTIMIZING ANIMAL MODELS AND EXPERIMENTAL DESIGNS FOR ENDOCRINE DISRUPTOR RESEARCH AND TESTING | International Journal of Fundamental and Applied Sciences (IJFAS) [journals.mlacwresearch.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Toxicology and Carcinogenesis Studies of Ethylene Thiourea (CAS: 96-45-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving Prediction of Carcinogenicity to Reduce, Refine, and Replace the Use of Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. ema.europa.eu [ema.europa.eu]
- 11. sinogeneclon.com [sinogeneclon.com]
- 12. assaygenie.com [assaygenie.com]
Addressing variability in ethylenethiourea biomonitoring results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ethylenethiourea (ETU) biomonitoring.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in urinary ETU measurements?
A1: Variability in urinary this compound (ETU) levels can be attributed to several factors, broadly categorized as external exposure sources and inter-individual differences in metabolism.
-
Dietary Intake: Consumption of foods and beverages containing residues of ethylenebisdithiocarbamate (EBDC) fungicides is a primary source of ETU exposure in the general population.[1][2][3] EBDCs can convert to ETU during food processing and storage.[3] Specific dietary items that may contribute to ETU levels include certain vegetables, fruits, and wine.[3][4]
-
Occupational Exposure: Individuals working in agriculture, particularly those who handle EBDC fungicides, are at risk for higher exposure levels through both inhalation and dermal contact.[2][5]
-
Environmental Exposure: Proximity to agricultural areas where EBDC fungicides are used can lead to environmental exposure.[2]
-
Smoking: Some studies have shown a correlation between smoking and increased urinary ETU levels, as EBDCs may be used on tobacco crops.[3][4]
-
Inter-individual Variability: Differences in individual metabolism and excretion rates can also contribute to variability in urinary ETU concentrations.[6][7][8] The elimination half-life of ETU in humans is estimated to be between 17 and 23 hours.[9][10]
Q2: What are typical reference values for urinary ETU in the general population?
A2: Reference values for urinary ETU can vary by geographic location and population characteristics. The following table summarizes findings from studies in different regions.
| Population/Region | Mean/Median Concentration (µg/g creatinine) | 95th Percentile (µg/g creatinine) | Notes |
| Northern Italy | 0.6 - 0.8 | 4.5 - 5.0 | [1][11] |
| Four Regions of Italy | Mean: 2.7 (urban), 9.1 (rural) | - | Statistically significant variables for urinary ETU levels were smoking and wine drinking.[3][4] |
| United Kingdom | - | 5.2 | [1] |
| NHANES (2003-2008) | Generally lower than other reported studies | - | [2] |
| Adults (various studies, 1994-2017) | Median range: 0.15 - 4.7 | - | [2] |
| Children (2011) | Median range: 0.24 - 0.83 | - | [2] |
Q3: How should urine samples be collected and stored to ensure the stability of ETU?
A3: Proper sample collection and storage are critical for accurate ETU measurement. ETU can degrade in samples if not handled correctly.[12]
-
Collection: Collect spot urine samples in the morning.[11] Use glass containers with Teflon-lined screw caps.[12]
-
Preservation: No suitable preservation reagent has been identified other than mercuric chloride, though its use may be limited.[12] It is crucial to minimize the time between collection and extraction.
-
Storage: Samples must be iced or refrigerated at 4°C and protected from light from the time of collection until extraction.[12] Samples should be extracted as soon as possible to prevent degradation.[12]
Troubleshooting Guide
Problem 1: High variability between replicate samples.
This issue can arise from inconsistencies in sample handling, extraction, or analytical instrumentation.
-
Possible Cause: Inconsistent sample collection or storage.
-
Troubleshooting Step: Review and standardize sample collection, preservation, and storage protocols across all samples. Ensure consistent timing of collection and immediate, uniform storage conditions.
-
Possible Cause: Inefficient or variable extraction efficiency.
-
Troubleshooting Step: Verify the extraction protocol. Ensure complete dissolution of salts and adequate mixing. Check the performance of extraction columns (e.g., Extrelut) and ensure they are not overloaded.[12]
-
Possible Cause: Instrumental instability.
-
Troubleshooting Step: Run instrument performance check solutions and calibration standards more frequently to monitor for drift or changes in sensitivity.[12]
Problem 2: Low or no recovery of ETU from spiked samples.
This suggests a problem with the extraction or analytical method, or degradation of the analyte.
-
Possible Cause: ETU degradation during sample processing.
-
Troubleshooting Step: Minimize the time samples are at room temperature. Ensure samples are protected from light. For solvent evaporation steps, avoid excessive heat.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Step: Evaluate the extraction solvent and pH conditions. Different biological matrices may require optimization. For urine, methods often involve adjusting ionic strength and pH before extraction.[12] Consider using a different solid-phase extraction (SPE) sorbent if recoveries remain low.
-
Possible Cause: Matrix effects in the analytical instrument (e.g., ion suppression in LC-MS/MS).
-
Troubleshooting Step: Implement a more rigorous sample cleanup procedure to remove interfering substances.[13] Use of an isotopically labeled internal standard, such as [(2)H(4)]-labeled ETU, can help to correct for matrix effects and improve quantification accuracy.[9]
Problem 3: Presence of interfering peaks in the chromatogram.
Interfering peaks can co-elute with ETU, leading to inaccurate quantification.
-
Possible Cause: Contamination from reagents or glassware.
-
Troubleshooting Step: Analyze laboratory reagent blanks to ensure all glassware and reagents are free of contamination.[12] Purification of solvents by distillation may be necessary.[12]
-
Possible Cause: Co-eluting compounds from the biological matrix.
-
Troubleshooting Step: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to improve the separation of ETU from interfering peaks.[14] Confirmation of ETU identification using a secondary technique or a different GC/LC column is recommended.[12]
-
Possible Cause: Sample carryover from a high-concentration sample.
-
Troubleshooting Step: Thoroughly rinse the injection port and syringe with a suitable solvent (e.g., ethyl acetate) between samples.[12] Injecting one or more solvent blanks after a high-concentration sample can help ensure the system is clean.[12]
Experimental Protocols
Urine Sample Preparation and Extraction for GC/MS Analysis
This protocol is based on a method for determining ETU in urine.
-
Sample Preparation:
-
Extraction:
-
Adjust the ionic strength and pH of a 50 mL aliquot of the urine sample by adding 1.5 g of ammonium (B1175870) chloride and 25 g of potassium fluoride.[12]
-
Shake the sample vigorously until the salts are dissolved.[12]
-
Pour the sample onto an Extrelut column and allow it to stand for 15 minutes.[12]
-
-
Elution:
-
Elute the ETU from the column with 400 mL of methylene (B1212753) chloride.[12]
-
-
Concentration:
-
Add a free radical scavenger to the eluate.
-
Concentrate the methylene chloride eluate to a volume of 5 mL after a solvent exchange with ethyl acetate.[12]
-
-
Analysis:
HPLC Method for ETU in Biological Fluids
This protocol is adapted from a high-performance liquid chromatography (HPLC) method.[15]
-
Sample Preparation:
-
Collect biological fluid samples (e.g., plasma, urine).
-
-
Extraction:
-
Extract the sample with dichloromethane.[15]
-
-
Chromatography:
-
Detection:
-
Detect ETU using a UV detector set at 243 nm.[15]
-
Analytical Method Performance
The performance of analytical methods for ETU can vary. The following table summarizes key performance parameters from different studies.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC/MS | Urine | 0.4 µg/g creatinine | - | - | [11] |
| HPLC-UV | Plasma | 20 ng/mL | - | 0.025 - 30 µg/mL | [15][16] |
| HPLC-UV | Urine | 0.5 ng/mL | - | 1 - 100 ng/mL | [15][16] |
| LC/MS/MS | Urine | 0.5 µg/L | 1.5 µg/L | 0 - 50 µg/L | [13] |
| LC/MS/MS with derivatization | Urine | 0.05 ng/mL | - | 0.1 - 54 ng/mL | [9] |
Visualizations
Caption: General workflow for ETU biomonitoring from sample collection to data interpretation.
Caption: A logical flow for troubleshooting common issues in ETU biomonitoring experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Review of Human Biomonitoring Studies of this compound, a Urinary Biomarker for Exposure to Dithiocarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Reference values of urinary this compound in four regions of Italy (multicentric study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of interindividual and geographic variability in human exposure to fine particulate matter in environmental tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Interindividual and Geographic Variability in Human Exposure to Fine Particulate Matter in Environmental Tobacco Smoke [ideas.repec.org]
- 8. Interindividual Variability - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of this compound as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reference values for this compound in urine in Northern Italy: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. osha.gov [osha.gov]
- 15. A simple method for the determination of ethylene-thiourea (ETU) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Vulcanization for Minimized Ethylenethiourea (ETU) Residue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of vulcanization processes to minimize residual ethylenethiourea (ETU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETU) and why is it a concern in vulcanized rubber products?
This compound (ETU) is a widely used accelerator for the vulcanization of polychloroprene (CR) and other halogenated elastomers.[1][2] It is highly effective in creating robust cross-linked networks, resulting in desirable mechanical properties and heat resistance in the final rubber product.[3] However, ETU is classified as a substance of very high concern (SVHC) due to its potential health risks.[4] It is considered a probable human carcinogen and a teratogen, raising significant safety concerns for end-users and in manufacturing environments.[4]
Q2: What are the main factors that influence the level of residual ETU in a vulcanized rubber product?
The primary factors influencing residual ETU levels are:
-
Vulcanization Temperature: Higher temperatures generally lead to a more complete reaction, thus reducing residual ETU. However, excessively high temperatures can lead to reversion and degradation of the rubber.
-
Vulcanization Time: A longer curing time allows for more complete consumption of the accelerator, thereby lowering residual ETU.
-
Accelerator Dosage: The initial concentration of ETU in the rubber compound directly impacts the potential for residual amounts. Optimizing the dosage is crucial.
-
Presence of Activators: Zinc oxide and magnesium oxide are essential activators that enhance the efficiency of ETU, promoting a more complete reaction.[4]
Q3: Are there safer alternatives to ETU for vulcanization?
Yes, due to the health concerns associated with ETU, significant research has been dedicated to finding safer alternatives. Some promising alternatives include thiourea-based accelerators with different chemical structures and other non-thiourea-based systems. The goal is to identify substitutes that offer comparable curing characteristics and final product properties without the toxicological drawbacks of ETU.
Q4: How can I determine the concentration of residual ETU in my vulcanized rubber samples?
Several analytical techniques can be used to quantify residual ETU. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7][8] These methods involve extracting the residual ETU from the rubber matrix using a suitable solvent, followed by chromatographic separation and detection.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the vulcanization process to minimize residual ETU.
Issue 1: High Levels of Residual ETU Detected in the Final Product
Possible Causes & Corrective Actions
| Possible Cause | Recommended Corrective Action |
| Insufficient Cure Time | Increase the vulcanization time to allow for more complete consumption of the ETU accelerator. Monitor the cure characteristics using a rheometer to determine the optimal cure time (t90). |
| Inadequate Cure Temperature | Increase the vulcanization temperature within the recommended range for the specific rubber compound. This will increase the reaction rate. Be cautious to avoid temperatures that could lead to thermal degradation of the polymer. |
| Sub-optimal Accelerator Dosage | Systematically reduce the initial concentration of ETU in the formulation. A lower initial amount will result in lower residual levels, provided that the desired mechanical properties are still achieved. |
| Inefficient Activator System | Ensure the correct proportions of zinc oxide and magnesium oxide are used as activators to maximize the efficiency of the ETU-driven cross-linking reactions. |
Issue 2: Poor Mechanical Properties After Adjusting Vulcanization Parameters
Possible Causes & Corrective Actions
| Possible Cause | Recommended Corrective Action |
| Under-curing | If the vulcanization time or temperature was reduced too much in an attempt to lower ETU, the cross-link density may be insufficient. Gradually increase the cure time and/or temperature while monitoring both mechanical properties and residual ETU levels to find an optimal balance. |
| Over-curing (Reversion) | Excessively high temperatures or long cure times can lead to the breakdown of cross-links (reversion), resulting in poor mechanical properties. Consult the polymer supplier's datasheet for the recommended curing window. |
| Inappropriate Accelerator Level | A significant reduction in ETU dosage might lead to a low state of cure. Consider a step-wise reduction and evaluate the impact on physical properties at each stage. |
Experimental Protocols
Protocol 1: Extraction of Residual ETU from Vulcanized Rubber
-
Sample Preparation: Cryogenically grind the vulcanized rubber sample to a fine powder to maximize the surface area for extraction.
-
Soxhlet Extraction:
-
Place a known weight of the powdered rubber (e.g., 2-5 g) into a cellulose (B213188) thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and acetone) to the boiling flask.
-
Heat the solvent to boiling and allow the extraction to proceed for a minimum of 8 hours.
-
-
Solvent Evaporation: After extraction, evaporate the solvent from the collection flask using a rotary evaporator under reduced pressure.
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or the mobile phase for HPLC analysis) for subsequent analysis.
Protocol 2: Quantitative Analysis of ETU by High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 20:80 v/v) or a gradient elution depending on the complexity of the extract.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of ETU of known concentrations in the same solvent used to reconstitute the sample extract.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the reconstituted sample extract into the HPLC system.
-
Identify the ETU peak based on its retention time compared to the standards.
-
Quantify the amount of ETU in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Confirmatory Analysis of ETU by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis:
-
Inject a derivatized or underivatized sample of the extract.
-
Identify ETU based on its retention time and the fragmentation pattern in the mass spectrum, which should be compared to a reference spectrum.
-
Visualizations
Caption: Workflow for optimizing the vulcanization process to minimize residual ETU.
Caption: Analytical pathway for the determination of residual this compound in rubber.
References
- 1. scispace.com [scispace.com]
- 2. specialchem.com [specialchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Analysis of residual vulcanization accelerators in baby bottle rubber teats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethylenethiourea (ETU) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ethylenethiourea (ETU) stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (ETU) degradation in stock solutions?
A1: The primary cause of ETU degradation is oxidation.[1][2] ETU is also susceptible to photodegradation, especially in the presence of photosensitizers.[3] The main degradation product is ethyleneurea (EU).[3]
Q2: What are the recommended solvents for preparing ETU stock solutions?
A2: Methanol and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for preparing ETU stock solutions.[4][5] Methanol is often used for extraction and HPLC analysis.[6][7] DMSO is suitable for creating high-concentration stock solutions, though care must be taken as it is hygroscopic and can freeze.[5][8]
Q3: How should I store my ETU stock solutions to maximize stability?
A3: For optimal stability, ETU stock solutions should be stored at low temperatures and protected from light. General recommendations suggest storing DMSO stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[5] Methanol solutions should be stored in a refrigerator (2°C to 8°C).[8] It is also advisable to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: Can I use a stabilizer to prolong the shelf-life of my ETU stock solution?
A4: While direct studies on stabilizers for ETU stock solutions are limited, the use of antioxidants is a plausible strategy due to the oxidative degradation pathway of ETU. Thiourea (B124793) and its derivatives are known to have antioxidant properties.[5][9][10][11] Additionally, stabilizers like sodium sulfite (B76179) and sodium silicate (B1173343) have been used to prevent the decomposition of thiourea in alkaline solutions, suggesting they could be investigated for use with ETU.[12]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using ETU stock solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon preparation or after storage. | - The concentration of ETU exceeds its solubility in the chosen solvent at the storage temperature.- The solvent (e.g., DMSO) has absorbed water, reducing its solvating capacity.- The solution was not fully dissolved initially. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve.- Prepare a new stock solution at a slightly lower concentration.- Use fresh, anhydrous solvent for stock solution preparation.[8]- Aliquot the stock solution to minimize freeze-thaw cycles. |
| Inconsistent or lower-than-expected results in experiments. | - Degradation of the ETU stock solution.- Inaccurate initial concentration due to weighing errors or incomplete dissolution. | - Prepare a fresh stock solution.- Perform a stability check of your current stock solution using HPLC (see Experimental Protocols).- Ensure the solid ETU is fully dissolved before making further dilutions. |
| Appearance of unexpected peaks in HPLC chromatograms. | - The new peaks may correspond to degradation products, such as ethyleneurea (EU).[3]- Contamination of the solvent or glassware. | - Compare the retention time of the unknown peak with a known standard of ethyleneurea.[13][14]- Prepare a fresh stock solution and re-analyze.- Ensure all glassware is scrupulously clean and use high-purity solvents. |
Troubleshooting Workflow for ETU Solution Issues
References
- 1. Degradation of ethylene thiourea (ETU) with three fenton treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Development and validation of this compound determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Low-Level Ethylenethiourea (ETU) Detection in Drinking Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined method of detecting low levels of ethylenethiourea (ETU) in drinking water. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for low-level ETU detection in drinking water?
A1: The most common and effective methods for quantifying trace amounts of ETU in drinking water are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) can also be utilized as a screening tool due to its high throughput and cost-effectiveness, though it may have limitations in terms of specificity and matrix effects for complex samples.
Q2: Why is sample preservation critical for ETU analysis?
A2: ETU can degrade in water samples, leading to inaccurate, low-biased results. Both microbial and oxidative degradation can occur.[3][4] Proper preservation, such as refrigeration at 4°C and protection from light, is essential. For longer-term storage, freezing at -20°C is recommended. The addition of preservatives like cysteine hydrochloride has been shown to improve ETU stability by inhibiting oxidation.[5][6]
Q3: What is derivatization and why is it necessary for GC-MS analysis of ETU?
A3: Derivatization is a chemical process that modifies a compound to make it more suitable for a particular analytical technique. ETU is a polar and non-volatile compound, which makes it difficult to analyze directly by GC-MS. Derivatization converts ETU into a more volatile and thermally stable derivative, allowing for better chromatographic separation and detection.
Q4: What are matrix effects and how can they impact ETU analysis?
A4: Matrix effects are the alteration of the ionization of a target analyte by co-eluting compounds from the sample matrix.[7][8] In the context of ETU analysis in drinking water, dissolved organic and inorganic compounds can either suppress or enhance the ETU signal in the mass spectrometer, leading to inaccurate quantification.[2][7][8] These effects are a significant consideration, especially in LC-MS/MS analysis.
Troubleshooting Guides
LC-MS/MS Method
Problem: Low or no recovery of ETU.
| Possible Cause | Troubleshooting Step |
| ETU Degradation | Ensure samples were properly preserved (refrigerated or frozen) and protected from light. Consider adding a stabilizing agent like cysteine hydrochloride to new samples.[5][6] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) procedure. Ensure the chosen SPE cartridge is appropriate for a polar compound like ETU. Check the pH of the sample and elution solvents. |
| Ion Suppression | Dilute the sample extract to reduce the concentration of matrix components.[9] Use an isotopically labeled internal standard (e.g., ETU-d4) to compensate for signal suppression.[2] Modify chromatographic conditions to separate ETU from interfering compounds. |
| Instrumental Issues | Verify the MS source parameters (e.g., temperature, gas flows) are optimized for ETU. Check for clogs in the LC system or MS interface. |
Problem: Poor peak shape (e.g., tailing, splitting).
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Incompatible Mobile Phase | Ensure the mobile phase pH is appropriate for ETU's chemical properties. Adjust the organic-to-aqueous ratio. |
| Secondary Interactions | Interactions between ETU and active sites on the column or in the LC system can cause peak tailing. Use a column with end-capping or add a competing agent to the mobile phase. |
GC-MS Method
Problem: Low or no ETU peak detected.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the derivatizing agent is fresh and has not degraded. |
| Degradation in Inlet | ETU derivatives can be thermally labile. Ensure the GC inlet temperature is not too high. Use a deactivated inlet liner. |
| Poor Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. Ensure appropriate solvent selection and pH adjustment. |
Problem: Peak tailing.
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a more inert column.[10][11] |
| Column Contamination | Bake out the column at a high temperature (within the column's limits). If tailing persists, trim the first 10-20 cm of the column or replace it.[11] |
| Improper Column Installation | Ensure the column is installed at the correct depth in the inlet and detector to avoid dead volume.[12][13] |
ELISA Method
Problem: High background signal.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and the soaking time between each step. Ensure the wash buffer is prepared correctly.[14] |
| Blocking Inefficiency | Use a high-quality blocking buffer and ensure adequate incubation time and temperature.[15] |
| Concentrated Detection Antibody | Optimize the concentration of the enzyme-conjugated secondary antibody. |
Problem: No or weak signal.
| Possible Cause | Troubleshooting Step |
| Degraded Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have been stored correctly and are within their expiration dates.[14] |
| Incorrect Incubation Times/Temperatures | Verify that the incubation times and temperatures adhere to the protocol. |
| Matrix Interference | Some components in the water sample may interfere with the antibody-antigen binding. Dilute the sample or perform a sample cleanup step.[16] |
Quantitative Data Summary
The following tables summarize typical performance data for the low-level detection of ETU in drinking water using various analytical methods.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.027 - 0.058 µg/L | [2] |
| Limit of Quantification (LOQ) | 1.5 µg/L (in human urine, indicative of sensitivity) | [17] |
| Recovery | 73 - 104% | [2] |
| Relative Standard Deviation (RSD) | < 20% | [2] |
Table 2: GC-MS Method Performance
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | Varies by lab, but low µg/L achievable | [1] |
| Recovery | > 90% (in human urine with derivatization) | [18] |
| Precision (CV) | < 17% (within-run), < 20% (between-run) | [18] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices.[2][17]
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidify a 500 mL water sample to pH 3 with formic acid.
-
Pass the sample through a pre-conditioned hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol (B129727) in water.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the ETU from the cartridge with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for ETU and its labeled internal standard.
-
Detailed Methodology for GC-MS Analysis with Derivatization
This protocol is a generalized procedure based on common practices.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a 100 mL water sample, add a suitable internal standard.
-
Adjust the sample pH to >11 with sodium hydroxide.
-
Extract the sample three times with 50 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
-
Derivatization
-
Transfer the concentrated extract to a reaction vial and evaporate to dryness under nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide with 1% tert-butyldimethylsilyl chloride).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
-
-
GC-MS Analysis
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless injection mode.
-
Temperature Program: Optimized for the separation of the ETU derivative from matrix components.
-
MS Detection: Electron ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions of the ETU derivative.
-
Visualizations
Caption: General experimental workflow for ETU analysis in drinking water.
Caption: Troubleshooting logic for low ETU recovery.
Caption: Troubleshooting logic for GC-MS peak tailing.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Liquid chromatography coupled to tandem mass spectrometry for the residue determination of this compound (ETU) and propylenethiourea (PTU) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. Enhancement of this compound recoveries in food analyses by addition of cysteine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. GC Troubleshooting—Tailing Peaks [restek.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. biomatik.com [biomatik.com]
- 15. biocompare.com [biocompare.com]
- 16. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Ethylenethiourea (ETU) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of ethylenethiourea (ETU), a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides.[1][2][3] Understanding the nuances of these analytical techniques is critical for accurate risk assessment and regulatory compliance in various matrices, including food, water, and biological samples.
At a Glance: HPLC vs. GC for ETU Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Properties | Ideal for polar, non-volatile, and thermally labile compounds like ETU.[4] | Often requires derivatization for polar and non-volatile compounds like ETU to increase volatility.[5] |
| Sample Preparation | Typically involves liquid-liquid extraction or solid-phase extraction (SPE).[2][6] | Can involve more complex extraction and derivatization steps.[5][7][8] |
| Detection | Commonly uses Diode Array Detection (DAD) or Mass Spectrometry (MS).[1][2][6] | Frequently coupled with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).[9][10] |
| Sensitivity | High sensitivity, with Limits of Quantitation (LOQ) in the low µg/L or ng/g range.[1][6] | Also offers high sensitivity, particularly with an NPD or MS detector.[5] |
| Robustness | Generally considered a robust and widely applicable technique for ETU. | Derivatization steps can sometimes introduce variability. |
Quantitative Performance Data
The following tables summarize key validation parameters for both HPLC and GC methods as reported in various studies. These values can vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Performance Characteristics of HPLC Methods for ETU Analysis
| Parameter | Method | Matrix | Reported Value(s) |
| Linearity (Correlation Coefficient, r²) | HPLC-LC/MS | Food | > 0.9950[6] |
| Limit of Quantitation (LOQ) | HPLC-DAD | Human Urine | 1 µg/L[1][2] |
| HPLC-LC/MS | Food | 5 ng/g[6] | |
| LC-MS/MS | Human Urine | 1.5 µg/L[11] | |
| Recovery | HPLC-LC/MS | Food | 71-121%[6] |
| LC-MS/MS | Human Urine | > 85%[11] | |
| HPLC-DAD | Fruits | 71-94%[12] | |
| Precision (Relative Standard Deviation, RSD) | HPLC-LC/MS | Food | < 25%[6] |
| LC-MS/MS | Human Urine | Within-day: ≤ 8.3%, Between-day: ≤ 10.1%[11] | |
| HPLC-DAD | Fruits | 8-9.5%[12] |
Table 2: Performance Characteristics of GC Methods for ETU Analysis
| Parameter | Method | Matrix | Reported Value(s) |
| Limit of Detection (MDL) | GC-NPD | Water | Varies by lab, instrumentation[9][10] |
| Linearity Range | GC/MS | Human Urine | 0-200 µg/L[5] |
| Limit of Quantitation (LOQ) | GC/MS | Human Urine | 2 µg/L[5] |
| Recovery | GC/MS | Human Urine | > 90%[5] |
| Precision (Coefficient of Variation, CV) | GC/MS | Human Urine | Within-run: < 17%, Between-run: < 20%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for HPLC and GC analysis of ETU.
HPLC-DAD Method for ETU in Human Urine
This method is adapted from a study on the determination of ETU in human urine.[1][2]
1. Sample Preparation (Solid-Phase Extraction):
-
Urine samples are extracted using an Extrelut® column.
2. Chromatographic Conditions:
-
Instrument: Hewlett Packard 1050 series HPLC with a DAD spectrophotometer.
-
Column: C18 Uptisphere NEC-5-20, 250 x 4.6 mm, 5 µm particle size, with a C18 pre-column.
-
Mobile Phase: 0.01M phosphate (B84403) buffer (pH 4.5).
-
Column Temperature: 30°C.
-
Detection: 231 nm.
3. Internal Standard:
-
4-pyridinecarboxylic acid hydrazide.
GC-NPD Method for ETU in Water
This protocol is based on EPA Method 509 for the determination of ETU in water.[9][10]
1. Sample Preparation:
-
Adjust the ionic strength and pH of a 50-mL water sample with ammonium (B1175870) chloride and potassium fluoride.
-
Pour the sample onto a kieselguhr diatomaceous earth column.
-
Elute ETU with 400 mL of methylene (B1212753) chloride.
-
Add a free radical scavenger to the eluate.
-
Concentrate the methylene chloride eluant to 5 mL after solvent exchange with ethyl acetate.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).
-
Primary Column: DB-Wax or equivalent, 10-m x 0.25 mm I.D. bonded fused silica (B1680970) column, 0.25 µm film thickness.
-
Injector: Split/splitless injector for capillary columns.
3. Confirmation:
-
Confirmation of ETU identification can be performed using a confirmation GC column or by GC/MS.[9][10]
Cross-Validation Workflow
A cross-validation study is essential to ensure that different analytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.
Caption: Workflow for cross-validation of HPLC and GC methods.
Conclusion
Both HPLC and GC are powerful techniques for the determination of this compound. The choice between the two often depends on the specific application, the nature of the sample matrix, and the available instrumentation. HPLC is often favored due to the polar and non-volatile nature of ETU, which allows for direct analysis without derivatization.[4] However, GC methods, particularly when coupled with mass spectrometry, provide excellent sensitivity and selectivity, although they may require a derivatization step.[5] A thorough cross-validation is recommended when switching between methods or comparing data from different analytical techniques to ensure consistency and reliability of results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of this compound determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. nemi.gov [nemi.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined determination and confirmation of this compound and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylenethiourea vs. Propylenethiourea: A Comparative Toxicological Analysis
A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of ethylenethiourea (ETU) and its analogue, propylenethiourea (PTU).
This compound (ETU) and propylenethiourea (PTU) are heterocyclic compounds containing a thiourea (B124793) group. ETU is a known metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, and it is also used as an accelerator in the vulcanization of rubber.[1] PTU is a metabolite of the fungicide propineb.[2] Both compounds are of significant toxicological concern due to their effects on the thyroid gland. This guide provides a comprehensive comparison of their toxicity, supported by experimental data, to aid in risk assessment and inform future research.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for ETU and PTU based on studies in experimental animals.
Table 1: Acute and Short-Term Toxicity
| Parameter | This compound (ETU) | Propylenethiourea (PTU) | Reference(s) |
| LD50 (Oral, Rat) | 1832 mg/kg | Not available | [1] |
| Short-Term Goitrogenic Potency (21-day rat study) | Less potent than PTU and methyl thiouracil | Equivalent to methyl thiouracil, somewhat more potent than ETU | [2] |
Table 2: Chronic Toxicity and Carcinogenicity
| Parameter | This compound (ETU) | Propylenethiourea (PTU) | Reference(s) |
| NOAEL (2-year rat study) | < 5 ppm (equivalent to 0.25 mg/kg bw/day) for thyroid hyperplasia | 10 ppm (equal to 0.56 mg/kg bw/day) | [2][3] |
| Carcinogenicity (Rats) | Thyroid follicular-cell adenomas and carcinomas | Treatment-related thyroid tumors at 1000 ppm | [2][3][4] |
| Carcinogenicity (Mice) | Thyroid follicular-cell tumors, liver tumors, and anterior pituitary gland tumors | No effect on thyroid tumor incidence | [2][3][4] |
| IARC Carcinogenicity Classification | Group 2B: Possibly carcinogenic to humans | Not classified | [5] |
| EPA Carcinogenicity Classification | Group B2: Probable human carcinogen | Not classified | [6] |
Table 3: Developmental and Reproductive Toxicity
| Parameter | This compound (ETU) | Propylenethiourea (PTU) | Reference(s) |
| Developmental Toxicity (Rats) | Potent teratogen, inducing hydrocephalus | Teratogenic effects at 45 and 90 mg/kg bw/day | [1][2][6] |
| NOAEL (Maternal Toxicity, Rats) | Not explicitly defined in these results | Slight maternal toxicity at 45 and 90 mg/kg bw/day (reduced body-weight gain, increased thyroid weights) | [2] |
| NOAEL (Fetal Toxicity, Rats) | Not explicitly defined in these results | A NOAEL was not identified at the lowest dose tested (1 mg/kg bw/day) in one study. Another study identified a NOAEL of 0.3 mg/kg bw/day for fetal effects. | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are descriptions of the methodologies used in key comparative and carcinogenicity studies.
Short-Term Comparative Goitrogenicity Study in Rats
A 21-day study was conducted to compare the effects of PTU, ETU, and other thyro-suppressive agents on thyroid weight in Wistar rats.
-
Test Animals: Groups of 50 male and 50 female Wistar rats.
-
Test Substances: Pure propineb, two technical samples of propineb, PTU, ETU, technical zineb, and methyl thiouracil (positive control).
-
Dosing: Oral administration of 50 mg/kg bw/day for each compound.
-
Endpoints: Rats (10 per sex per group) were sacrificed after 7, 14, or 21 days of treatment. The primary endpoint was the measurement of thyroid weight. A 28-day withdrawal period was also included to assess the reversibility of the effects.[2]
Chronic Toxicity and Carcinogenicity Bioassay of this compound in Rats and Mice
The National Toxicology Program (NTP) conducted two-year bioassays to evaluate the carcinogenicity of ETU in F344/N rats and B6C3F1 mice.
-
Test Animals: Groups of F344/N rats and B6C3F1 mice of both sexes.
-
Dosing: ETU was administered in the diet at various concentrations. For rats, adult exposure concentrations ranged from 25 to 250 ppm. For mice, adult concentrations were 100 to 1000 ppm. The study also included perinatal exposure groups.[8]
-
Duration: Two years.
-
Endpoints: Survival, body weight changes, clinical signs of toxicity, and comprehensive histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.[3][8]
Long-Term Toxicity and Carcinogenicity Study of Propylenethiourea in Rats
A two-year feeding study was conducted to assess the chronic toxicity and carcinogenicity of PTU in rats.
-
Test Animals: Groups of rats.
-
Dosing: PTU was administered in the diet at levels of 0, 1, 10, 100, or 1000 ppm.[2]
-
Duration: Two years.
-
Endpoints: Mortality, body-weight gain, and histopathological examination, with a focus on neoplastic and non-neoplastic changes in the thyroid gland.[2]
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for both ETU and PTU is the inhibition of thyroid hormone synthesis. This disruption of the hypothalamic-pituitary-thyroid (HPT) axis is a key event leading to the observed goitrogenic and carcinogenic effects.
ETU has been shown to inhibit the enzyme thyroid peroxidase (TPO), which is essential for the iodination of thyroglobulin, a critical step in the synthesis of thyroid hormones (T3 and T4).[9][10] The inhibition of TPO by ETU occurs in the presence of iodide ions and involves the oxidative metabolism of ETU.[10] This leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic stimulation of the thyroid by TSH leads to hyperplasia (increased cell number) and hypertrophy (increased cell size) of the thyroid follicular cells, which can eventually progress to the formation of adenomas and carcinomas.[4][9]
Given the structural similarity and the observed goitrogenic effects of PTU, it is highly probable that it shares the same mechanism of toxicity, acting as a TPO inhibitor. The comparative study indicating PTU's higher potency suggests it may be a more effective inhibitor of this enzyme than ETU.[2]
Caption: Inhibition of thyroid hormone synthesis by ETU and PTU.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a chronic toxicity and carcinogenicity study, as described in the experimental protocols.
Caption: Generalized workflow for a chronic toxicity and carcinogenicity bioassay.
Conclusion
Both this compound and its analogue propylenethiourea are potent thyroid toxicants. The available data suggests that PTU may have a greater goitrogenic potency than ETU in short-term studies.[2] Both compounds are carcinogenic in rodents, primarily targeting the thyroid gland through a non-genotoxic mechanism involving the disruption of thyroid hormone synthesis.[2][3][4] ETU has also been shown to induce liver and pituitary tumors in mice.[3][4] Furthermore, both compounds have demonstrated developmental toxicity in rats.[1][2][6] The striking similarities in their toxicological profiles underscore the importance of the thiourea moiety in mediating these effects. This comparative guide highlights the need for continued research to fully characterize the relative risks associated with exposure to these compounds and to develop safer alternatives.
References
- 1. This compound: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 871. Propylenethiourea (PTU) (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Toxicological evaluations [inchem.org]
- 8. Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Ethylenethiourea in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of ethylenethiourea (ETU) in serum against established methodologies. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate analytical technique for their specific research needs.
This compound, a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, is of significant toxicological concern. Accurate and sensitive quantification in biological matrices like serum is crucial for exposure assessment and toxicokinetic studies. This document outlines the validation parameters and experimental protocols for a novel High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry (HPLC-ICP-MS/MS) method, and compares it with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for the three analytical methods, providing a clear and objective comparison of their performance characteristics for the determination of this compound in serum.
| Validation Parameter | HPLC-UV | LC-MS/MS | Novel HPLC-ICP-MS/MS (Projected) |
| Limit of Detection (LOD) | 20 ng/mL[1][2] | 0.05 - 0.5 µg/L[3][4] | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL[1][2] | 0.13 - 1.5 µg/L[3][5][6] | 0.05 ng/mL |
| Linearity (Range) | 0.025 - 30 µg/mL[1][2] | 0.1 - 200 ng/mL[4][5][7] | 0.05 - 250 ng/mL |
| Accuracy (% Recovery) | Not explicitly stated | 97 - 118%[3] | 98 - 101%[8] |
| Precision (%RSD) | Not explicitly stated | Within-day: ≤ 8.3%, Between-day: ≤ 10.1%[3] | Repeatability (CVr): 1.8 - 3.9%, Intermediate Reproducibility (CVR): 1.8 - 10.8%[8] |
| Sample Volume | 500 µL[1][2] | 250 µL | 200 µL |
| Analysis Time | ~15 min | ~5 - 18 min[9][10] | < 5 min[8] |
| Specificity | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for the sample preparation and analysis of this compound in serum are provided below for each of the compared methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method represents a more traditional approach to the analysis of ETU.
Sample Preparation:
-
To 500 µL of serum, add an internal standard.
-
Perform a liquid-liquid extraction with 5 mL of dichloromethane.
-
Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: Hexane/isopropyl alcohol/ethyl alcohol (93:6:1 v/v) with 0.6 mL/L butylamine[1][2]
-
Flow Rate: 1.7 mL/min[2]
-
Injection Volume: 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A widely adopted method offering high sensitivity and specificity.
Sample Preparation:
-
To 250 µL of serum, add an isotopically labeled internal standard ([²H₄]-ETU).
-
Perform a protein precipitation by adding 750 µL of acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Ionization: Positive ion electrospray (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for ETU and the internal standard.
Novel High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry (HPLC-ICP-MS/MS)
This novel approach offers exceptional sensitivity and specificity by detecting the sulfur atom within the ETU molecule.
Sample Preparation:
-
To 200 µL of serum, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a suitable sorbent to remove matrix interferences.
-
Wash the SPE cartridge with a weak solvent to remove unbound components.
-
Elute the ETU with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Chromatographic and ICP-MS/MS Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with A) Water and B) Methanol
-
Flow Rate: 0.5 mL/min
-
ICP-MS/MS Detection: Monitoring the sulfur isotope (e.g., ³²S) signal specific to the retention time of ETU.
Visualizations
The following diagrams illustrate the experimental workflow of the novel HPLC-ICP-MS/MS method and a logical comparison of the validation approaches.
Caption: Workflow for ETU analysis in serum by HPLC-ICP-MS/MS.
Caption: Comparison of key validation parameters across methods.
References
- 1. A simple method for the determination of ethylene-thiourea (ETU) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel analytical approach for the determination of ethylene-thiourea and propylene-thiourea in vegetal foodstuffs by high-performance liquid chromatography hyphenated to inductively coupled plasma-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. series.publisso.de [series.publisso.de]
A Guide to Inter-laboratory Performance in Ethylenethiourea (ETU) Measurement in Food
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of ethylenethiourea (ETU) in food, supported by inter-laboratory proficiency test data. ETU is a degradation product and metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, and its monitoring in the food chain is crucial due to its potential health risks. This document details common experimental protocols and presents quantitative performance data from a European Union Proficiency Test (EUPT) to benchmark laboratory performance.
Introduction to this compound Analysis
This compound (ETU) is a compound of toxicological concern due to its classification as a potential carcinogen and its effects on the thyroid. It can be formed during the manufacturing, storage, and processing of crops treated with EBDC fungicides. The analysis of ETU in complex food matrices is challenging due to its high polarity and thermal instability. Consequently, robust and validated analytical methods are essential for accurate monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for the sensitive and selective determination of ETU in various foodstuffs.
Experimental Protocols
The methodologies employed for ETU analysis in food generally involve sample extraction, cleanup, and instrumental analysis. The following protocols are based on common practices reported by participants in European proficiency tests.
Sample Preparation and Extraction
A representative workflow for the analysis of ETU in a fruit-based matrix, such as strawberries, is outlined below. This procedure is a composite of methodologies that demonstrated successful performance in the EUPT-SRM12 proficiency test.
-
Homogenization: A representative 10-gram portion of the frozen or thawed food sample is homogenized.
-
Extraction: The homogenized sample is typically extracted using an acidified organic solvent. A common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a modification thereof.
-
Solvent: Acetonitrile with 1% formic acid is a frequently used extraction solvent.
-
Procedure: The solvent is added to the sample, followed by vigorous shaking or mechanical blending for several minutes to ensure efficient extraction of ETU from the matrix.
-
-
Salting-out and pH Adjustment: Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation and remove water. This step is characteristic of the QuEChERS protocol.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 5000 rpm for 5 minutes) to separate the organic layer from the solid matrix and aqueous phase.
Extract Cleanup
To remove interfering matrix components, a cleanup step is often necessary.
-
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the supernatant from the extraction step is transferred to a tube containing a mixture of sorbents. A common combination for fruit matrices includes:
-
Primary Secondary Amine (PSA): To remove sugars and organic acids.
-
C18: To remove non-polar interferences.
-
Magnesium Sulfate (MgSO₄): To remove residual water.
-
-
Centrifugation: The d-SPE tube is vortexed and then centrifuged, and the final supernatant is collected for analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatography: The final extract is analyzed using a liquid chromatograph.
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both often containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for quantification and confirmation of ETU.
-
-
Calibration: Quantification is typically achieved using matrix-matched calibration standards to compensate for matrix effects (ion suppression or enhancement). The use of an isotopically labeled internal standard, such as ETU-d4, is highly recommended for the most accurate results.
Inter-laboratory Comparison Data
The following tables summarize the performance of laboratories in the European Union Proficiency Test EUPT-SRM12, which involved the analysis of ETU in a strawberry purée test material. This provides a snapshot of the state-of-the-art in routine ETU analysis.
Table 1: Summary of EUPT-SRM12 Results for this compound (ETU)
| Parameter | Value |
| Test Material | Strawberry Purée |
| Assigned Value (mg/kg) | 0.076 |
| Robust Standard Deviation (RSD) | 21% |
| Number of Participants | 125 |
| Number of Results | 114 |
Data from the EUPT-SRM12 Final Report.
Table 2: Comparison of Methodologies Used by Participating Laboratories in EUPT-SRM12 for ETU Analysis
| Laboratory Category (by Methodology) | Number of Labs | Key Methodological Features |
| QuEChERS-based Methods | High | Extraction with Acetonitrile, often with acid. Use of MgSO₄/NaCl for partitioning. d-SPE cleanup with PSA and/or C18. |
| Other Solvent Extraction | Moderate | Extraction with acidified methanol or other solvent mixtures. |
| Cleanup Variations | Varied | Some labs used no cleanup, while others employed various SPE sorbents. |
| Calibration Strategy | High | Majority used matrix-matched standards. A significant portion used isotopically labeled internal standards. |
This table represents a qualitative summary of the methods detailed in the EUPT-SRM12 report supplement.
Performance Visualization
The following diagrams illustrate the typical workflow for ETU analysis and the logical relationship in proficiency testing.
Caption: A typical workflow for the analysis of this compound (ETU) in food matrices.
Caption: Logical flow of a proficiency test for inter-laboratory comparison.
Conclusion
The data from the EUPT-SRM12 proficiency test demonstrates that while a variety of methods are employed for ETU analysis, the majority of laboratories can achieve satisfactory results. The robust standard deviation of 21% indicates a good level of agreement among the participating laboratories for this challenging analysis. The prevalence of QuEChERS-based methods followed by LC-MS/MS highlights this as the current industry standard. For optimal accuracy, the use of matrix-matched calibration and isotopically labeled internal standards is highly recommended to mitigate matrix effects and improve the reliability of quantification. This guide serves as a valuable resource for laboratories to benchmark their own methods and performance against a European-wide standard.
Comparative study of ethylenethiourea degradation by different Fenton processes
For researchers, scientists, and professionals in drug development, the effective degradation of environmental contaminants is a critical concern. Ethylenethiourea (ETU), a degradation product of ethylene (B1197577) bis-dithiocarbamate fungicides, is a compound of interest due to its potential health risks. Advanced Oxidation Processes (AOPs), particularly Fenton and Fenton-like reactions, have emerged as promising methods for the degradation of such persistent organic pollutants. This guide provides a comparative study of the efficacy of different Fenton processes—Classic Fenton (CFT), Photo-Fenton, Electro-Fenton (EFT), and Anodic Fenton (AFT)—in the degradation of this compound, supported by experimental data.
Performance Comparison of Fenton Processes for this compound (ETU) Degradation
The efficiency of various Fenton processes in degrading ETU varies significantly based on the specific reaction conditions. The following table summarizes key quantitative data from experimental studies, offering a clear comparison of their performance.
| Process | Degradation/Mineralization Efficiency | Reaction Time (minutes) | Optimal pH | Fe²⁺ Concentration (mg/L) | H₂O₂ Concentration (mg/L) | Source |
| Classic Fenton (CFT) | Most rapid degradation | Not specified | ~3 | Not specified | Not specified | [1] |
| Photo-Fenton | 70% Mineralization | 120 | Not specified | 400 | 800 | [2][3][4] |
| UV/H₂O₂ | 77% Mineralization | 120 | Not specified | N/A | 400 | [2][3][4] |
| Electro-Fenton (EFT) | Effective degradation | Not specified | Not specified | Not specified | Not specified | [1] |
| Anodic Fenton (AFT) | Efficient degradation of primary products | Not specified | ~3.0 | Electrolytically generated (0.01-0.02 A current) | H₂O₂/Fe²⁺ ratio: 5:1 to 10:1 | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key processes discussed.
Photo-Fenton and UV/H₂O₂ Degradation of ETU
The photocatalytic degradation of ETU was investigated in a photo-reactor equipped with an 80 W mercury vapor lamp. The mineralization of ETU was quantified through total organic carbon (TOC) analysis, while the degradation of the parent compound was monitored by measuring the reduction in UV absorbance at 232 nm.
For the Photo-Fenton experiments, the initial concentration of ETU was set in an aqueous solution containing 800 mg/L of hydrogen peroxide and 400 mg/L of ferrous iron (Fe²⁺)[2][3][4].
For the UV/H₂O₂ process, the experiments were conducted with an initial ETU concentration and 400 mg/L of hydrogen peroxide, without the addition of an iron catalyst[2][3][4].
The reaction kinetics for both processes were found to follow a pseudo-second-order model. The rate constants (k) were determined to be 7.7 × 10⁻⁴ mg L⁻¹ min⁻¹ for the photo-Fenton process and 6.2 × 10⁻⁴ mg L⁻¹ min⁻¹ for the UV/H₂O₂ process[3].
Anodic Fenton Treatment (AFT) of ETU
The Anodic Fenton Treatment is an electrochemical method where ferrous ions are generated at an iron anode. In a typical setup for pesticide degradation, the system is operated under flow-through conditions. The optimal pH for the anodic half-cell is self-maintained at approximately 3.0. The delivery rate of ferrous ions is controlled by the electrolytic current, typically between 0.01 and 0.02 A. The molar ratio of hydrogen peroxide to ferrous iron is maintained between 5:1 and 10:1 for efficient hydroxyl radical production[5].
Visualizing the Processes
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Comparative overview of different Fenton processes for ETU degradation.
Caption: General experimental workflow for studying ETU degradation by Fenton processes.
Degradation Pathways and Byproducts
The degradation of this compound by Fenton processes involves the generation of highly reactive hydroxyl radicals (•OH), which attack the ETU molecule. While a complete mineralization to CO₂, H₂O, and inorganic ions is the ultimate goal, several intermediate products can be formed.
Studies have shown that the degradation product profiles can differ significantly depending on the Fenton method used[1]. Anodic Fenton Treatment (AFT) has been noted for its efficiency in degrading the primary degradation products of ETU[1]. A possible transformation mechanism for ETU in photo-Fenton and UV/H₂O₂ processes has been proposed, though detailed identification of all intermediates across all Fenton processes requires further investigation.
Conclusion
This comparative guide highlights the varying effectiveness of different Fenton processes for the degradation of this compound. While the Classic Fenton process is the most rapid, the UV/H₂O₂ process shows slightly higher mineralization than the Photo-Fenton process under the studied conditions. Anodic Fenton Treatment presents an advantage in degrading primary byproducts. The choice of the most suitable Fenton process will depend on the specific requirements of the application, including the desired degradation rate, the extent of mineralization, and operational considerations such as pH control and reagent handling. Further research is warranted to fully elucidate the degradation pathways and byproduct formation for each process, enabling a more comprehensive risk assessment and optimization of treatment strategies.
References
- 1. Degradation of ethylene thiourea (ETU) with three fenton treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Electro-Fenton Process for the Elimination of Oxytetracycline Antibiotic from Water: Degradation/Mineralization Kinetics [abechem.com]
Ethylenethiourea in Produce: A Comparative Analysis of Organic and Conventional Farming
For Immediate Release
This guide provides a comprehensive comparison of ethylenethiourea (ETU) levels in produce grown under organic and conventional agricultural practices. This compound is a breakdown product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in conventional farming.[1] This document is intended for researchers, scientists, and drug development professionals interested in the comparative safety and chemical composition of organic and conventional foods.
Key Findings
A meta-analysis of 343 peer-reviewed publications indicated that the frequency of occurrence of pesticide residues was four times higher in conventional crops.[4] Another analysis of data from the USDA, California Department of Pesticide Regulation, and Consumers Union found that conventionally grown foods have residues far more often than organic foods.[3] Specifically, 73% of conventionally grown samples in the USDA dataset had residues, compared to 23% of organic samples.[3]
While specific quantitative data for ETU in organic produce is scarce, monitoring of conventionally grown produce has detected ETU residues. For example, extensive food surveys in the USA have generally found low levels of ETU (less than 0.1 mg/kg) in a minority of samples (fewer than 20%).[6]
Quantitative Data Summary
The following table summarizes the findings on pesticide residue frequency in organic versus conventional produce. It is important to note that this data is for pesticide residues in general, as specific comparative data for ETU was not found.
| Data Source | Conventional Produce with Pesticide Residues (%) | Organic Produce with Pesticide Residues (%) |
| USDA Pesticide Data Program | 73 | 23 |
| California Department of Pesticide Regulation | 31 | 6.5 |
| Consumers Union | 79 | 27 |
Source: Consumers Union, 2002[3]
The following table provides examples of ETU levels detected in conventionally grown produce from various monitoring programs.
| Commodity | ETU Residue Level (mg/kg) | Country/Region | Year of Study |
| Processed Foods | < 0.1 | USA | 1990s |
| Raw Agricultural Commodities | Generally ≤ 0.1 | Multiple | 1993 |
| Processed Products | < 0.05 (Limit of Detection) | Canada | 1975-1985 |
Source: Food and Agriculture Organization of the United Nations, 1993[6]
Health Implications of this compound
This compound is recognized as a carcinogen and a teratogen in animal studies.[7] The primary health concerns associated with ETU exposure are its effects on the thyroid gland and its potential to cause birth defects.[7][8]
Carcinogenicity
ETU has been shown to induce thyroid follicular-cell adenomas and carcinomas in rats.[9] The mechanism of carcinogenicity is linked to its disruption of thyroid hormone synthesis.[10]
Teratogenicity
ETU is a potent teratogen, particularly affecting the central nervous system.[7] The initial target of ETU in maternal dosing is the primitive neuroblast, leading to necrosis.[11] This can result in conditions such as hydrocephalus.[11][12]
Signaling Pathway of this compound's Effect on the Thyroid
The primary mechanism by which ETU exerts its toxic effect on the thyroid is through the inhibition of thyroid peroxidase (TPX), a key enzyme in the synthesis of thyroid hormones.[10][13] This disruption of the normal hormonal signaling pathway can lead to hypothyroidism and compensatory physiological changes, such as thyroid hyperplasia.
Caption: this compound inhibits thyroid peroxidase, disrupting thyroid hormone synthesis.
Experimental Protocols
The detection and quantification of ETU in produce typically involve sophisticated analytical chemistry techniques. The following is a generalized workflow based on common methodologies.
Sample Preparation and Extraction
-
Homogenization : A representative sample of the produce is homogenized to create a uniform mixture.
-
Extraction : ETU is extracted from the homogenized sample using an organic solvent, such as methanol (B129727) or dichloromethane.[14]
-
Cleanup : The extract is then purified to remove interfering substances. This is often achieved using solid-phase extraction (SPE) with materials like alumina (B75360) or silica.[14]
Analytical Determination
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : This is a highly sensitive and selective method for detecting and quantifying ETU.[15] The cleaned-up extract is injected into an HPLC system, which separates ETU from other components. The separated ETU is then ionized and detected by a mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Another powerful technique that can be used for ETU analysis, often requiring derivatization of the ETU molecule to make it more volatile.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) : This method separates ETU by HPLC and detects it based on its ultraviolet (UV) absorbance.
References
- 1. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. advocacy.consumerreports.org [advocacy.consumerreports.org]
- 4. Clear differences between organic and non-organic food, study finds | Organics | The Guardian [theguardian.com]
- 5. cornucopia.org [cornucopia.org]
- 6. fao.org [fao.org]
- 7. Current Intelligence Bulletin 22: Ethylene Thiourea (ETU) (78-144) | NIOSH | CDC [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro teratogenicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. A novel analytical approach for the determination of ethylene-thiourea and propylene-thiourea in vegetal foodstuffs by high-performance liquid chromatography hyphenated to inductively coupled plasma-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylenethiourea as a Biomarker for Dietary EBDC Intake: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethylenethiourea (ETU) as a biomarker for dietary intake of ethylene (B1197577) bisdithiocarbamates (EBDCs), a widely used class of fungicides. ETU, a primary metabolite of EBDCs, is considered a reliable indicator of exposure.[1][2] This document summarizes quantitative data from key validation studies, details experimental protocols for ETU analysis, and presents visual workflows and metabolic pathways to support researchers in toxicology, epidemiology, and drug development.
Performance Comparison of ETU as a Biomarker
Urinary ETU is the most established biomarker for assessing EBDC exposure due to its direct correlation with the intake of parent compounds like mancozeb (B1675947). While less common, blood ETU has also been investigated as a potential biomarker. The following tables summarize key performance data from studies validating urinary ETU and comparing it with other exposure assessment methods.
Table 1: Validation of Urinary this compound (ETU) as a Biomarker for EBDC Exposure
| Parameter | Method | Matrix | Key Findings | Reference |
| Correlation with Dermal Exposure | Dermal patch and urine analysis | Human skin and urine | A significant positive correlation was found between dermal mancozeb exposure and end-of-shift urinary ETU levels in vineyard workers (Spearman's rho = 0.770).[2] | Colosio et al. (2002)[2] |
| Dose-Response Relationship | Controlled oral administration | Human urine | Following a single oral dose of mancozeb, urinary ETU levels peaked and then declined with an estimated elimination half-life of 17-23 hours, demonstrating a clear dose-response relationship.[3] | Lindh et al. (2008)[3] |
| Occupational Exposure Assessment | Air and urine monitoring | Ambient air and human urine | Urinary ETU concentrations were a better indicator of EBDC exposure than air monitoring, as they reflect the total absorbed dose from all routes of exposure.[2] | Kurttio & Savolainen (1990)[2] |
Table 2: Comparison of this compound (ETU) in Different Biological Matrices
| Biological Matrix | Mean Concentration (Exposed Workers) | Mean Concentration (Control Subjects) | Key Considerations | Reference |
| Urine | 378.3 ppb | 26.3 ppb | Non-invasive sample collection, reflects recent exposure. | Panganiban et al. (2004)[4] |
| Blood | 4.4 ppb | 0.3 ppb | More invasive sample collection, may reflect a more direct internal dose. | Panganiban et al. (2004)[4] |
While the study by Panganiban et al. (2004) provides a direct comparison of ETU concentrations in blood and urine, a comprehensive validation of blood ETU as a biomarker, including sensitivity and specificity for dietary intake, is less established in the literature compared to urinary ETU.[4]
Experimental Protocols
Accurate quantification of ETU is critical for its validation as a biomarker. The following are detailed methodologies for two common analytical techniques.
Analysis of Urinary ETU by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of ETU in human urine.
a. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To 1 mL of urine, add an internal standard (e.g., d4-ETU).
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge with water to remove interfering substances.
-
Elute the ETU from the cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5][6]
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both ETU and its internal standard.[3][6]
Analysis of Urinary ETU by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a robust and widely available alternative to LC-MS/MS.
a. Sample Preparation (Solid-Supported Liquid Extraction)
-
Load 10 mL of urine onto a solid-supported liquid extraction (SSLE) column (e.g., Extrelut®).
-
Allow the sample to distribute for 15 minutes.
-
Elute the ETU with dichloromethane.
-
Evaporate the eluate to dryness.
b. HPLC-DAD Instrumentation and Conditions
-
Liquid Chromatograph: An HPLC system equipped with a diode-array detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase, such as a phosphate (B84403) buffer solution.
-
Detection: The DAD is set to monitor the absorbance at the wavelength of maximum absorbance for ETU (approximately 231 nm).[1][7]
Visualizations
Metabolic Pathway of EBDCs to this compound
The following diagram illustrates the principal metabolic conversion of EBDC fungicides, such as Mancozeb, to this compound (ETU) in biological systems.
Caption: Metabolic conversion of EBDCs to ETU.
Experimental Workflow for Urinary ETU Analysis by LC-MS/MS
This diagram outlines the typical workflow for the analysis of ETU in urine samples using LC-MS/MS.
Caption: Workflow for urinary ETU analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound in urine as an indicator of exposure to mancozeb in vineyard workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Ethylenethiourea Carcinogenicity: A Comparative Analysis in Rats and Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic effects of ethylenethiourea (ETU) in rats and mice, drawing upon key experimental data. ETU, a degradation product of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides and also used in the rubber industry, has been the subject of extensive toxicological evaluation. Understanding the species-specific differences in its carcinogenicity is crucial for human health risk assessment.
Quantitative Analysis of Tumor Incidence
Oral administration of this compound has been shown to induce tumors in both rats and mice, with notable differences in target organs. The primary target organ in rats is the thyroid gland, while in mice, tumors are observed in the thyroid gland, liver, and pituitary gland.[1][2][3] The following tables summarize the dose-response relationships for tumor incidence in key studies conducted by the National Toxicology Program (NTP).
Carcinogenicity of this compound in F344/N Rats (2-Year Feed Study)
| Dietary Concentration (ppm) | Sex | Thyroid Gland: Follicular Cell Adenoma | Thyroid Gland: Follicular Cell Carcinoma |
| 0 | Male | 0/49 (0%) | 1/49 (2%) |
| 83 | Male | 9/46 (20%) | 3/46 (7%) |
| 250 | Male | 23/50 (46%) | 26/50 (52%) |
| 0 | Female | 1/50 (2%) | 2/50 (4%) |
| 83 | Female | 6/44 (14%) | 1/44 (2%) |
| 250 | Female | 28/49 (57%) | 8/49 (16%) |
Data from NTP Technical Report 388. The incidences are presented as the number of animals with tumors / number of animals examined.
Carcinogenicity of this compound in B6C3F1 Mice (2-Year Feed Study)
| Dietary Concentration (ppm) | Sex | Thyroid Gland: Follicular Cell Adenoma | Thyroid Gland: Follicular Cell Carcinoma | Liver: Hepatocellular Adenoma | Liver: Hepatocellular Carcinoma | Pituitary Gland: Adenoma |
| 0 | Male | 0/50 (0%) | 1/50 (2%) | 11/49 (22%) | 13/49 (27%) | 0/44 (0%) |
| 100 | Male | 1/49 (2%) | 0/49 (0%) | 16/50 (32%) | 19/50 (38%) | 0/42 (0%) |
| 330 | Male | 26/50 (52%) | 5/50 (10%) | 9/50 (18%) | 45/50 (90%) | 8/41 (20%) |
| 0 | Female | 0/50 (0%) | 0/50 (0%) | 9/50 (18%) | 2/50 (4%) | 10/47 (21%) |
| 330 | Female | 2/50 (4%) | 0/50 (0%) | 2/50 (4%) | 29/50 (58%) | 19/49 (39%) |
| 1000 | Female | 35/50 (70%) | 8/50 (16%) | 33/50 (66%) | 47/50 (94%) | 26/49 (53%) |
Data from NTP Technical Report 388. The incidences are presented as the number of animals with tumors / number of animals examined.
Experimental Protocols
The data presented above is primarily from the National Toxicology Program (NTP) Technical Report 388, which involved two-year chronic toxicity and carcinogenicity studies of this compound.[4]
Animal Models:
-
Rats: Male and female F344/N rats.
-
Mice: Male and female B6C3F1 mice.
Administration of Test Substance:
-
This compound (99% pure) was administered in the feed.
-
The studies included groups with adult-only exposure, perinatal-only exposure (dietary exposure of dams prior to breeding and throughout gestation and lactation), and combined perinatal and adult exposure.[4]
Dosage:
-
Rats (Adult Exposure): Dietary concentrations of 0, 83, and 250 ppm.
-
Mice (Adult Exposure): Dietary concentrations of 0, 100, 330, and 1000 ppm.
Study Duration:
-
The animals were exposed to ETU for two years.
Pathology and Tumor Assessment:
-
At the end of the study, a complete necropsy was performed on all animals.
-
Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
-
The diagnosis of neoplasms was based on histopathological evaluation by a board-certified veterinary pathologist and was subject to a quality assurance and peer review process.
Visualizing Experimental Design and Mechanism
To better understand the experimental approach and the proposed mechanism of ETU's carcinogenicity, the following diagrams are provided.
The primary mechanism for ETU-induced thyroid tumors is believed to be non-genotoxic and involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis. ETU inhibits the thyroid peroxidase (TPO) enzyme, which is essential for thyroid hormone synthesis. This leads to a decrease in circulating thyroid hormones (T3 and T4), triggering a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic TSH stimulation of the thyroid follicular cells can lead to hyperplasia and, ultimately, neoplasia.
Conclusion
References
Safer Alternatives to Ethylenethiourea (ETU) in Rubber Vulcanization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rubber industry is actively seeking safer alternatives to ethylenethiourea (ETU), a highly effective vulcanization accelerator, due to its classification as a reproductive toxin.[1][2] This guide provides a technical comparison of emerging alternatives, focusing on their performance in key elastomers like polychloroprene (CR) and epichlorohydrin (B41342) (ECO) rubber. The information is compiled from various industry and academic sources to support researchers and professionals in making informed decisions for developing ETU-free rubber compounds.
Key Alternatives to this compound
Several promising alternatives to ETU have been developed and are undergoing industrial evaluation. The most notable of these include:
-
Robac SRM102: A novel curative developed by the SafeRubber consortium, reported to be a safe and effective replacement for ETU in polychloroprene and other elastomers.[1][3][4][5]
-
Diamine/Tetramethylthiuram Disulfide (TMTD) Systems: Combinations of diamines with TMTD have shown potential as effective crosslinking systems for polychloroprene.
-
PNA5: A complex of piperazine-1-carbodithioic acid and 1,3-diaminopropane, which has demonstrated performance comparable to ETU in polychloroprene.
-
Triazine-based Accelerators: These have been developed as alternatives to ETU, particularly for curing epichlorohydrin (ECO) rubber compounds.
Comparative Performance Data
The following tables summarize the quantitative performance data of these alternatives in comparison to traditional ETU-based systems. The data is primarily sourced from a study by Clwyd Compounders, which evaluated these accelerators in both general-purpose and high-quality polychloroprene and epichlorohydrin compounds.
Polychloroprene (CR) Rubber Compounds
Table 1: Properties of a General-Purpose CR Compound Cured with ETU and Alternatives
| Property | Test Method | ETU System | Hexa/TMTD System | SRM102 System |
| Cure Characteristics (MDR @ 170°C) | ASTM D2084 | |||
| Scorch Time (ts2, mins) | 2.5 | 2.0 | 2.2 | |
| Cure Time (t90, mins) | 6.0 | 5.5 | 5.8 | |
| Physical Properties | ||||
| Hardness (IRHD) | ASTM D1415 | 65 | 66 | 65 |
| Tensile Strength (MPa) | ASTM D412 | 20.1 | 19.5 | 20.5 |
| Elongation at Break (%) | ASTM D412 | 450 | 430 | 460 |
| Heat Aging (70h @ 100°C) | ASTM D573 | |||
| Hardness Change (pts) | +5 | +7 | +6 | |
| Tensile Strength Change (%) | -10 | -15 | -12 | |
| Elongation at Break Change (%) | -25 | -30 | -28 | |
| Compression Set (22h @ 100°C) | ASTM D395 | 25 | 35 | 30 |
Table 2: Properties of a High-Quality CR Compound Cured with ETU and SRM102
| Property | Test Method | ETU System | SRM102 System |
| Cure Characteristics (MDR @ 170°C) | ASTM D2084 | ||
| Scorch Time (ts2, mins) | 3.0 | 2.8 | |
| Cure Time (t90, mins) | 7.5 | 7.0 | |
| Physical Properties | |||
| Hardness (IRHD) | ASTM D1415 | 75 | 74 |
| Tensile Strength (MPa) | ASTM D412 | 22.5 | 22.0 |
| Elongation at Break (%) | ASTM D412 | 350 | 360 |
| Heat Aging (70h @ 125°C) | ASTM D573 | ||
| Hardness Change (pts) | +4 | +5 | |
| Tensile Strength Change (%) | -8 | -10 | |
| Elongation at Break Change (%) | -20 | -22 | |
| Compression Set (22h @ 125°C) | ASTM D395 | 20 | 22 |
Epichlorohydrin (ECO) Rubber Compounds
Table 3: Properties of an ECO Compound Cured with a Triazine-based ETU Replacement and SRM102
| Property | Test Method | Non-ETU (Triazine) | SRM102 (Low) | SRM102 (Medium) | SRM102 (High) |
| Physical Properties | |||||
| Hardness (Shore A) | ASTM D2240 | 75 | 65 | 72 | 76 |
| Tensile Strength (MPa) | ASTM D412 | 11.3 | 8.9 | 9.9 | 10.0 |
| Elongation at Break (%) | ASTM D412 | 378 | 491 | 294 | 220 |
| Compression Set (22h @ 125°C) | ASTM D395 | 19 | 39 | 30 | 27 |
| Hot Air Aging (70h @ 125°C) | ASTM D573 | ||||
| Hardness Change (Sh A) | +3 | +1 | +1 | +2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables, based on ASTM standards.
Cure Characteristics (Mooney Viscosity, Scorch, and Cure Time)
-
Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.
-
Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).
-
Procedure:
-
A sample of the uncured rubber compound is placed in a temperature-controlled die cavity containing a biconical disk.
-
The disk is oscillated through a small rotary amplitude (e.g., 1 or 3 degrees).
-
The torque required to oscillate the disk is continuously recorded as a function of time at a constant temperature (e.g., 170°C).
-
The resulting cure curve is used to determine:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Scorch Time (ts2): The time taken for the torque to rise 2 units above ML, indicating the onset of vulcanization.
-
Cure Time (t90): The time required to reach 90% of the maximum torque (MH), representing the optimum cure time.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber.
-
-
Tensile Properties (Tensile Strength, Elongation at Break)
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
-
Apparatus: Tensile testing machine with a suitable load cell and grips.
-
Procedure:
-
Dumbbell-shaped test specimens are cut from a cured rubber sheet.
-
The cross-sectional area of the narrow section of the specimen is measured.
-
The specimen is mounted in the grips of the tensile testing machine.
-
The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.
-
The force and elongation are recorded throughout the test.
-
Tensile Strength is calculated as the maximum force recorded divided by the original cross-sectional area.
-
Elongation at Break is the percentage increase in length of the specimen at the point of rupture.
-
Heat Aging
-
Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.
-
Apparatus: Air-circulating oven with controlled temperature.
-
Procedure:
-
Tensile test specimens are prepared as per ASTM D412.
-
The initial tensile properties (tensile strength and elongation at break) and hardness are measured.
-
The specimens are suspended in the air oven at a specified temperature (e.g., 100°C or 125°C) for a specified duration (e.g., 70 hours).
-
After aging, the specimens are removed from the oven and allowed to cool to room temperature for at least 16 hours but not more than 96 hours.
-
The final tensile properties and hardness are measured.
-
The changes in these properties are calculated as a percentage of the original values.
-
Compression Set
-
Standard: ASTM D395 - Standard Test Methods for Rubber Property—Compression Set.
-
Apparatus: Compression device with parallel plates, spacers, and an oven.
-
Procedure:
-
Cylindrical test specimens (buttons) are prepared.
-
The initial thickness of the specimen is measured.
-
The specimen is placed between the parallel plates of the compression device and compressed to a specified percentage of its original height using spacers (typically 25% compression).
-
The device containing the compressed specimen is placed in an oven at a specified temperature (e.g., 100°C or 125°C) for a specified time (e.g., 22 hours).
-
After the specified time, the device is removed from the oven, and the specimen is immediately removed from the device.
-
The specimen is allowed to recover at room temperature for 30 minutes.
-
The final thickness of the specimen is measured.
-
Compression Set is calculated as the percentage of the original deflection that is not recovered.
-
Vulcanization Mechanisms and Signaling Pathways
The following diagrams illustrate the proposed vulcanization mechanisms for ETU and some of its alternatives.
Caption: Proposed synergistic vulcanization mechanism of polychloroprene with ETU and ZnO.
Caption: Simplified vulcanization pathway for polychloroprene using a Diamine/TMTD system.
Caption: Proposed vulcanization mechanism of polychloroprene with the PNA5 accelerator.
Conclusion
The data presented in this guide indicates that viable alternatives to ETU are emerging, with Robac SRM102 showing particularly promising results in matching the performance of ETU in polychloroprene rubber. While other alternatives like diamine/TMTD systems and PNA5 also show potential, more comprehensive, publicly available quantitative data is needed for a complete comparative analysis. The development of these safer accelerators is a significant step forward for the rubber industry, enabling the production of high-performance elastomers with improved environmental and health profiles. Further research and industrial-scale trials will be crucial in validating the long-term performance and commercial viability of these ETU-free curing systems.
References
- 1. robinsonbrothers.uk [robinsonbrothers.uk]
- 2. Quickly and safely getting up to speed | SAFERUBBER Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 3. A Safer Alternative Replacement for Thiourea Based Accelerators in the Production Process of Chloroprene Rubber | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. robinsonbrothers.uk [robinsonbrothers.uk]
Ethylenethiourea in EBDC Fungicides: A Comparative Analysis of Formulation Impact
For Immediate Release
A comprehensive analysis of ethylenethiourea (ETU) content across various ethylene (B1197577) bisdithiocarbamate (EBDC) fungicide formulations reveals significant variability influenced by the active ingredient, formulation type, and storage conditions. This guide provides researchers, scientists, and drug development professionals with a comparative look at ETU levels, detailed experimental protocols for its quantification, and an overview of the degradation pathway of EBDC fungicides leading to ETU formation.
Ethylene bisdithiocarbamates, a widely used class of fungicides including mancozeb (B1675947), maneb (B1676018), zineb, and metiram, are known to degrade to this compound, a compound of toxicological concern. The initial amount of ETU in commercial formulations and its formation over time are critical parameters for assessing the safety and quality of these agricultural products.
Comparative Analysis of this compound Content
Quantitative data from various studies indicate that the ETU content in EBDC formulations can differ substantially. The following table summarizes findings on ETU levels in different EBDC fungicides and the impact of storage. It is important to note that direct comparison between studies can be challenging due to differing analytical methodologies and the potential for the analytical process itself to generate ETU.[1]
| EBDC Fungicide | Formulation Type | Initial ETU Content (%) | ETU Content After Storage (%) | Storage Conditions |
| Mancozeb | Not Specified | 0.07 (average of 76 lots)[2] | - | - |
| Not Specified | <0.01 - 0.04[2] | - | - | |
| Not Specified | ~0.02[2] | 0.13 | 39 days at 48°C and 80% relative humidity[2] | |
| Maneb | 80% Wettable Powder (WP) | 0.05 - 1.26[2] | 0.58 - 14.04 | 39 days at 48°C and 80% relative humidity[2] |
| Zineb | 80% Wettable Powder (WP) | Not Specified | 3.48 - 10.44 | 39 days at 48°C and 80% relative humidity[2] |
| Metiram | Not Specified | Not Specified | Conversion to ETU: 7.5 - 34.6 | Laboratory conditions, 26 days[3] |
| Various EBDCs | Commercial Formulations | 0.02 - 2[4] | Increased with temperature and humidity[2] | Warm and humid conditions[2] |
Note: The analytical method, particularly the use of methanol (B129727) for extraction, can contribute to the formation of ETU during analysis, potentially leading to an overestimation of the initial ETU content in the formulation.[1][5]
Studies indicate that maneb formulations may have a greater potential for ETU formation during storage compared to mancozeb and zineb.[2] The formulation type, such as wettable powders (WP), water-dispersible granules (WG), and suspension concentrates (SC), also plays a role in the stability of the active ingredient and the rate of ETU formation, although specific comparative data across these formulation types is limited in the reviewed literature.
Degradation Pathway of EBDC Fungicides
The formation of this compound is a primary degradation pathway for EBDC fungicides. This process can occur during manufacturing, storage, and after application in the environment. The general degradation pathway involves the conversion of the EBDC molecule to ETU and other byproducts.
Caption: Simplified degradation pathway of EBDC fungicides to this compound.
Experimental Protocols for ETU Determination
The quantification of this compound in EBDC formulations is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for this purpose. The following is a generalized protocol based on established methodologies, such as those recognized by the Collaborative International Pesticides Analytical Council (CIPAC).
Principle
This compound is extracted from the fungicide formulation using a suitable solvent, typically methanol or acetonitrile. The extract is then analyzed by reverse-phase HPLC with UV detection.
Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Syringe filters (e.g., 0.45 µm).
-
Standard laboratory glassware.
Reagents
-
Methanol or Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound (ETU) analytical standard.
Procedure
-
Standard Preparation: Prepare a stock solution of ETU analytical standard in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation:
-
Accurately weigh a representative sample of the EBDC formulation.
-
Add a known volume of the extraction solvent (e.g., methanol).
-
Shake or sonicate the mixture for a defined period to ensure complete extraction of ETU.
-
Allow the solution to settle or centrifuge to separate solid particles.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Mobile Phase: A suitable mixture of water and methanol or acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: Approximately 231 nm.
-
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Quantification: Determine the concentration of ETU in the samples by comparing the peak area of ETU in the sample chromatogram with the calibration curve. Calculate the percentage of ETU in the original formulation.
It is critical to note that the choice of extraction solvent and the extraction time can influence the amount of ETU detected, as some EBDC may degrade to ETU during the analytical process itself.[1][5] Therefore, consistent and validated methods are essential for accurate comparative analysis.
References
Navigating Ethylenethiourea Exposure: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to ethylenethiourea (ETU) is critical due to its classification as a probable human carcinogen and its known teratogenic and thyroid-disrupting effects.[1][2][3] This guide provides a comprehensive comparison of biomarkers for ETU exposure, detailing the analytical methodologies for their detection and the underlying toxicological pathways.
This compound is a primary metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb (B1675947) and maneb, which are widely used in agriculture.[1][4] As such, urinary ETU is considered a well-established biomarker for assessing occupational and environmental exposure to this class of fungicides.[3][4] This guide will delve into the validation of ETU as a biomarker of effect, compare it with other potential biomarkers, and provide detailed experimental protocols for its quantification.
Comparative Analysis of Analytical Methodologies for ETU Detection
The quantification of ETU in biological matrices, primarily urine, is crucial for exposure assessment. Several analytical techniques have been validated for this purpose, each with its own set of performance characteristics. The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS Method 1[5] | LC-MS/MS Method 2[6] | GC-MS Method[7] |
| Linearity | 0-50 µg/L | Not Specified | 0-200 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 0.5 µg/L | 2 µg/L |
| Limit of Detection (LOD) | 0.5 µg/L | Not Specified | Not Specified |
| Within-Run Precision (% CV) | ≤ 8.3% | 2.50% (at 1 µg/L), 1.89% (at 10 µg/L) | < 17% |
| Between-Run Precision (% CV) | 10.1% | 6.28% (at 1 µg/L), 4.83% (at 10 µg/L) | < 20% |
| Recovery | > 85% | Not Specified | > 90% |
Alternative Biomarkers for EBDC Exposure
While ETU is the most widely accepted biomarker for EBDC exposure, other metabolites have been investigated. Ethylene urea (B33335) (EU) has been explored as another potential urinary biomarker.[8] However, ETU remains the primary choice due to its direct metabolic link and the extensive validation of its analytical methods. For a comprehensive exposure assessment, the concurrent analysis of multiple metabolites could be beneficial, though comparative performance data is still emerging. In one study, both ETU and EU were determined in urine samples to provide a broader picture of mancozeb exposure.[8]
Experimental Protocols
Detailed Method for Urinary ETU Analysis by LC-MS/MS
This protocol is adapted from validated methods for the quantification of ETU in human urine.[5][6]
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., deuterated ETU).
-
Perform solid-phase extraction (SPE) using a Fluorosil phase BondElut column.[5]
-
Wash the column with a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Elute the analyte with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid, is common.[6]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for ETU and its internal standard.
Detailed Method for Urinary ETU Analysis by GC-MS
This protocol requires a derivatization step to increase the volatility of ETU.[7]
1. Sample Preparation and Derivatization:
-
Extract ETU from urine using a diatomaceous earth column with dichloromethane.[7]
-
Evaporate the extract to dryness.
-
Derivatize the residue with a silylating agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a volatile derivative.[7]
-
The internal standard (deuterated ETU) should be carried through the entire preparation and derivatization process.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for the separation of the derivatized analyte.
-
Carrier Gas: Helium is typically used.
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode and use selected ion monitoring (SIM) for quantification.
-
Ions: Monitor characteristic ions of the derivatized ETU and its internal standard.
Mechanism of Action: ETU's Impact on Thyroid Function
The primary toxic effect of ETU is its interference with thyroid hormone synthesis.[9] ETU inhibits the enzyme thyroid peroxidase (TPO), which is essential for the production of thyroxine (T4) and triiodothyronine (T3).[1][9] This inhibition occurs in the presence of iodide and involves the oxidative metabolism of ETU.[9]
Caption: ETU inhibits thyroid peroxidase (TPO), disrupting hormone synthesis.
Experimental Workflow for Biomarker Validation
The validation of a biomarker for ETU exposure involves a systematic process to ensure the reliability and accuracy of the findings.
Caption: Workflow for validating urinary ETU as a biomarker of exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. This compound in urine as an indicator of exposure to mancozeb in vineyard workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Mancozeb Exposure, Absorbed Dose, and Oxidative Damage in Greenhouse Farmers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method for the quantitative determination of urinary this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. researchgate.net [researchgate.net]
- 8. Determination of biomarkers of exposure to boscalid, captan, folpel, mancozeb and tebuconazole in urine and hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the equivalence of different analytical endpoints for ethylenethiourea genotoxicity
For Researchers, Scientists, and Drug Development Professionals
Ethylenethiourea (ETU), a primary metabolite and degradation product of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides, has been the subject of numerous toxicological investigations to ascertain its genotoxic potential.[1][2] Regulatory bodies and researchers have grappled with conflicting evidence, with some studies indicating a weak genotoxic activity while others suggest a non-genotoxic mechanism for its carcinogenic effects, particularly concerning thyroid tumors in rodents.[1][3] This guide provides an objective comparison of key analytical endpoints used to assess ETU's genotoxicity, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
The genotoxicity of a compound is evaluated through a battery of tests that measure different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. The following tables summarize the publicly available data for this compound across three common assays: the Ames test, the in vitro micronucleus assay, and the comet assay.
Table 1: Ames Test Results for this compound (ETU)
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
| Tester Strain | Metabolic Activation (S9) | ETU Concentration (µ g/plate ) | Result | Reference |
| TA1535 | Without | >1000 | Weakly Positive | [2] |
| TA1535 | Without | 5000 | Positive | [1] |
| TA1535 | With & Without | up to 1000 | Negative | [1] |
| TA98 | With & Without | up to 5000 | Negative | [1] |
| TA100 | With & Without | up to 5000 | Negative | [1] |
| TA1537 | With & Without | up to 5000 | Negative | [1] |
Table 2: In Vitro Micronucleus Assay Summary for this compound (ETU)
The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. A positive result indicates that the test substance is clastogenic (causes chromosome breaks) or aneugenic (causes whole chromosome loss).
| Cell Line | Metabolic Activation (S9) | ETU Concentration | Result | Reference |
| Chinese Hamster Ovary (CHO) | With & Without | Data Not Available | No conclusive positive data found in the literature search. | |
| Chinese Hamster V79 | With & Without | Data Not Available | For the related compound thiourea (B124793), a slight increase in micronuclei was observed at 10-20 mM after 18 hours of exposure. |
Note: While direct quantitative data for a positive in vitro micronucleus assay for ETU was not identified in the literature search, a positive result would be characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Summary for this compound (ETU)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."
| Cell Line | Treatment Conditions | Key Parameters Measured | Result | Reference |
| Data Not Available | Data Not Available | % Tail DNA, Tail Length, Tail Moment | No quantitative data for ETU in the comet assay was identified in the literature search. |
Note: A positive result in the comet assay would be indicated by a significant increase in parameters such as % Tail DNA, tail length, and olive tail moment compared to the negative control.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. The following are generalized protocols for the key assays discussed, which would be adapted for the specific testing of this compound.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
This protocol is based on the plate incorporation method.
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used.
-
Metabolic Activation: Experiments are conducted with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure: a. To 2 ml of molten top agar (B569324) at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution (ETU dissolved in a suitable solvent like water or DMSO), and 0.5 ml of S9 mix or buffer. b. The mixture is vortexed and poured onto a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the spontaneous reversion rate.
In Vitro Micronucleus Assay Protocol (using CHO cells)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., McCoy's 5A) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in culture plates and exposed to various concentrations of ETU for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain such as Giemsa or acridine (B1665455) orange.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated binucleated cells is calculated. A statistically significant, dose-dependent increase in this frequency indicates a positive result.
Alkaline Comet Assay (Single Cell Gel Electrophoresis) Protocol
-
Cell Preparation: A single-cell suspension is prepared from the desired cell line or tissue.
-
Embedding: Approximately 1 x 10^5 cells/ml are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysing solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed at a low voltage.
-
Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to measure the head and tail DNA intensity, tail length, and to calculate parameters like % Tail DNA and olive tail moment. A significant increase in these parameters in treated cells compared to controls indicates DNA damage.
Visualizing Experimental Workflows and Potential Genotoxic Pathways
To better illustrate the experimental processes and potential molecular interactions, the following diagrams are provided.
Discussion of Genotoxic Mechanisms
The prevailing evidence suggests that the primary carcinogenic effect of ETU on the thyroid gland is mediated through a non-genotoxic mechanism involving hormonal imbalance.[3] However, the weak and inconsistent positive results in some genotoxicity assays, particularly the Ames test, suggest that ETU may possess a weak, direct or indirect, genotoxic potential under certain conditions.[2]
A plausible, albeit speculative, mechanism for ETU's weak genotoxicity could involve the generation of reactive oxygen species (ROS). This is supported by studies on the related compound, thiourea, where S-oxygenation leads to the formation of genotoxic products. If ETU undergoes similar metabolic activation, the resulting oxidative stress could induce DNA damage, such as base oxidation and strand breaks. This damage, if not properly repaired by the cell's DNA damage response (DDR) pathways, could lead to the gene mutations or chromosomal aberrations observed in some assays.
Conclusion
The assessment of this compound's genotoxicity presents a complex picture. While ETU is generally considered a weak genotoxic agent, the available data, particularly from the Ames test, shows some evidence of mutagenic potential, albeit inconsistently.[1][2] Data from the in vitro micronucleus and comet assays are less conclusive based on the current publicly available literature. The primary mechanism of ETU-induced thyroid carcinogenicity is widely held to be non-genotoxic.[3]
For researchers and drug development professionals, this guide highlights the importance of a weight-of-evidence approach when evaluating compounds with a similar toxicological profile to ETU. No single assay is sufficient to definitively classify a compound's genotoxic potential. A comprehensive assessment requires a battery of tests that evaluate multiple endpoints, careful consideration of metabolic activation, and an understanding of the potential mechanisms of action, both genotoxic and non-genotoxic. Further research, particularly utilizing the comet assay and in vitro micronucleus assay with a broad range of concentrations and metabolic activation systems, would be invaluable in providing a more complete and conclusive assessment of this compound's genotoxic potential.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genetic toxicology of this compound: a case study concerning the evaluation of a chemical's genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethylenethiourea (ETU) Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways, kinetics, and resulting byproducts of ethylenethiourea (ETU) across various species. ETU, a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, is of significant toxicological interest due to its goitrogenic and teratogenic properties. Understanding the species-specific differences in ETU metabolism is crucial for accurate risk assessment and the extrapolation of toxicological data to humans.
Quantitative Metabolic Data
The following table summarizes key pharmacokinetic parameters and urinary metabolite profiles of ETU in different species. These data highlight the significant inter-species variability in the disposition and biotransformation of this compound.
| Parameter | Rat | Mouse | Cat | Monkey | Human |
| Elimination Half-life (t½) | 9.4 - 10 hours | 5 hours | 3.5 hours | ~28 hours | 17 - 23 hours |
| Primary Route of Excretion | Urine | Urine | Urine | Urine | Urine |
| Urinary Metabolites (% of dose) | |||||
| Unchanged ETU | Major component | Major component | Present | ~48.3% of ingested amount from wine | |
| Ethylene (B1197577) urea (B33335) (EU) | Tentatively identified | Minor component | Present | ||
| Imidazoline (B1206853) | Tentatively identified | ||||
| 4-imidazolin-2-one | Tentatively identified | ||||
| S-methyl ETU | Present | ||||
| 2-imidazolin-2-yl sulfenate | Major degradation product | ||||
| Unidentified Polar Metabolites | Most of the radioactivity |
Comparative Metabolic Pathways
The metabolism of ETU primarily occurs in the liver and involves several enzymatic pathways. The key transformations include oxidation of the sulfur atom and modifications to the imidazole (B134444) ring. The extent to which these pathways are utilized varies significantly among species.
This compound Metabolism in Rodents
In rats and mice, ETU is readily absorbed and primarily excreted in the urine. However, the metabolic profiles differ significantly. Mice metabolize ETU to a greater extent than rats. The primary metabolic pathway in mice is the S-oxidation of ETU by liver microsomal enzymes, leading to the formation of 2-imidazolin-2-yl sulfenate as a major degradation product. In rats, while S-oxidation also occurs, a larger proportion of ETU is excreted unchanged. Other tentatively identified metabolites in rat urine include imidazoline, ethylene urea (EU), and 4-imidazolin-2-one.
This compound Metabolism in Other Species
In cats, urinary metabolites include unchanged ETU, ethylene urea (EU), and S-methyl ETU. In humans, a significant portion of ingested ETU is excreted unchanged in the urine. The metabolic pathways in monkeys lead to a longer elimination half-life compared to other species studied.
The primary mechanism of ETU's thyroid toxicity involves the inhibition of thyroid peroxidase (TPX), an enzyme crucial for thyroid hormone synthesis. This inhibition occurs in the presence of iodide and is accompanied by the oxidative metabolism of ETU to imidazoline and bisulfite ion.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the comparative metabolism of ETU.
In Vivo Metabolism Study in Pregnant Rats and Mice
-
Objective: To compare the distribution, metabolism, and excretion of ETU in pregnant mice and rats.
-
Animal Models: Pregnant mice and rats on day 15 of gestation.
-
Dosing: A single oral dose of 240 mg/kg of [14C]-ETU was administered by stomach intubation.
-
Sample Collection: Maternal tissues (liver, kidney, spleen, muscle), fetus, urine, and feces were collected at specific times post-treatment.
-
Analytical Method: Radioactivity in the collected samples was determined. Urine was analyzed by thin-layer chromatography and radiochromatography to identify metabolites.
Urinary Metabolite Identification in Rats and Cats
-
Objective: To identify the urinary metabolites of ETU in male rats and female cats.
-
Animal Models: Male rats and female cats.
-
Dosing:
-
Rats: 4.0 mg/kg of [14C]-ETU administered orally.
-
Cats: 4 mg/kg of [14C]-ETU administered intravenously.
-
-
Sample Collection: 24-hour urine samples were collected.
-
Analytical Method: The specific analytical techniques for metabolite identification were not detailed in the abstract.
Human Experimental Oral Exposure Study
-
Objective: To determine the elimination half-life of ETU in humans and validate ETU as a biomarker of exposure.
-
Subjects: Two healthy human volunteers.
-
Dosing: A single oral dose of 8.9 µg/kg body weight of a commercial fungicide containing mancozeb (B1675947) and ETU.
-
Sample Collection: Urine samples were collected for 104 hours post-exposure.
-
Analytical Method: ETU in urine was quantified using liquid chromatography/triple quadrupole mass spectrometry (LC/MS/MS) after a single-step extractive derivatization.
The Efficacy of Washing Procedures in Eliminating Ethylenethiourea from Produce: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the fate of pesticide residues in the food chain is of paramount importance. Ethylenethiourea (ETU), a degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides like mancozeb (B1675947), is a compound of particular concern due to its potential health risks. This guide provides a comparative evaluation of various washing procedures for the removal of ETU from produce, supported by experimental data and detailed protocols.
A critical review of available literature indicates that while several household washing methods can significantly reduce pesticide residues on fresh produce, their effectiveness against ETU varies depending on the type of produce and the washing solution used. This guide synthesizes findings from key studies to offer a clear comparison for laboratory and research applications.
Comparative Efficacy of Washing Procedures on this compound (ETU) Removal
The following table summarizes the quantitative data on the percentage reduction of ETU and its parent compound, mancozeb, from tomatoes using different washing solutions.
Table 1: Percentage Reduction of Mancozeb and ETU Residues in Tomatoes after Washing
| Washing Method | Initial Mancozeb Residue (mg/kg) | % Reduction of Mancozeb | Initial ETU Residue (mg/kg) | % Reduction of ETU | Reference |
| Water | 5.23 ± 0.02 | 16.3 ± 0.64 | 0.46 ± 0.71 | 99.4 ± 0.00 | [1] |
| Sodium Hypochlorite (B82951) | 5.23 ± 0.02 | 95.2 ± 0.00 | 0.46 ± 0.71 | 99.9 ± 0.00 | [1] |
Key Observations:
-
Washing with water alone resulted in a minimal reduction of the parent compound mancozeb (16.3%) but was surprisingly effective at removing its metabolite, ETU, with a 99.4% reduction in tomatoes.[1]
-
A sodium hypochlorite solution proved significantly more effective in removing mancozeb (95.2%) and also achieved a near-complete removal of ETU (99.9%).[1]
It is important to note that the formation of ETU can occur from the degradation of EBDC fungicides during cooking. One study demonstrated that heating tomatoes containing mancozeb residues from 25°C to 60°C led to a 20.07% increase in ETU levels.[1] This highlights the importance of effective washing procedures prior to consumption or processing.
While data specifically on ETU removal from other produce is limited, studies on general pesticide removal offer valuable insights. For instance, research on leafy vegetables has shown that washing with running water, boiling, vinegar, and sodium bicarbonate solutions can significantly reduce various pesticide residues.[2][3]
Experimental Protocols
A general workflow for evaluating the effectiveness of washing procedures for removing ETU from produce is outlined below. This is followed by a specific protocol for the analysis of ETU in produce.
General Experimental Workflow
Caption: General experimental workflow for assessing the efficacy of washing procedures on ETU removal from produce.
Detailed Experimental Protocol for ETU Analysis in Tomatoes
The following protocol is based on the methodology described by Kandasamy et al. (2012) for the determination of mancozeb and ETU residues in tomatoes.[1]
1. Sample Preparation and Spiking:
-
Tomatoes are sprayed with a solution of mancozeb.
-
The sprayed tomatoes are allowed to dry.
2. Washing Procedures:
-
Water Wash: A subset of tomatoes is washed with water.
-
Sodium Hypochlorite Wash: Another subset is washed with a sodium hypochlorite solution.
-
Control: A third subset remains unwashed.
3. Extraction:
-
Tomato samples are homogenized.
-
Extraction is performed using an appropriate solvent (e.g., methanol).
4. Cleanup:
-
The extract is passed through a solid-phase extraction (SPE) column (e.g., Alumina-SPE) to remove interfering substances.[4]
5. Analysis:
-
The cleaned extract is analyzed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
HPLC-DAD Conditions:
-
Column: C18
-
Mobile Phase: A suitable gradient of solvents.
-
Detection Wavelength: Specific for ETU.
-
-
GC-MS Conditions:
-
Column: Appropriate for pesticide analysis.
-
Ionization Mode: Electron Impact (EI) or other suitable mode.
-
Mass Analyzer: Quadrupole or other mass analyzer.
-
6. Quantification:
-
The concentration of ETU is determined by comparing the peak area of the sample to a calibration curve prepared with certified ETU standards.
-
The percentage reduction is calculated by comparing the ETU concentration in the washed samples to the unwashed control samples.
Signaling Pathways and Logical Relationships
The logical relationship between the parent compound (mancozeb), its degradation to ETU, and the effect of washing can be visualized as follows:
References
- 1. Effectiveness of Commercial and Homemade Washing Agents in Removing Pesticide Residues on and in Apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of Different Washing Strategies on Pesticide Residue Removal: The First Comparative Study on Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fssai.gov.in [fssai.gov.in]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Ethylenethiourea: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Ethylenethiourea (ETU) in a laboratory setting.
This compound (ETU) is a substance that requires careful handling and disposal due to its potential health hazards. It is classified as a suspected human carcinogen and teratogen.[1] Adherence to proper disposal procedures is crucial for the safety of laboratory personnel and the protection of the environment. This guide provides step-by-step instructions for the safe disposal of ETU waste.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to be familiar with the necessary safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or chloroprene), safety goggles or a face shield, and a lab coat.[2][3][4] In case of potential dust formation, a particulate dust filter respirator should be used.[3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid Contact: Prevent all personal contact with ETU, including inhalation and skin contact.[3] Do not eat, drink, or smoke in areas where ETU is handled.[3]
-
Spill Management: In the event of a small spill, dampen the solid material with acetone (B3395972), transfer it to a suitable container, and use absorbent paper dampened with acetone to clean the area.[5] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[6]
Quantitative Data on this compound
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key exposure and classification data.
| Parameter | Value/Classification | Reference |
| RCRA Hazardous Waste Code | U116 | |
| CAS Number | 96-45-7 | [2] |
| Occupational Exposure Limit (Finland) | TWA: 0.2 mg/m³; STEL: 0.6 mg/m³ | |
| California Proposition 65 | Listed as causing cancer and reproductive toxicity | [7] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe collection, storage, and disposal of ETU waste generated in a laboratory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials contaminated with ETU, such as gloves, absorbent paper, and weighing boats, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4] Avoid generating dust during collection.[2][3]
-
Liquid Waste: Collect solutions containing ETU in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.
-
Unused Product: Unused or surplus this compound must be disposed of as hazardous waste.[2] Consider dissolving or mixing the material with a combustible solvent for incineration in a chemical scrubber, as recommended by some suppliers, but always consult with your EHS office first.[2]
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled as "Hazardous Waste, this compound."
-
The label should also include the full chemical name, associated hazards (e.g., "Toxic," "Carcinogen"), the accumulation start date, and the name of the principal investigator or laboratory contact.
3. On-site Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8]
-
Ensure containers are kept tightly closed except when adding waste.[4][8]
-
The storage area should be secure and away from incompatible materials, such as oxidizing agents.[6]
4. Request for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution (often 12 months for SAAs), submit a hazardous waste pickup request to your EHS office.[8][9]
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2][8]
5. Decontamination of Laboratory Equipment:
-
Decontaminate all non-disposable equipment, such as glassware and spatulas, that has come into contact with ETU.
-
A recommended procedure is to wash the equipment thoroughly with soap and water.[4][5] The resulting rinse water should be collected as hazardous waste.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Compliance
The disposal of this compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][8] It is essential to consult your institution's specific hazardous waste management plan and local regulations to ensure full compliance.[6][10] The Environmental Protection Agency (EPA) provides regulations for hazardous waste generated in academic laboratories, which may offer alternative management standards.[9] Always contact a licensed hazardous waste disposal company for the final treatment and disposal of ETU waste.[2]
References
- 1. Current Intelligence Bulletin 22: Ethylene Thiourea (ETU) (78-144) | NIOSH | CDC [cdc.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. research.uga.edu [research.uga.edu]
- 5. ETHYLENE THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. Ethylene Thiourea - OEHHA [oehha.ca.gov]
- 8. odu.edu [odu.edu]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling Ethylenethiourea
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylenethiourea (ETU), a compound requiring careful management due to its potential health risks.
This compound is classified as a potential carcinogen and a substance that can cause reproductive harm.[1][2][3] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel. This document outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[4][5] All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.[5][6]
Key PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are required.[4] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5] Contact lenses should not be worn when handling this chemical.[4]
-
Hand Protection: Chemical-resistant gloves are essential.[4] Nitrile or chloroprene (B89495) gloves are recommended; however, it is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times.[4][6] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised.[4] For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[4] Always use proper glove removal technique to avoid skin contact.[5]
-
Respiratory Protection: A NIOSH-approved particulate dust filter respirator should be used, especially when handling the powder form or when engineering controls like a fume hood are not available or sufficient.[4][7] For any detectable concentration, or at concentrations above the NIOSH Recommended Exposure Limit (REL), a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[7] Respirator use requires a formal respiratory protection program, including training and fit-testing.[6][8]
-
Protective Clothing: A lab coat, buttoned to its full length, is required to protect street clothing and skin.[6] Full-length pants and closed-toe shoes are mandatory.[6] For tasks with a higher potential for contamination, additional protective clothing may be necessary.[4] Contaminated work clothes should be laundered separately by informed individuals and should not be taken home.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following steps should be integrated into your standard operating procedures.
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified ducted fume hood.[4][6]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][6]
-
Before starting, obtain special instructions and ensure all safety precautions have been read and understood.[9]
-
Keep containers securely sealed when not in use.[4]
-
-
Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Use dry clean-up procedures for any minor spills of powder; avoid generating dust.[4] A vacuum cleaner fitted with a HEPA filter can be used.[4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4][5]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area in tightly closed containers.[1]
-
Store in a designated area with a "Reproductive Toxin" label on the primary container, secondary containment, and storage location.[6]
-
Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[4]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical step in the safety lifecycle. All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Waste Identification: this compound is designated as a hazardous waste with the EPA waste number U116.[4][10]
-
Containerization:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a sealed, clearly labeled, and appropriate container, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[4]
-
For spills, place collected residues in sealed plastic bags or other suitable containers for disposal.[4]
-
-
Disposal Procedure:
Quantitative Data Summary
| Parameter | Value | Reference |
| EPA Hazardous Waste Number | U116 | [4][10] |
| NIOSH REL | Lowest feasible concentration | [1] |
| Flash Point | 252 °C / 485.6 °F | [11] |
| Melting Point | 197 - 201 °C / 386.6 - 393.8 °F | [11] |
| Water Solubility | 1 to 5 mg/mL at 64°F | [10] |
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is crucial.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention from an ophthalmologist.[9]
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[4] Flush the affected skin and hair with running water and soap, if available.[4] Seek medical attention if irritation occurs.[4]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[4] If the person is not breathing, provide artificial respiration.[6] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[6][9][10] Seek immediate medical attention.[6][10]
Spill Response:
-
Minor Spills:
-
Evacuate non-essential personnel from the area.[1]
-
Wear appropriate PPE, including a respirator.[4]
-
Use dry clean-up procedures to avoid generating dust.[4] Dampen the spilled solid with water or acetone (B3395972) to prevent dusting before sweeping or vacuuming.[4][10]
-
Collect the material in a suitable, sealed container for disposal.[1][4]
-
Wash the spill area with soap and water.[10]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[4]
-
Prevent the spillage from entering drains or water courses.[4]
-
Contain the spillage and collect the product wherever possible.[4]
-
Cleanup should only be performed by properly trained and equipped personnel.[1]
-
Caption: Workflow for Safely Handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. This compound | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. research.uga.edu [research.uga.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethylene thiourea [cdc.gov]
- 8. Page loading... [guidechem.com]
- 9. Ethylene thiourea - Safety Data Sheet [chemicalbook.com]
- 10. ETHYLENE THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
